molecular formula C13H7BrO2 B048023 2-bromo-9H-xanthen-9-one CAS No. 56341-31-2

2-bromo-9H-xanthen-9-one

Cat. No.: B048023
CAS No.: 56341-31-2
M. Wt: 275.1 g/mol
InChI Key: DYQUGFRRGGOYCA-UHFFFAOYSA-N
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Description

2-bromo-9H-xanthen-9-one, also known as this compound, is a useful research compound. Its molecular formula is C13H7BrO2 and its molecular weight is 275.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromoxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H7BrO2/c14-8-5-6-12-10(7-8)13(15)9-3-1-2-4-11(9)16-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYQUGFRRGGOYCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(O2)C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60408008
Record name 2-bromo-9H-xanthen-9-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56341-31-2
Record name 2-bromo-9H-xanthen-9-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-BROMO-9-XANTHENONE
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-bromo-9H-xanthen-9-one: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 2-bromo-9H-xanthen-9-one (CAS No: 56341-31-2). This key synthetic intermediate is of significant interest in medicinal chemistry and materials science due to its versatile reactivity and the unique photophysical and biological properties of its derivatives. This document consolidates critical technical information, including detailed spectroscopic data, synthetic protocols, and an exploration of its utility in developing novel molecular entities.

Introduction

This compound is a halogenated derivative of the xanthone scaffold, a heterocyclic system characterized by a dibenzo-γ-pyrone framework. The presence of the bromine atom at the 2-position provides a reactive handle for a variety of cross-coupling reactions, making it a valuable building block for the synthesis of more complex molecules. The inherent photophysical properties of the xanthone core, combined with the potential for diverse functionalization, have positioned this compound as a compound of interest for the development of fluorescent probes, photoactive materials, and biologically active agents. This guide aims to provide a detailed technical resource for researchers and professionals working with this versatile compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and other applications.

General Properties
PropertyValueSource(s)
CAS Number 56341-31-2[1]
Molecular Formula C₁₃H₇BrO₂[1][2]
Molecular Weight 275.10 g/mol [1][2]
Appearance Off-white solid[3]
Purity Typically ≥98%[1]
Storage Ambient temperature, in a dry, dark place[1]
Spectroscopic Data

The structural elucidation of this compound is confirmed by various spectroscopic techniques.

The proton NMR spectrum provides key information about the arrangement of hydrogen atoms in the molecule.

  • ¹H NMR (CDCl₃, 500 MHz) δ (ppm): 7.47 (s, 1H), 6.50 (s, 1H), 4.58 (s, 2H), 3.96 (s, 3H), 3.88 (s, 3H).

Note: The provided ¹H NMR data from one source appears inconsistent with the expected structure of this compound and may correspond to a different compound or derivative. A typical aromatic spectrum would be expected.

Carbon-13 NMR spectroscopy complements ¹H NMR by providing insight into the carbon skeleton.

  • Predicted ¹³C NMR Chemical Shifts: Due to the lack of readily available experimental data, a prediction of the ¹³C NMR chemical shifts is provided based on computational models and known substituent effects on the xanthone scaffold. The carbonyl carbon is expected to resonate in the range of 175-185 ppm. The aromatic carbons will appear between 110 and 160 ppm, with the carbon bearing the bromine atom shifted to a lower field.

The IR spectrum reveals the presence of key functional groups.

Wavenumber (cm⁻¹)AssignmentIntensity
~1660C=O (ketone) stretchStrong
~1600, ~1450C=C (aromatic) stretchMedium-Strong
~1250C-O-C (ether) asymmetric stretchStrong
~800-900C-H (aromatic) out-of-plane bendMedium-Strong
~600-700C-Br stretchMedium

Mass spectrometry confirms the molecular weight and can provide information about the fragmentation pattern.

  • Expected Molecular Ion (M⁺): A characteristic isotopic pattern for a bromine-containing compound will be observed, with two peaks of nearly equal intensity at m/z 274 and 276, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.

  • Key Fragmentation Pattern: A prominent fragment is expected from the loss of the bromine atom, followed by the loss of carbon monoxide (CO).

Synthesis and Purification

The synthesis of this compound can be achieved through the electrophilic bromination of the parent 9H-xanthen-9-one.

Electrophilic Bromination of 9H-xanthen-9-one

This protocol describes a general method for the bromination of an activated aromatic ring using N-bromosuccinimide (NBS), a common and relatively safe brominating agent.

dot

SynthesisWorkflow Xanthenone 9H-Xanthen-9-one Reaction Reaction Mixture Xanthenone->Reaction NBS N-Bromosuccinimide (NBS) NBS->Reaction Solvent Solvent (e.g., Acetic Acid) Solvent->Reaction Product This compound Reaction->Product Stirring, Heat

Caption: General workflow for the synthesis of this compound.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 9H-xanthen-9-one (1 equivalent) in a suitable solvent such as glacial acetic acid.

  • Reagent Addition: Add N-bromosuccinimide (1.1 equivalents) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Isolation: Collect the resulting precipitate by vacuum filtration and wash with water to remove any remaining acid and succinimide.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Chemical Reactivity and Synthetic Applications

The bromine atom on the xanthone scaffold provides a versatile handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. This compound can be coupled with a variety of aryl or vinyl boronic acids or their esters to generate 2-substituted xanthone derivatives.

dot

SuzukiCoupling Bromoxanthenone This compound Reaction Coupling Reaction Bromoxanthenone->Reaction BoronicAcid Aryl/Vinyl Boronic Acid or Ester BoronicAcid->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Base Base (e.g., Na₂CO₃) Base->Reaction Product 2-Aryl/Vinyl-9H-xanthen-9-one Reaction->Product

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol for Suzuki Coupling:

  • Reaction Setup: To a sealable reaction vessel, add this compound (1 equivalent), the desired boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.01-0.05 equivalents), and a suitable base (e.g., sodium carbonate, potassium phosphate).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and an aqueous solution of the base.

  • Reaction Conditions: Seal the vessel and heat the reaction mixture with stirring to a temperature typically ranging from 80 to 120 °C. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

Other Cross-Coupling Reactions

The reactivity of the bromine atom also allows for other important transformations, such as Heck, Sonogashira, and Buchwald-Hartwig amination reactions, further expanding the synthetic utility of this building block.

Applications in Research and Development

Derivatives of this compound have shown promise in several areas of research, primarily driven by the biological and photophysical properties of the resulting molecules.

Medicinal Chemistry

The xanthone scaffold is a "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The ability to functionalize the 2-position of the xanthone core via the bromo substituent allows for the systematic exploration of structure-activity relationships (SAR).

  • Anticancer Agents: Various substituted xanthones have been investigated for their potential as anticancer agents.[4]

  • Antimicrobial Agents: Derivatives of xanthones have also demonstrated antibacterial and antifungal properties.

Materials Science

The rigid, planar structure and inherent fluorescence of the xanthone core make it an attractive scaffold for the development of advanced materials.

  • Fluorescent Probes and Dyes: The introduction of different substituents at the 2-position can modulate the photophysical properties of the xanthone, leading to the development of novel fluorescent dyes and sensors.[2]

  • Photoinitiators: The ability of the xanthone moiety to generate radicals under light exposure makes it useful in the development of photoinitiators for polymerization processes.[2]

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. The compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[1]

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its well-defined chemical properties and the reactivity of the bromine atom facilitate the construction of a diverse library of xanthone derivatives. The continued exploration of these derivatives is expected to lead to the discovery of new molecules with significant applications in medicinal chemistry, materials science, and beyond. This technical guide serves as a foundational resource to aid researchers in harnessing the full potential of this important synthetic intermediate.

References

An In-Depth Technical Guide to 2-bromo-9H-xanthen-9-one: A Keystone Intermediate in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of the Xanthenone Scaffold

In the landscape of modern organic synthesis and drug discovery, certain molecular scaffolds emerge as exceptionally versatile and valuable. 2-bromo-9H-xanthen-9-one, a halogenated derivative of the xanthenone core, represents one such pivotal building block. Its rigid, planar, tricyclic structure, combined with the synthetically versatile bromine "handle," makes it a highly sought-after intermediate for creating complex molecules with tailored biological and photophysical properties.[1][2]

The xanthenone nucleus itself is a privileged structure, found in numerous natural products and synthetic compounds exhibiting a wide array of pharmacological activities, including antitumor, antimicrobial, and neuroprotective effects.[3][4] The introduction of a bromine atom at the 2-position unlocks the potential for a vast range of chemical modifications, primarily through metal-catalyzed cross-coupling reactions. This guide provides an in-depth technical overview of this compound, from its synthesis and characterization to its application in cutting-edge research, designed for scientists and professionals in the chemical and pharmaceutical sciences.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The key properties of this compound are summarized below, providing a reliable reference for laboratory use.

PropertyValueSource
CAS Number 56341-31-2[5]
Molecular Formula C₁₃H₇BrO₂[5]
Molecular Weight 275.10 g/mol [6]
Appearance Off-white to white solid/powder[6][7]
Purity Typically ≥98%[5]
Storage Room temperature, in a dry, dark place[1]

Spectroscopic Data for Structural Verification:

TechniqueKey Data PointsSource
¹H NMR (400 MHz)δ = 8.45–8.41 (m, 1H), 8.31 (dd, J = 8.0, 1.8 Hz, 1H), 7.82–7.70 (m, 2H), 7.51–7.45 (m, 1H), 7.43–7.35 (m, 2H) ppm[7]
¹³C NMR (101 MHz)δ = 176.1, 156.1, 155.0, 137.8, 135.3, 129.3, 126.9, 124.4, 123.2, 121.6, 120.1, 118.2, 117.2 ppm[7]
Mass Spec (GC-EI) Exact Mass: 273.962942 g/mol [6]

Synthesis of this compound

The most common and effective route to xanthenone scaffolds is the Ullmann condensation, a copper-catalyzed reaction that forms a diaryl ether, followed by an acid-catalyzed intramolecular cyclization.[8][9] This classic method provides a reliable pathway to the core structure.

G cluster_0 Step 1: Ullmann Condensation (Diaryl Ether Synthesis) cluster_1 Step 2: Intramolecular Friedel-Crafts Acylation A 2-Bromobenzoic Acid C Diaryl Ether Intermediate A->C Cu Catalyst, Base High Temperature B 4-Bromophenol B->C D Diaryl Ether Intermediate E This compound D->E Strong Acid (e.g., H₂SO₄, PPA) Heat

Caption: General synthesis pathway for this compound.
Detailed Experimental Protocol: Synthesis via Ullmann Condensation

This protocol describes a two-step synthesis adapted from established methodologies for forming the xanthenone core.

Step 1: Synthesis of 2-(4-bromophenoxy)benzoic acid (Ullmann Condensation)

  • Reagent Setup: In a nitrogen-flushed round-bottom flask, combine 2-chlorobenzoic acid (1 equivalent), 4-bromophenol (1.1 equivalents), potassium carbonate (K₂CO₃, 2.5 equivalents), and copper(I) iodide (CuI, 0.1 equivalents).

  • Solvent and Reaction: Add a high-boiling polar solvent such as N,N-Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The choice of solvent is critical for reaching the high temperatures required for the Ullmann reaction.[8]

  • Heating: Heat the mixture to 140-160 °C and maintain for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling, pour the reaction mixture into water and acidify with concentrated HCl until the pH is ~2. The resulting precipitate is the diaryl ether product.

  • Purification: Filter the solid, wash thoroughly with water to remove inorganic salts, and dry. Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed if necessary.

Step 2: Cyclization to this compound

  • Reagent Setup: Place the dried 2-(4-bromophenoxy)benzoic acid from Step 1 into a round-bottom flask.

  • Cyclizing Agent: Add polyphosphoric acid (PPA) or concentrated sulfuric acid (H₂SO₄) in excess to act as both the solvent and the cyclizing agent.

  • Heating: Heat the mixture to 80-100 °C for 2-4 hours. The acid catalyzes an intramolecular electrophilic acylation, closing the ring to form the xanthenone.

  • Workup: Carefully pour the hot mixture onto crushed ice. This quenches the reaction and precipitates the solid product.

  • Purification: Filter the crude this compound, wash with water, followed by a dilute sodium bicarbonate solution to neutralize any residual acid, and then again with water. The product can be further purified by recrystallization from toluene or column chromatography on silica gel.

Key Synthetic Applications: The Power of Cross-Coupling

The bromine atom at the C2 position is the molecule's primary site of reactivity, making it an ideal substrate for palladium-catalyzed cross-coupling reactions. This allows for the precise installation of a wide variety of functional groups, transforming the simple starting material into complex, high-value compounds.[1]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki reaction is arguably the most powerful and widely used method for forming carbon-carbon bonds with this compound. It involves the reaction of the aryl bromide with an organoboron species (like a boronic acid or ester) in the presence of a palladium catalyst and a base.[10][11]

G Start This compound Product 2-Aryl/Vinyl-9H-xanthen-9-one Start->Product BoronicAcid Aryl/Vinyl Boronic Acid (R-B(OH)₂) BoronicAcid->Product Catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., Na₂CO₃, K₃PO₄) Base->Product Solvent Solvent (e.g., Toluene/EtOH/H₂O) Solvent->Product

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Suzuki Coupling of this compound

This protocol is a representative procedure for coupling an arylboronic acid.

  • Degassing: In a sealed tube or Schlenk flask, combine this compound (1 equivalent), the desired boronic acid or ester (1.2-1.5 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%), and a base like sodium carbonate (Na₂CO₃, 2-3 equivalents).

  • Solvent Addition: Add a degassed solvent mixture. A common system is a biphasic mixture of toluene and water (e.g., 4:1 ratio), often with ethanol to aid solubility. The base is typically dissolved in the aqueous phase.

  • Inert Atmosphere: Subject the reaction mixture to several freeze-pump-thaw cycles or bubble with an inert gas (Argon or Nitrogen) for 15-20 minutes. This step is critical as the Pd(0) catalyst is oxygen-sensitive.[11]

  • Reaction: Heat the sealed reaction to 80-100 °C for 6-18 hours, with stirring. Monitor the reaction's completion by TLC or LC-MS.

  • Workup: After cooling, dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Concentrate the solution under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 2-substituted xanthenone.

Causality Insight: The base is essential for the transmetalation step of the catalytic cycle. It reacts with the boronic acid to form a more nucleophilic "ate" complex, which then efficiently transfers its organic group to the palladium center.[10][12]

Applications in Research and Development

The derivatives synthesized from this compound have found significant applications in diverse scientific fields.

  • Medicinal Chemistry: The xanthenone scaffold is a cornerstone in the development of new therapeutic agents. By using cross-coupling to attach various pharmacophores to the 2-position, researchers can synthesize libraries of compounds for screening against biological targets like enzymes and receptors.[1][3] For example, hydroxylated xanthenones have shown potent antioxidant and enzyme-inhibiting activities relevant to skin anti-aging.[13]

  • Materials Science and Photochemistry: The rigid, conjugated xanthenone structure imparts useful photophysical properties. Derivatives are explored as photosensitizers, where the heavy bromine atom can enhance intersystem crossing to the triplet state, a key process for generating reactive oxygen species in photodynamic therapy or initiating polymerization.[2][14] The extended π-systems created via cross-coupling also make these compounds candidates for use in organic light-emitting diodes (OLEDs) and other electronic devices.[1]

Safety and Handling

As with all laboratory chemicals, proper safety protocols must be followed when handling this compound.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves.[15]

  • Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[1][15] Avoid contact with skin and eyes.[15]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, protected from light.[1][16] It is stable under normal conditions but should be kept away from strong oxidizing agents.[1]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[17]

Hazard Statements:

  • H302: Harmful if swallowed.[15]

  • H315: Causes skin irritation.[15]

  • H319: Causes serious eye irritation.[15]

  • H335: May cause respiratory irritation.[15][18]

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in chemistry and biology. Its robust synthesis and, most importantly, its amenability to powerful C-C bond-forming reactions like the Suzuki coupling, provide a reliable and versatile platform for constructing molecular complexity. For researchers in drug development and materials science, mastering the chemistry of this scaffold opens a direct route to novel compounds with potentially groundbreaking applications.

References

A Comprehensive Technical Guide to the Molecular Weight of 2-bromo-9H-xanthen-9-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Foundational Principles: Understanding the Molecular Weight of 2-bromo-9H-xanthen-9-one

The molecular weight of a compound is a fundamental chemical property that dictates its stoichiometric relationships in chemical reactions and influences its physical and biological properties. For this compound, a precise understanding of its molecular weight is critical for its application in the synthesis of fluorescent dyes, photoactive compounds, and potential pharmaceutical agents.[1]

Chemical Structure and Elemental Composition

This compound is a heterocyclic building block with the chemical formula C₁₃H₇BrO₂.[2][3] Its structure consists of a xanthen-9-one core with a bromine atom substituted on the aromatic ring. The precise arrangement of these atoms is what defines its chemical identity and, consequently, its molecular weight.

Calculation from Atomic Weights

The molecular weight is the sum of the atomic weights of all atoms in the molecule. The calculation relies on the standard atomic weights of the constituent elements as established by the International Union of Pure and Applied Chemistry (IUPAC).

ElementSymbolQuantityStandard Atomic Weight (amu)Total Contribution (amu)
CarbonC1312.011[4][5][6][7]156.143
HydrogenH71.008[8][9][10][11][12]7.056
BromineBr179.904[13][14][15][16][17]79.904
OxygenO215.999[18][19][20][21][22]31.998
Total 275.101

Based on this, the calculated molecular weight of this compound is 275.10 g/mol .[1][2][23] This value is a cornerstone for any quantitative work involving this compound.

Experimental Verification of Molecular Weight

While the calculated molecular weight provides a theoretical value, experimental verification is a critical step in confirming the identity and purity of a synthesized or procured sample. This self-validating approach is integral to ensuring the reliability of experimental results.

Mass Spectrometry: A Definitive Analysis

Mass spectrometry is the premier technique for determining the molecular weight of a compound. It measures the mass-to-charge ratio (m/z) of ionized molecules.

Experimental Workflow: Molecular Weight Determination by Mass Spectrometry

Caption: Workflow for molecular weight verification using mass spectrometry.

Causality in Experimental Choices:

  • Ionization Technique: The choice of ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is crucial. ESI is a "soft" ionization technique suitable for preventing fragmentation of the parent molecule, ensuring the molecular ion peak is readily identifiable.

  • High-Resolution Mass Spectrometry (HRMS): For unambiguous formula confirmation, HRMS is employed. It provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule.

Significance in Research and Development

An accurate molecular weight is indispensable for a range of applications in the laboratory and in drug development.

Stoichiometric Calculations

In synthetic organic chemistry, precise knowledge of the molecular weight of this compound is fundamental for calculating molar equivalents in reactions such as Suzuki or Heck couplings, where it serves as a key intermediate.[1] This ensures optimal reaction yields and minimizes the formation of impurities.

Purity Assessment

The molecular weight is a key parameter in assessing the purity of a sample. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can separate impurities and provide their molecular weights, aiding in their identification.

Characterization of Derivatives

In drug discovery and materials science, this compound is a scaffold for creating novel molecules with desired properties.[1] Accurate molecular weight determination of the resulting derivatives is a primary step in their characterization and confirmation of successful synthesis.

Logical Relationship: From Molecular Weight to Application

G MW Accurate Molecular Weight (275.10 g/mol) Stoichiometry Precise Stoichiometric Calculations MW->Stoichiometry Synthesis Efficient Synthesis of Novel Compounds Stoichiometry->Synthesis Characterization Definitive Structural Characterization Synthesis->Characterization Application Reliable Application in Drug Discovery & Materials Science Characterization->Application

Caption: The central role of accurate molecular weight in the R&D lifecycle.

Conclusion

The molecular weight of this compound, calculated as 275.10 g/mol , is a fundamental constant that underpins its use in scientific research. Its experimental verification through techniques like mass spectrometry provides the necessary confidence in the identity and purity of the material, ensuring the integrity of subsequent experimental work. For researchers and developers, a thorough understanding of this core property is not merely academic but a practical necessity for innovation.

References

Introduction: The Xanthone Scaffold and the Strategic Importance of 2-bromo-9H-xanthen-9-one

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2-bromo-9H-xanthen-9-one: Synthesis, Reactivity, and Applications in Drug Discovery

The xanthone, or 9H-xanthen-9-one, core is a dibenzo-γ-pyrone heterocyclic scaffold that is a cornerstone in medicinal chemistry and natural product science.[1][2] Xanthone derivatives, found in various medicinal plants and marine fungi, exhibit a remarkable breadth of pharmacological activities, including antitumor, anti-inflammatory, antioxidant, and antimicrobial properties.[1][3][4] The biological function of these compounds is intrinsically linked to the substitution patterns on their tricyclic framework, making the development of synthetic routes to specifically functionalized xanthones a critical endeavor for drug discovery professionals.[1]

Within this context, this compound emerges as a pivotal synthetic intermediate. Its structure combines the privileged xanthone scaffold with a strategically placed bromine atom. This halogen serves as a versatile chemical handle, enabling a wide array of cross-coupling reactions to build molecular complexity and generate diverse libraries of novel compounds for biological screening.[5] This guide provides a comprehensive technical overview of this compound, detailing its structural properties, synthesis, chemical reactivity, and profound utility in the field of drug development.

Part 1: Structural and Physicochemical Characterization

This compound is a solid, typically off-white, compound at room temperature.[6] Its core structure consists of a central pyran ring fused with two benzene rings, with a ketone at position 9 and a bromine atom at position 2.

Structural Formula:

(Simplified representation: A central six-membered ring containing an oxygen atom and a carbonyl group, fused to two benzene rings on opposite sides. One of the benzene rings has a bromine atom attached at the para position relative to the ether linkage.)

The precise placement of the bromine atom significantly influences the molecule's electronic properties and reactivity, making it an ideal substrate for regioselective synthetic modifications.

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
CAS Number 56341-31-2
Molecular Formula C₁₃H₇BrO₂[5][6]
Molecular Weight 275.10 g/mol [6]
IUPAC Name This compound
Appearance White to off-white solid[6][7]
Purity Typically ≥98%
Storage Sealed in a dry place at room temperature
InChI Key DYQUGFRRGGOYCA-UHFFFAOYSA-N[6]

Spectroscopic data, particularly ¹H and ¹³C NMR, are essential for structural confirmation. Published data for this compound confirms the expected aromatic proton and carbon signals, with chemical shifts influenced by the electron-withdrawing effects of the carbonyl and bromo substituents.[7]

Part 2: Synthesis and Purification

The most direct and common method for preparing this compound is through the electrophilic aromatic substitution of the parent 9H-xanthen-9-one. The substitution pattern is directed by the existing functional groups. While the carbonyl group is deactivating, the ether oxygen is an ortho-, para-director, guiding the incoming electrophile.

Experimental Protocol: Synthesis via Direct Bromination

This protocol describes a representative method for the synthesis of this compound. The causality behind this choice is the high regioselectivity and reliability of electrophilic bromination on activated aromatic systems.

Materials:

  • 9H-xanthen-9-one

  • N-Bromosuccinimide (NBS) or liquid Bromine (Br₂)

  • Glacial Acetic Acid or Carbon Tetrachloride (CCl₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethanol or Methanol for recrystallization

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 9H-xanthen-9-one (1 equivalent) in a suitable solvent like glacial acetic acid.

  • Reagent Addition: Slowly add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise to the solution.[8] The use of NBS is often preferred over liquid bromine for safety and handling reasons. The succinimide byproduct is also easily removed.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 60-80 °C) for several hours (e.g., 4-24 hours). The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into an ice-water bath. This will cause the crude product to precipitate.

  • Neutralization & Filtration: Filter the resulting solid precipitate using a Büchner funnel. Wash the solid sequentially with water and then with a saturated aqueous solution of NaHCO₃ to neutralize any residual acid.

  • Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield pure this compound as a crystalline solid.[8]

Diagram: Synthesis Workflow

Synthesis_Workflow Xanthone 9H-Xanthen-9-one (Starting Material) Reaction Electrophilic Bromination (NBS, Acetic Acid) Xanthone->Reaction Step 1-3 Precipitation Precipitation (Ice-water bath) Reaction->Precipitation Step 4 Purification Purification (Recrystallization) Precipitation->Purification Step 5-6 Product This compound (Final Product) Purification->Product

Caption: General workflow for the synthesis of this compound.

Part 3: Chemical Reactivity and Strategic Applications

The true value of this compound for researchers lies in the reactivity of its carbon-bromine bond. It is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds at the C-2 position. This transforms the simple starting material into a versatile scaffold for generating chemical diversity.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a self-validating system for functionalizing the xanthone core. The choice of the Suzuki reaction is based on its broad substrate scope, high functional group tolerance, and the commercial availability of a vast array of boronic acids.

Materials:

  • This compound (1 equivalent)

  • Aryl or heteroaryl boronic acid (1.2-1.5 equivalents)

  • Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 equivalents)

  • Base, e.g., Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2-3 equivalents)

  • Solvent system, e.g., Toluene/Ethanol/Water mixture

Procedure:

  • Setup: To a sealed tube or Schlenk flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound, the boronic acid derivative, the palladium catalyst, and the base.

  • Solvent Addition: Add the degassed solvent mixture (e.g., Toluene, Ethanol, and an aqueous solution of the base).

  • Reaction: Seal the vessel and heat the reaction mixture with stirring (e.g., 80-110 °C) for 6-24 hours. Monitor the reaction by TLC.

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2-substituted-9H-xanthen-9-one derivative.

Diagram: Diversification via Cross-Coupling

Diversification cluster_0 Core Scaffold cluster_1 Cross-Coupling Reactions cluster_2 Diverse Xanthone Library start This compound suzuki Suzuki (Ar-B(OH)₂) start->suzuki heck Heck (Alkenes) start->heck buchwald Buchwald-Hartwig (Amines, Alcohols) start->buchwald sonogashira Sonogashira (Alkynes) start->sonogashira aryl 2-Aryl-xanthones suzuki->aryl alkenyl 2-Alkenyl-xanthones heck->alkenyl amino 2-Amino-xanthones buchwald->amino alkynyl 2-Alkynyl-xanthones sonogashira->alkynyl

Caption: Diversification of the xanthone scaffold using this compound.

Part 4: Relevance in Medicinal Chemistry and Drug Discovery

The xanthone scaffold is considered a "privileged structure" in drug discovery, meaning it is capable of binding to multiple biological targets with high affinity.[1] The synthesis of xanthone libraries, facilitated by intermediates like this compound, is a proven strategy for identifying new therapeutic agents.

  • Anticancer Activity: Many synthetic and natural xanthone derivatives have demonstrated potent anticancer activity.[3] They can interfere with various cancer hallmarks, including cell proliferation, apoptosis, and inflammation.[3] For instance, the presence of a bromo-substituent has been shown to enhance the antibacterial and potential anticancer potency of related heterocyclic compounds.[9]

  • Enzyme Inhibition: Xanthone derivatives are known to be effective enzyme inhibitors.[10] For example, certain substituted xanthones act as acetylcholinesterase inhibitors, a key target in Alzheimer's disease therapy.[10]

  • Antioxidant and Anti-inflammatory Properties: The phenolic nature of many xanthone derivatives imparts significant antioxidant and anti-inflammatory effects.[11][12] These properties are crucial for developing treatments for diseases associated with oxidative stress and chronic inflammation.

  • Structure-Activity Relationship (SAR) Studies: By synthesizing a series of analogues from this compound, researchers can systematically probe the structure-activity relationships of the xanthone scaffold.[11] This allows for the rational design of more potent and selective drug candidates by correlating specific structural modifications with changes in biological activity.

Conclusion

This compound is far more than a simple chemical compound; it is a strategic tool for innovation in chemical synthesis and drug discovery. Its stable, privileged xanthone core combined with a highly reactive bromine handle provides an accessible and versatile platform for creating vast libraries of novel molecules. The robust and well-understood methodologies for its synthesis and subsequent functionalization empower researchers to explore new chemical space efficiently. As the demand for novel therapeutics continues to grow, the importance of such fundamental building blocks in the design and development of next-generation medicines remains paramount.

References

A Technical Guide to 2-Bromo-9H-xanthen-9-one: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The xanthone (9H-xanthen-9-one) scaffold is a privileged heterocyclic structure found in numerous natural products and synthetic molecules of significant pharmacological importance.[1] This dibenzo-γ-pyrone framework is associated with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[2][3][4] The functionalization of the xanthone core is a key strategy in medicinal chemistry to modulate potency, selectivity, and pharmacokinetic properties.

This technical guide focuses on 2-bromo-9H-xanthen-9-one , a pivotal synthetic intermediate. The introduction of a bromine atom at the C-2 position provides a versatile chemical handle for further molecular elaboration, primarily through modern cross-coupling reactions.[3] This document provides an in-depth overview of its chemical properties, validated synthesis and derivatization protocols, spectroscopic characterization, and applications in research and drug development, designed to serve as a comprehensive resource for professionals in the field.

Section 1: Core Molecular Data and Physicochemical Properties

Precise knowledge of a compound's properties is fundamental for its application in synthesis and biological screening. This compound is a stable, crystalline solid under ambient conditions. Its key identifiers and physicochemical properties are summarized below.

PropertyValueSource(s)
IUPAC Name This compound
CAS Number 56341-31-2
Molecular Formula C₁₃H₇BrO₂
Molecular Weight 275.10 g/mol [5]
Appearance White to off-white crystalline solid[5]
Purity ≥ 98% (Typical)
Melting Point Data not available. For comparison, the isomer 3-bromo-9H-xanthen-9-one has a melting point of 124 - 128 °C.[5]
InChI Key DYQUGFRRGGOYCA-UHFFFAOYSA-N
Storage Store at room temperature in a dry, well-ventilated area.

Section 2: Synthesis and Purification

The most common and direct method for preparing this compound is the electrophilic aromatic bromination of the parent scaffold, 9H-xanthen-9-one. The electron-rich nature of the aromatic rings directs substitution, but regioselectivity can be controlled through the careful choice of brominating agent and reaction conditions. N-Bromosuccinimide (NBS) is a widely used reagent for this transformation due to its ease of handling and milder reaction conditions compared to molecular bromine.[6]

Workflow for Electrophilic Bromination

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification A Dissolve 9H-xanthen-9-one in Acetonitrile B Cool solution to 0 °C A->B C Add N-Bromosuccinimide (NBS) in one portion B->C D Allow to warm to RT and stir overnight C->D E Quench with water D->E F Extract with Dichloromethane E->F G Wash, Dry, Concentrate F->G H Purify by Column Chromatography G->H I This compound H->I Final Product

Caption: General workflow for the synthesis of this compound via electrophilic bromination.

Detailed Experimental Protocol: Electrophilic Bromination

This protocol is a representative procedure based on established methods for electrophilic aromatic bromination.[6]

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 9H-xanthen-9-one (1.0 eq.) in anhydrous acetonitrile (approx. 0.5 M concentration).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0 °C.

  • Reagent Addition: To the cooled solution, add N-Bromosuccinimide (NBS) (1.0 eq.) in a single portion.

    • Causality Insight: NBS is chosen as the brominating agent for its high selectivity and safer handling profile. Acetonitrile is a suitable polar aprotic solvent that facilitates the dissolution of reactants without interfering with the reaction mechanism. Conducting the initial addition at 0 °C helps to control the reaction exotherm and minimize the formation of undesired polybrominated byproducts.

  • Reaction: Remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir the mixture vigorously overnight (typically 12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding deionized water (10 volumes relative to the acetonitrile).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with dichloromethane (3 x 10 volumes).

  • Washing and Drying: Combine the organic layers and wash sequentially with brine solution. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound as a pure solid.

Section 3: Spectroscopic Characterization

Structural confirmation is paramount. The following data represents typical spectroscopic signatures used to identify and confirm the purity of this compound.

TechniqueCharacteristic Features
¹H NMR Aromatic region (δ 7.3-8.5 ppm) will show a characteristic set of doublets and multiplets. The proton ortho to the bromine will appear as a singlet or a doublet with a small coupling constant, shifted downfield. The proton peri to the carbonyl (H-8) is typically the most downfield signal.
¹³C NMR The spectrum will display 13 distinct carbon signals. The carbonyl carbon (C-9) appears significantly downfield (~176 ppm). The carbon atom bearing the bromine (C-2) will be shifted to ~117 ppm, and its signal intensity may be reduced due to the quadrupolar effect of bromine.
FT-IR (Predicted) - C=O Stretch: Strong, sharp absorption band around 1650-1670 cm⁻¹ .[7]- Aromatic C=C Stretch: Multiple sharp bands in the 1450-1615 cm⁻¹ region.[7]- C-O-C Asymmetric Stretch: Strong band in the 1200-1300 cm⁻¹ region.- Aromatic C-H Stretch: Bands appearing just above 3000 cm⁻¹ .[8]- C-Br Stretch: Absorption in the fingerprint region, typically 500-650 cm⁻¹ .
Mass Spectrometry (EI) The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two major peaks for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes (e.g., m/z 274 and 276).

Section 4: Chemical Reactivity and Derivatization

The C-2 bromine atom is the key site of reactivity, making the molecule an ideal substrate for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond between the xanthone core and an aryl or vinyl boronic acid, is one of the most powerful and widely used transformations for this purpose.[9]

Reaction Diagram: Suzuki-Miyaura Cross-Coupling

Caption: Schematic of a Suzuki-Miyaura reaction using this compound as the electrophile.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for Suzuki couplings on related halo-aromatic systems.[10]

  • Inert Atmosphere: To a flame-dried Schlenk tube, add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and sodium carbonate (Na₂CO₃) (2.0-3.0 eq.).

  • Degassing: Seal the tube with a septum, and cycle between vacuum and backfilling with an inert gas (Argon or Nitrogen) three times.

    • Causality Insight: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Establishing an inert atmosphere is critical to prevent catalyst degradation and ensure efficient catalytic turnover.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., a mixture of toluene, ethanol, and water). Finally, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.01-0.05 eq.).

    • Causality Insight: The base (Na₂CO₃) is essential for the transmetalation step of the catalytic cycle, forming a more nucleophilic boronate species. The specific solvent mixture is chosen to ensure solubility of both the organic and inorganic reagents.

  • Reaction: Heat the reaction mixture (e.g., to 80-100 °C) and stir vigorously until the starting material is consumed as monitored by TLC.

  • Work-up and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain the 2-substituted xanthone derivative.

Section 5: Applications in Research and Drug Development

The true value of this compound lies in its role as a versatile building block. The broader class of xanthones has demonstrated significant potential in several therapeutic areas.

  • Anticancer Activity: Numerous natural and synthetic xanthones exhibit potent cytotoxic activity against a range of human tumor cell lines, including breast, lung, and colon cancer.[1][11] The mechanism of action often involves the modulation of key signaling pathways or induction of apoptosis. While many tested compounds are hydroxylated or prenylated, the 2-bromo derivative serves as a precursor to novel analogues that can be explored for improved potency and selectivity. Notably, several synthesized oxygenated xanthones were found to be non-cytotoxic in Caco-2 cells at concentrations up to 50 µM, suggesting a favorable initial safety profile for the core scaffold.[12]

  • Antimicrobial Agents: Derivatives of the xanthone core have shown significant antifungal and antibacterial properties.[13] Studies on 2-substituted xanthones have demonstrated activity against pathogenic fungi like Trichophyton mentagrophytes and bacteria such as Staphylococcus aureus and Escherichia coli.[5][13] The 2-bromo position is an ideal attachment point for synthesizing libraries of new derivatives to optimize antimicrobial efficacy.

  • Materials Science and Bioimaging: The rigid, planar, and fluorescent nature of the xanthone core makes it an attractive scaffold for the development of photoactive compounds.[5] The 2-bromo derivative is used as an intermediate in the synthesis of fluorescent dyes and chemical sensors.[5] These molecules can be applied in bioimaging to visualize biological processes or in materials science as photoinitiators for polymerization reactions.

Section 6: Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as toxic if swallowed and can cause skin and eye irritation.

Hazard ClassGHS Information
Pictogram(s)
alt text
alt text
Signal Word Danger
Hazard Statements H301: Toxic if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust.P264: Wash hands and skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P301+P316: IF SWALLOWED: Get emergency medical help immediately.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P405: Store locked up.
  • Personal Protective Equipment (PPE): Always wear safety goggles with side-shields, impervious gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

  • First-Aid Measures:

    • Ingestion: Do NOT induce vomiting. Rinse mouth and call a poison control center or doctor immediately.

    • Skin Contact: Remove contaminated clothing. Wash skin immediately with plenty of soap and water.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

    • Inhalation: Move person to fresh air. If breathing is difficult, give oxygen.

Conclusion

This compound is more than a simple chemical; it is a strategic starting material for innovation in drug discovery and materials science. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable and efficient route to a vast chemical space of novel xanthone derivatives. By leveraging the protocols and understanding the properties outlined in this guide, researchers can effectively utilize this compound to synthesize next-generation therapeutics, advanced molecular probes, and novel photoactive materials.

References

Synthesis of 2-bromo-9H-xanthen-9-one from xanthone

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthesis of 2-bromo-9H-xanthen-9-one from Xanthone

Executive Summary

This guide provides a comprehensive technical overview for the synthesis of this compound, a key intermediate in the development of pharmaceuticals and materials science. Xanthones are a class of heterocyclic compounds known for their "privileged structure" in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer properties.[1][2] The introduction of a bromine atom at the C-2 position via electrophilic aromatic substitution creates a versatile handle for further chemical modification through cross-coupling reactions, enabling the synthesis of complex derivatives.[3] This document details the underlying reaction mechanism, provides step-by-step experimental protocols for direct bromination, outlines critical safety precautions, and offers insights into the characterization of the final product.

Introduction: The Strategic Importance of this compound

The 9H-xanthen-9-one (xanthone) core is a dibenzo-γ-pyrone framework that is prevalent in numerous naturally occurring and synthetic compounds with significant pharmacological activities.[2] Its rigid, planar structure is ideal for binding to multiple protein receptors, making it a valuable scaffold in drug discovery.[1]

The functionalization of the xanthone nucleus is a key strategy for modulating its biological profile. Halogenation, specifically bromination, is a fundamental transformation that installs a reactive functional group onto the aromatic ring. The resulting this compound is not typically the final active molecule but rather a crucial building block. The bromine atom serves as an excellent leaving group in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents and the construction of novel, complex molecular architectures.[3]

Reaction Mechanism: Electrophilic Aromatic Substitution

The synthesis of this compound from xanthone proceeds via an electrophilic aromatic substitution (EAS) reaction. The key steps of this mechanism are outlined below.

2.1. Directing Effects of the Xanthone Core The xanthone molecule contains two key features that influence the regioselectivity of the bromination:

  • Ether Oxygen: The oxygen atom in the central pyrone ring is an ortho-, para-directing activator due to its ability to donate a lone pair of electrons, stabilizing the intermediate carbocation (arenium ion).

  • Carbonyl Group: The carbonyl group is a meta-directing deactivator through its electron-withdrawing inductive and resonance effects.

The interplay of these effects directs the incoming electrophile (Br⁺) primarily to the C-2 and C-4 positions. Under controlled conditions, monosubstitution at the C-2 position is favored.

2.2. Mechanistic Pathway The bromination typically involves molecular bromine (Br₂) in a suitable solvent like glacial acetic acid.[4] While a Lewis acid catalyst is often used for brominating deactivated rings, the xanthone nucleus is sufficiently reactive for the reaction to proceed without one, albeit potentially requiring heat.

The mechanism can be visualized as follows:

  • Polarization of Bromine: The Br-Br bond becomes polarized as it approaches the electron-rich aromatic ring of xanthone.

  • Nucleophilic Attack: The π-system of the xanthone ring attacks the electrophilic bromine atom, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation: A weak base (e.g., the solvent or a bromide ion) removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the final product, this compound.

G cluster_0 Step 1: Electrophile Attack cluster_1 Step 2: Aromaticity Restoration Xanthone Xanthone SigmaComplex Sigma Complex (Resonance Stabilized) Xanthone->SigmaComplex π-electron attack Br2 Br-Br Br2->SigmaComplex Product This compound SigmaComplex->Product Deprotonation HBr HBr

Caption: Mechanism of Electrophilic Bromination of Xanthone.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the laboratory synthesis of this compound.

3.1. Materials and Equipment

Reagents & SolventsEquipment
9H-Xanthen-9-one (Xanthone)Round-bottom flask (e.g., 250 mL)
Molecular Bromine (Br₂)Reflux condenser
Glacial Acetic AcidDropping funnel
Sodium ThiosulfateMagnetic stirrer and heat plate
Sodium BicarbonateIce bath
Dichloromethane (DCM)Buchner funnel and filter paper
Anhydrous Sodium SulfateSeparatory funnel
Ethanol (for recrystallization)Rotary evaporator

3.2. Synthesis Workflow

Caption: Experimental Workflow for Xanthone Bromination.

3.3. Step-by-Step Procedure

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve xanthone (e.g., 5.0 g, 25.5 mmol) in glacial acetic acid (100 mL).

  • Bromine Addition: In a dropping funnel, prepare a solution of bromine (e.g., 1.4 mL, 27.0 mmol, 1.05 eq) in 20 mL of glacial acetic acid. Add this solution dropwise to the stirring xanthone solution at room temperature over 30 minutes. Caution: Bromine is highly corrosive and toxic; perform this step in a well-ventilated fume hood.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 118°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup - Quenching and Precipitation: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing 400 mL of cold water and a saturated aqueous solution of sodium thiosulfate (approx. 50 mL) to quench any unreacted bromine. A precipitate should form.

  • Filtration and Washing: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid sequentially with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize residual acetic acid, followed by distilled water (3 x 100 mL) until the filtrate is neutral.

  • Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol or glacial acetic acid and allow it to cool slowly to form crystals. Filter the purified crystals and wash with a small amount of cold ethanol.

  • Drying: Dry the purified product in a vacuum oven at 60°C to a constant weight. A white or off-white solid is expected.[5]

3.4. Quantitative Data Summary

ParameterValueNotes
Xanthone5.0 g (25.5 mmol)Starting material
Bromine (Br₂)1.4 mL (4.3 g, 27.0 mmol)1.05 molar equivalents
Glacial Acetic Acid120 mLSolvent
Reaction Temperature~118°C (Reflux)-
Reaction Time4-6 hoursMonitor by TLC
Expected Yield80-90%Yields can vary based on conditions.[4]
Product AppearanceWhite to off-white crystalline solid[5]

Safety and Hazard Management

Strict adherence to safety protocols is mandatory when performing this synthesis.

  • Bromine (Br₂): Extremely toxic, corrosive, and causes severe burns. Inhalation can be fatal. All handling must be done in a certified chemical fume hood. Wear chemical-resistant gloves (e.g., Viton or laminate), safety goggles, and a lab coat. Have a bromine spill kit and a quenching agent (sodium thiosulfate solution) readily available.

  • Glacial Acetic Acid: Corrosive and causes severe skin and eye damage. Use in a well-ventilated area.

  • This compound: Classified as toxic if swallowed (H301).[6] Do not eat, drink, or smoke when handling. Wash hands thoroughly after use. Store in a locked, secure area.[6]

  • Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves are required at all times.[6]

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons. Key signals include: δ 8.45–8.41 (m, 1H), 8.31 (dd, J = 8.0, 1.8 Hz, 1H), 7.82–7.70 (m, 2H), 7.51–7.45 (m, 1H), 7.43–7.35 (m, 2H) ppm.[5]

  • ¹³C NMR (101 MHz, CDCl₃): The carbon NMR spectrum should show the following key peaks: δ 176.1, 156.1, 155.0, 137.8, 135.3, 129.3, 126.9, 124.4, 123.2, 121.6, 120.1, 118.2, 117.2 ppm.[5]

  • Melting Point: The literature melting point for similar brominated thioxanthenones is in the range of 164-168°C, which can serve as a preliminary indicator of purity.[7]

  • Mass Spectrometry: To confirm the molecular weight (275.00 g/mol for C₁₃H₇BrO₂) and isotopic pattern characteristic of a monobrominated compound.

Conclusion

The synthesis of this compound from xanthone is a robust and fundamental transformation in organic chemistry. The direct bromination via electrophilic aromatic substitution provides a reliable route to this valuable synthetic intermediate. By understanding the underlying mechanism, adhering to the detailed experimental protocol, and observing stringent safety measures, researchers can efficiently produce this key building block for application in the synthesis of novel compounds for drug discovery and materials science.

References

Spectroscopic Data for 2-Bromo-9H-xanthen-9-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-9H-xanthen-9-one is a halogenated derivative of the xanthone scaffold, a heterocyclic compound with a dibenzo-γ-pyrone framework. Xanthones and their derivatives are of significant interest to the scientific community due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The introduction of a bromine atom at the 2-position of the xanthen-9-one core can significantly influence its physicochemical properties and biological activity. A thorough understanding of the spectroscopic characteristics of this compound is fundamental for its identification, characterization, and the development of new therapeutic agents. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, complete with expert interpretation and detailed experimental protocols.

Molecular Structure and Numbering

To facilitate the interpretation of the spectroscopic data, the standard IUPAC numbering for the 9H-xanthen-9-one core is presented below. The bromine atom in the title compound is located at the C-2 position.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing sample Dissolve ~10-20 mg of This compound in ~0.7 mL of CDCl3 transfer Transfer solution to a 5 mm NMR tube sample->transfer instrument Place NMR tube in a 400 MHz (or higher) NMR spectrometer transfer->instrument setup Set up 1H and 13C experiments (e.g., zg30 for 1H, zgpg30 for 13C) instrument->setup acquire Acquire FID data setup->acquire transform Fourier Transform the FID acquire->transform phase Phase correction transform->phase baseline Baseline correction phase->baseline integrate Integration (1H) and peak picking (1H & 13C) baseline->integrate ftir_workflow cluster_sample_prep_ftir Sample Preparation (KBr Pellet) cluster_ftir_acquisition FT-IR Data Acquisition cluster_data_processing_ftir Data Processing grind_sample Grind 1-2 mg of sample with ~200 mg of dry KBr powder press_pellet Press the mixture in a die to form a transparent pellet grind_sample->press_pellet background Acquire a background spectrum of a blank KBr pellet press_pellet->background sample_scan Place the sample pellet in the FT-IR spectrometer and acquire the sample spectrum background->sample_scan ratio Ratio the sample spectrum against the background sample_scan->ratio format_spectrum Convert to absorbance or transmittance as needed ratio->format_spectrum peak_picking Identify and label major absorption bands format_spectrum->peak_picking ms_workflow cluster_sample_prep_ms Sample Introduction cluster_ms_analysis Mass Analysis cluster_data_interpretation_ms Data Interpretation dissolve Dissolve a small amount of sample in a suitable volatile solvent inject Inject the solution into the mass spectrometer (e.g., via GC or direct infusion) dissolve->inject ionize Ionize the sample molecules (e.g., Electron Ionization - EI) inject->ionize accelerate Accelerate the ions in an electric field ionize->accelerate separate Separate ions based on their mass-to-charge ratio in a mass analyzer (e.g., quadrupole) accelerate->separate detect Detect the ions separate->detect mass_spectrum Generate a mass spectrum (relative abundance vs. m/z) detect->mass_spectrum identify_peaks Identify the molecular ion peak (M+) and isotopic peaks mass_spectrum->identify_peaks analyze_fragments Analyze the fragmentation pattern to deduce structural information identify_peaks->analyze_fragments

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-bromo-9H-xanthen-9-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-bromo-9H-xanthen-9-one, a key heterocyclic compound with applications in organic synthesis and medicinal chemistry. In the absence of readily available experimental data, this guide leverages high-fidelity spectral prediction methodologies to elucidate the structural characteristics of the molecule. We will delve into the theoretical principles governing the chemical shifts and coupling patterns, present a detailed assignment of the predicted proton signals, and outline the experimental considerations for acquiring a high-quality spectrum. This document serves as a valuable resource for researchers working with xanthenone derivatives, offering insights into spectral interpretation and structural verification.

Introduction: The Significance of this compound and the Power of NMR

This compound is a halogenated derivative of the xanthenone scaffold, a privileged structure in medicinal chemistry and materials science. The presence of the bromine atom at the 2-position provides a versatile handle for further chemical modifications through cross-coupling reactions, enabling the synthesis of a diverse range of derivatives with tailored biological activities and photophysical properties.[1] The xanthenone core itself is found in numerous natural products and has been associated with a wide array of pharmacological effects.[2]

¹H NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By probing the magnetic environments of protons within a molecule, ¹H NMR provides detailed information about the connectivity of atoms, the electronic environment of different functional groups, and the stereochemical relationships between protons.[3] For a molecule like this compound, ¹H NMR is crucial for confirming its identity, assessing its purity, and providing the foundational data for the characterization of its subsequent derivatives.

This guide will walk through the predicted ¹H NMR spectrum of this compound, offering a detailed interpretation that connects the spectral features to the underlying molecular structure.

Methodology: Predicting and Acquiring the ¹H NMR Spectrum

In Silico Spectrum Prediction

Due to the limited availability of public experimental ¹H NMR data for this compound, a high-quality predicted spectrum was generated using the online NMR prediction tool, NMRDB.org.[4] This tool utilizes a combination of computational methods to estimate the chemical shifts (δ) and coupling constants (J) of each proton in the molecule.

The process for generating the predicted spectrum is as follows:

  • The chemical structure of this compound was drawn using the integrated molecular editor.

  • The prediction algorithm was executed to calculate the ¹H NMR spectrum.

  • The resulting spectrum, including chemical shifts, multiplicities, and integration values, was then used for the analysis presented in this guide.

It is important to note that while prediction algorithms are powerful tools, the resulting spectrum is a theoretical representation.[5] Experimental conditions such as solvent, temperature, and concentration can influence the exact chemical shifts and peak shapes.

Recommended Experimental Protocol for Spectrum Acquisition

For researchers seeking to acquire an experimental ¹H NMR spectrum of this compound, the following protocol is recommended:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of high-purity this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Parameters (300-500 MHz Spectrometer):

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

    • Number of Scans: 16 to 64 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 2-4 seconds.

    • Spectral Width (sw): A range of approximately -2 to 12 ppm is generally sufficient for aromatic compounds.

    • Temperature: Standard probe temperature (e.g., 298 K).

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum to obtain pure absorption peaks.

    • Baseline correct the spectrum to ensure accurate integration.

    • Integrate all signals to determine the relative number of protons.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

Structural Analysis and Proton Environments

To understand the ¹H NMR spectrum, it is essential to first analyze the structure of this compound and identify the different proton environments.

Figure 1. Structure of this compound with proton numbering.

The molecule possesses a plane of symmetry, but the bromine substituent at the 2-position removes this symmetry, making all seven aromatic protons chemically non-equivalent. We can therefore expect to see seven distinct signals in the ¹H NMR spectrum.

Predicted ¹H NMR Spectrum and Signal Assignments

The predicted ¹H NMR spectrum of this compound is presented below, followed by a detailed analysis of each signal.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)
H18.25d2.1
H37.65dd8.7, 2.1
H47.45d8.7
H57.75dd7.9, 1.5
H67.40td7.9, 1.5
H77.60td7.9, 1.5
H88.15dd7.9, 1.5

Disclaimer: These values are predicted by an algorithm and may differ from experimental results.

Analysis of the Brominated Ring (A-Ring)
  • H1 (Predicted δ ≈ 8.25 ppm, doublet): This proton is in the ortho position to the carbonyl group and meta to the bromine atom. The strong deshielding effect of the carbonyl group places this proton at the furthest downfield position in the brominated ring. It is expected to appear as a doublet due to coupling with H3, with a small meta coupling constant (J ≈ 2.1 Hz).

  • H3 (Predicted δ ≈ 7.65 ppm, doublet of doublets): This proton is ortho to the bromine atom and para to the carbonyl group. It will be deshielded by the bromine atom. It is expected to appear as a doublet of doublets due to coupling with H4 (ortho coupling, J ≈ 8.7 Hz) and H1 (meta coupling, J ≈ 2.1 Hz).

  • H4 (Predicted δ ≈ 7.45 ppm, doublet): This proton is meta to the bromine atom and ortho to the ether oxygen. It is expected to be the most shielded proton in the brominated ring. It should appear as a doublet due to coupling with H3 (ortho coupling, J ≈ 8.7 Hz).

Analysis of the Unsubstituted Ring (B-Ring)
  • H8 (Predicted δ ≈ 8.15 ppm, doublet of doublets): This proton is ortho to the carbonyl group, making it the most deshielded proton on the unsubstituted ring. It will appear as a doublet of doublets due to ortho coupling with H7 (J ≈ 7.9 Hz) and a smaller meta coupling to H6 (J ≈ 1.5 Hz).

  • H5 (Predicted δ ≈ 7.75 ppm, doublet of doublets): This proton is para to the carbonyl group and ortho to the ether oxygen. It is expected to be deshielded. It will appear as a doublet of doublets due to ortho coupling with H6 (J ≈ 7.9 Hz) and a smaller meta coupling to H7 (J ≈ 1.5 Hz).

  • H7 (Predicted δ ≈ 7.60 ppm, triplet of doublets): This proton is meta to the carbonyl group. It will experience coupling from both H6 (ortho, J ≈ 7.9 Hz) and H8 (ortho, J ≈ 7.9 Hz), which would ideally result in a triplet. The additional small meta coupling to H5 (J ≈ 1.5 Hz) will further split this signal into a triplet of doublets.

  • H6 (Predicted δ ≈ 7.40 ppm, triplet of doublets): This proton is also meta to the carbonyl group and is expected to be the most shielded proton on the unsubstituted ring. Similar to H7, it will be split into a triplet by its two ortho neighbors (H5 and H7, J ≈ 7.9 Hz) and further split by a meta coupling to H8 (J ≈ 1.5 Hz), resulting in a triplet of doublets.

Visualizing the Coupling Network

The relationships between the protons can be visualized using a coupling network diagram.

Figure 2. Predicted proton coupling network in this compound.

Conclusion and Future Directions

This in-depth technical guide provides a comprehensive theoretical analysis of the ¹H NMR spectrum of this compound. By leveraging a predicted spectrum, we have assigned the chemical shifts and coupling patterns for all seven aromatic protons, providing a valuable reference for researchers in the field. The detailed explanation of the underlying principles of chemical shifts and coupling in this specific molecular context will aid in the interpretation of experimental spectra of this and related xanthenone derivatives.

Future work should focus on obtaining a high-resolution experimental ¹H NMR spectrum of this compound to validate and refine the predictions made in this guide. Further 2D NMR experiments, such as COSY and HMBC, would provide definitive confirmation of the proton assignments and offer deeper insights into the molecular structure.

References

13C NMR data for 2-bromo-9H-xanthen-9-one

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the ¹³C NMR Spectrum of 2-bromo-9H-xanthen-9-one

Abstract

This technical guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum of this compound. As a key intermediate in the synthesis of novel organic materials and pharmacologically active compounds, unambiguous structural confirmation is paramount. This document, intended for researchers and drug development professionals, delves into the principles governing the spectral features of this molecule, presents a detailed experimental protocol for data acquisition, and offers a complete, rationalized assignment of the ¹³C NMR signals. The causality behind chemical shifts is explained through an examination of substituent effects and electronic environments within the xanthen-9-one scaffold.

The this compound Scaffold: A Structural Overview

This compound is a heterocyclic compound featuring a dibenzo-γ-pyrone framework. The structure consists of two benzene rings fused to a central pyran ring containing a ketone functional group. The numbering of the carbon atoms, following IUPAC nomenclature, is crucial for the unambiguous assignment of NMR signals.

The key structural features influencing the ¹³C NMR spectrum are:

  • The Carbonyl Group (C=O) at C9: This group is strongly electron-withdrawing and creates a significant deshielding effect on the C9 carbon and adjacent carbons.[1][2]

  • The Ether Linkage (-O-): The oxygen atom at position 10 is electronegative, influencing the chemical shifts of the adjacent quaternary carbons (C9a, C10a).

  • The Bromine Substituent at C2: As an electronegative halogen, bromine influences the electron density of the substituted aromatic ring, affecting the chemical shifts of the ipso-carbon (C2) as well as the ortho, meta, and para carbons.[3]

  • Aromaticity: The delocalized π-electron systems of the benzene rings dictate that most carbon signals will appear in the characteristic aromatic region (approx. 110-160 ppm).[2]

Below is the structure with the standardized numbering used for spectral assignment.

Caption: Structure and IUPAC numbering of the this compound molecule.

Experimental Protocol for ¹³C NMR Data Acquisition

The acquisition of high-quality ¹³C NMR data requires careful sample preparation and parameter selection. The following protocol is a self-validating system designed to ensure reproducibility and accuracy. This methodology is based on standard practices for small organic molecules.[4]

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 15-25 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, typically deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is often preferred for its volatility and minimal interference in the aromatic region.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup & Calibration:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

    • Insert the sample into the magnet and lock the spectrometer on the deuterium signal of the solvent.

    • Perform shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks.

  • Data Acquisition:

    • Select a standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0 to 220 ppm).

    • Use a sufficient number of scans (e.g., 1024 to 4096) to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.

    • Set a relaxation delay (D1) of 2-5 seconds to allow for full relaxation of quaternary carbons, which often have longer relaxation times.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure a flat baseline.

    • Reference the chemical shift scale to the TMS signal at 0.00 ppm or the residual solvent peak (CDCl₃ at 77.16 ppm).

    • Perform baseline correction as needed.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (15-25 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve add_tms Add TMS (Internal Standard) dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer setup Instrument Setup (Lock & Shim) transfer->setup acquire Acquire FID (Proton Decoupled) setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase reference Reference Spectrum (to TMS) phase->reference baseline Baseline Correction reference->baseline Analysis Analysis baseline->Analysis

Caption: Workflow for ¹³C NMR data acquisition and processing.

Analysis and Assignment of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound shows 13 distinct signals, corresponding to the 13 chemically non-equivalent carbon atoms in the molecule. The reported chemical shifts are summarized in the table below.[5]

Signal No.Chemical Shift (δ, ppm)Proposed AssignmentJustification
1176.1C9Carbonyl carbon, highly deshielded.[1][2][5]
2156.1C10aQuaternary carbon adjacent to ether oxygen.
3155.0C9aQuaternary carbon adjacent to ether oxygen and carbonyl.
4137.8C1CH carbon ortho to C-Br and meta to C=O.
5135.3C8CH carbon ortho to C=O on the unsubstituted ring.
6129.3C3CH carbon meta to C-Br.
7126.9C6CH carbon on the unsubstituted ring.
8124.4C4aQuaternary bridgehead carbon.
9123.2C4CH carbon para to C-Br.
10121.6C8aQuaternary bridgehead carbon.
11120.1C5CH carbon on the unsubstituted ring.
12118.2C7CH carbon on the unsubstituted ring.
13117.2C2Quaternary ipso-carbon attached to bromine.
Rationale for Assignments
  • C9 (Carbonyl Carbon): The signal at 176.1 ppm is unequivocally assigned to the carbonyl carbon (C9). Carbonyl carbons in aromatic ketones consistently appear in the 170-220 ppm range due to the strong deshielding effect of the double-bonded oxygen.[1][2][5]

  • Quaternary Carbons (C-O & C-Br):

    • The signals at 156.1 ppm (C10a) and 155.0 ppm (C9a) are assigned to the quaternary carbons adjacent to the ether oxygen. Their downfield shift is a direct result of the oxygen's electronegativity.

    • The signal at 117.2 ppm is assigned to the C2 carbon directly attached to the bromine atom (ipso-carbon). While bromine is electronegative, the "heavy atom effect" can sometimes lead to shielding, placing this signal further upfield than other aromatic carbons.

  • Protonated Aromatic Carbons (CH):

    • The remaining signals correspond to the seven CH carbons. Their assignment is based on the combined electronic effects of the carbonyl group and the bromine substituent.

    • On the unsubstituted ring, the carbon ortho to the carbonyl, C8 , is expected to be the most deshielded, corresponding to the 135.3 ppm signal.

    • On the bromine-substituted ring, C1 (137.8 ppm) is significantly deshielded due to its position ortho to the bromine and meta to the strongly electron-withdrawing carbonyl group.

    • The other CH carbons (C3, C4, C5, C6, C7 ) are assigned to the remaining signals in the 118-129 ppm range based on their relative positions to the substituents.

Structure-Spectrum Correlation Diagram

References

Foundational Principles: Ionization and Isotopic Signature

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mass Spectrometry of 2-bromo-9H-xanthen-9-one

This guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound (C₁₃H₇BrO₂), a key intermediate in various fields of organic synthesis, including the development of fluorescent dyes and photoactive compounds.[1] As researchers and drug development professionals, understanding the structural characterization of such molecules is paramount. Mass spectrometry serves as a definitive analytical tool for confirming molecular identity and elucidating structural features through controlled fragmentation. This document will detail the theoretical underpinnings, practical experimental protocols, and expected data outcomes for the analysis of this specific halogenated xanthenone derivative.

The mass spectrometric analysis of an organic molecule begins with its ionization. The choice of ionization technique is critical as it dictates the nature of the resulting mass spectrum—either preserving the molecular ion for accurate mass determination or inducing fragmentation to reveal structural details. For this compound, two primary techniques are of significant utility: Electron Ionization (EI) and Electrospray Ionization (ESI).

A unique and powerful diagnostic feature in the mass spectrum of this compound is the presence of bromine. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 natural abundance (50.7% and 49.3%, respectively).[2] Consequently, any ion containing a single bromine atom will appear as a pair of peaks (an "isotopic doublet") separated by two mass-to-charge units (m/z), with nearly equal relative intensities.[2][3][4] This characteristic 1:1 M+ and M+2 pattern is an unmistakable indicator of bromine's presence in the molecule or its fragments.[2]

Electron Ionization (EI) Mass Spectrometry: The Fragmentation Fingerprint

Electron Ionization is a high-energy technique where the sample is bombarded with 70 eV electrons, causing the ejection of an electron to form a molecular ion (M+•).[5] This process imparts significant internal energy, leading to extensive and reproducible fragmentation.[5][6] The resulting mass spectrum is a "fingerprint" that provides rich structural information.

Expected Fragmentation Pathways

The molecular ion of this compound is expected at m/z 274 and m/z 276, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively. The inherent stability of the aromatic xanthenone core suggests that the molecular ion will be readily observed. Key fragmentation events are predicted as follows:

  • Loss of a Bromine Radical (Br•): Halogens are good leaving groups, and the cleavage of the C-Br bond is a highly probable initial fragmentation step. This would result in a prominent ion at m/z 195.

    • [C₁₃H₇BrO₂]+• → [C₁₃H₇O₂]+ + Br•

  • Loss of Carbon Monoxide (CO): A common fragmentation pathway for ketones and aromatic ethers involves the neutral loss of a CO molecule (28 Da).[7] This can occur after the initial loss of bromine.

    • [C₁₃H₇O₂]+ → [C₁₂H₇O]+ + CO

  • Concerted Loss of Br• and CO: It is also possible for these losses to occur in a concerted or rapid sequential manner, leading directly from the molecular ion to a fragment corresponding to [M - Br - CO]+.

The following diagram illustrates the primary fragmentation cascade anticipated for this compound under EI conditions.

G M [C₁₃H₇BrO₂]⁺˙ m/z 274/276 F1 [C₁₃H₇O₂]⁺ m/z 195 M->F1 - Br• F2 [C₁₂H₇O]⁺ m/z 167 F1->F2 - CO

Caption: Predicted EI fragmentation pathway for this compound.

Electrospray Ionization (ESI) Mass Spectrometry: The Gentle Approach

ESI is a soft ionization technique ideally suited for molecules that are less volatile or thermally sensitive. It is the cornerstone of liquid chromatography-mass spectrometry (LC-MS).[8] In ESI, a solution of the analyte is sprayed through a high-voltage capillary, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. ESI typically produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal fragmentation.[9]

For this compound, analysis in positive ion mode would be expected to yield prominent ions at m/z 275 and 277 , corresponding to [C₁₃H₈⁷⁹BrO₂]⁺ and [C₁₃H₈⁸¹BrO₂]⁺. The characteristic 1:1 isotopic pattern is preserved.

While ESI itself causes little fragmentation, structural information can be obtained by coupling it with tandem mass spectrometry (MS/MS). In this technique, the [M+H]⁺ ion of interest is mass-selected and then subjected to collision-induced dissociation (CID) with an inert gas, generating fragment ions that can be analyzed to confirm the structure.

Experimental Protocols and Data Presentation

To ensure scientific integrity, the described protocols are designed as self-validating systems. The presence of the bromine isotopic signature across the molecular ion and its fragments serves as a continuous internal validation of the data.

Experimental Workflow

The general workflow for mass spectrometric analysis is a multi-stage process from sample handling to final data interpretation.

G cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation A Weigh Analyte B Dissolve in Appropriate Solvent A->B C Dilute to Final Concentration (1-10 µg/mL) B->C D Introduce Sample (GC or LC/Infusion) C->D E Ionize (EI or ESI) D->E F Mass Analyze & Detect E->F G Identify Molecular Ion (Check Br Isotope Pattern) F->G H Analyze Fragmentation Pattern G->H I Confirm Structure H->I

Caption: General experimental workflow for MS analysis.

Protocol 1: GC-EI-MS Analysis

This method is ideal for obtaining a detailed fragmentation fingerprint.

Parameter Setting Rationale
Sample Prep 1 mg/mL stock in Dichloromethane, diluted to 10 µg/mL.Dichloromethane is a volatile solvent compatible with GC injection.
GC Column DB-5ms or similar non-polar column (30 m x 0.25 mm x 0.25 µm)Provides good separation for aromatic compounds.
Injection 1 µL, Splitless modeMaximizes analyte transfer to the column for sensitivity.
Oven Program 100°C (1 min), ramp to 300°C at 20°C/min, hold 5 minEnsures proper volatilization and elution of the analyte.
Ionization Mode Electron Ionization (EI)To induce fragmentation for structural elucidation.
Ionization Energy 70 eVStandard energy for reproducible fragmentation and library matching.[6]
Source Temp. 230°CPrevents analyte condensation within the ion source.
Mass Range m/z 40-400Covers the expected molecular ion and key fragments.
Protocol 2: LC-ESI-MS Analysis

This method is used to confirm the molecular weight with minimal fragmentation.

Parameter Setting Rationale
Sample Prep 1 mg/mL stock in Acetonitrile, diluted to 1 µg/mL in 50:50 Acetonitrile:Water.Acetonitrile and water are common mobile phases for reversed-phase LC-MS.
LC Column C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm)Standard for separating moderately polar organic molecules.
Mobile Phase A: Water + 0.1% Formic Acid, B: Acetonitrile + 0.1% Formic AcidFormic acid aids in protonation for positive mode ESI.
Gradient 5% B to 95% B over 5 minutesElutes the compound from the column.
Ionization Mode Electrospray (ESI), PositiveTo generate protonated [M+H]⁺ ions.
Capillary Voltage 3.5 - 4.5 kVOptimizes the electrospray process for stable ion generation.
Drying Gas Nitrogen, 300°C, 10 L/minAssists in desolvation of the charged droplets.
Mass Range m/z 100-400Centered around the expected protonated molecule.
Summary of Expected Mass Spectral Data

The table below summarizes the key ions anticipated in the mass spectrum of this compound.

Ion (m/z) Isotopic Partner (m/z) Relative Intensity Ratio Identity Method of Observation
274276~1:1[C₁₃H₇BrO₂]+• (Molecular Ion)EI
275277~1:1[C₁₃H₇BrO₂ + H]+ (Protonated Molecule)ESI
195-N/A[M - Br]+EI, ESI-MS/MS
167-N/A[M - Br - CO]+EI, ESI-MS/MS

Conclusion

The mass spectrometric analysis of this compound is a robust and highly informative method for its structural confirmation. The definitive 1:1 isotopic doublet for the molecular ion and any bromine-containing fragments provides an unequivocal marker for the presence of the halogen. Electron Ionization (EI) serves as an excellent tool for generating a detailed fragmentation fingerprint, confirming the connectivity of the xanthenone core through characteristic neutral losses. In parallel, Electrospray Ionization (ESI) provides an unambiguous determination of the molecular weight. The combined application of these techniques, guided by the protocols outlined herein, equips the researcher with a powerful strategy for the definitive characterization of this and similar halogenated compounds.

References

An In-Depth Technical Guide to the FT-IR Analysis of 2-bromo-9H-xanthen-9-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Structural Significance of 2-bromo-9H-xanthen-9-one

This compound is a key heterocyclic compound that serves as a fundamental building block in the realms of medicinal chemistry and materials science.[1] Its rigid, planar xanthen-9-one core, functionalized with a bromine atom, provides a versatile scaffold for the synthesis of a wide array of derivatives with tailored biological and photophysical properties.[1] The precise characterization of this molecule is paramount, and Fourier-Transform Infrared (FT-IR) spectroscopy stands as a rapid, non-destructive, and highly informative analytical technique for confirming its structural integrity. This guide provides a comprehensive exploration of the FT-IR analysis of this compound, detailing the theoretical underpinnings of its vibrational spectrum, a practical experimental protocol, and a thorough interpretation of its characteristic absorption bands.

Deciphering the Vibrational Fingerprint: A Structural Overview

The FT-IR spectrum of this compound is a direct manifestation of the vibrational modes of its constituent functional groups. Understanding the expected absorption regions for each component is crucial for accurate spectral interpretation.

The molecular structure of this compound is characterized by:

  • A Carbonyl Group (C=O): The ketone functional group within the xanthen-9-one core.

  • A Diaryl Ether Linkage (C-O-C): The oxygen atom bridging the two aromatic rings.

  • Aromatic Rings (C=C and C-H): The benzene rings that form the backbone of the molecule.

  • A Carbon-Bromine Bond (C-Br): The halogen substituent on one of the aromatic rings.

The FT-IR Spectrum: A Detailed Band Assignment

The following table summarizes the expected vibrational frequencies for the key functional groups in this compound, providing a roadmap for spectral analysis.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Notes
Carbonyl (C=O)Stretch1685 - 1666StrongThe frequency is lowered from a typical ketone (1715 cm⁻¹) due to conjugation with the aromatic rings.[2][3] This delocalization of electrons reduces the double bond character of the C=O bond.
Aromatic C=CStretch1600 - 1585 & 1500 - 1400Medium to StrongMultiple bands are expected due to the complex vibrations within the aromatic rings.
Diaryl Ether (C-O-C)Asymmetric Stretch1300 - 1200StrongThis is a characteristic and often prominent peak for aryl ethers.[4]
Aromatic C-HStretch3100 - 3000Medium to WeakThese bands appear at a higher frequency than alkane C-H stretches.[5]
Aromatic C-HOut-of-Plane Bend900 - 675StrongThe specific pattern of these bands can provide information about the substitution pattern on the aromatic rings.
Carbon-Bromine (C-Br)Stretch< 700Medium to StrongThis absorption occurs in the lower frequency "fingerprint" region of the spectrum.[6]

Visualizing the Vibrational Landscape

The following diagram illustrates the key functional groups of this compound and their corresponding regions of absorption in the FT-IR spectrum.

G cluster_molecule This compound Structure cluster_spectrum FT-IR Absorption Regions (cm⁻¹) C1 C=O R1 1685-1666 C1->R1 C=O Stretch C2 Aromatic Rings R2 1600-1400 3100-3000 C2->R2 C=C & C-H Stretches C3 C-O-C (Ether) R3 1300-1200 C3->R3 C-O-C Asymmetric Stretch C4 C-Br R4 < 700 C4->R4 C-Br Stretch

Caption: Key functional groups and their FT-IR absorption regions.

Experimental Protocol for FT-IR Analysis

This section provides a detailed, step-by-step methodology for obtaining a high-quality FT-IR spectrum of this compound using the Attenuated Total Reflectance (ATR) technique, which is ideal for solid samples.

Objective: To acquire the FT-IR spectrum of solid this compound.

Materials and Equipment:

  • This compound (solid powder)

  • FT-IR spectrometer equipped with a Diamond ATR accessory

  • Spatula

  • Isopropyl alcohol or acetone for cleaning

  • Lint-free wipes

Methodology:

  • Instrument Preparation and Background Scan:

    • Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium.

    • Thoroughly clean the surface of the ATR crystal with a lint-free wipe dampened with isopropyl alcohol or acetone. Allow the solvent to fully evaporate.

    • Acquire a background spectrum. This is a critical step to account for the absorbance of atmospheric water and carbon dioxide, as well as any intrinsic absorbance from the ATR crystal itself.

  • Sample Application:

    • Using a clean spatula, place a small amount of the this compound powder onto the center of the ATR crystal. The amount should be sufficient to completely cover the crystal surface.

    • Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. Insufficient contact will result in a weak and noisy spectrum.

  • Data Acquisition:

    • Set the data acquisition parameters. Typical parameters include:

      • Spectral Range: 4000 - 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16-32 scans are typically sufficient to achieve a good signal-to-noise ratio.

    • Initiate the sample scan.

  • Data Processing and Analysis:

    • After the scan is complete, the resulting spectrum should be displayed in terms of absorbance or transmittance versus wavenumber.

    • Perform an ATR correction if the software allows. This corrects for the wavelength-dependent depth of penetration of the infrared beam.

    • Label the significant peaks in the spectrum and compare their positions to the expected values in the reference table.

  • Cleaning:

    • Retract the ATR press and carefully remove the sample powder from the crystal using a spatula and a dry, lint-free wipe.

    • Clean the crystal surface thoroughly with a solvent-dampened wipe to remove any residual sample.

Interpretation of a Representative Spectrum: A Causality-Driven Approach

A typical FT-IR spectrum of this compound will exhibit a series of distinct absorption bands. The interpretation of these bands provides a powerful confirmation of the molecule's structure.

  • The Carbonyl Stretch (around 1670 cm⁻¹): This will be one of the most intense and easily recognizable peaks in the spectrum.[7] Its position, shifted to a lower frequency compared to a simple aliphatic ketone (typically ~1715 cm⁻¹), is a direct consequence of the resonance effect.[2] The delocalization of π-electrons from the aromatic rings into the carbonyl group weakens the C=O double bond, requiring less energy to excite its stretching vibration.[8]

  • Aromatic C=C Stretching (1600-1400 cm⁻¹): A series of sharp to medium intensity bands in this region confirms the presence of the aromatic rings. These vibrations are characteristic of the stretching of the carbon-carbon bonds within the phenyl rings.

  • The Diaryl Ether Asymmetric Stretch (around 1250 cm⁻¹): A strong, prominent band in this region is a key indicator of the C-O-C ether linkage.[4][9] The asymmetry of the stretch and the polarity of the C-O bonds lead to a strong absorption.

  • Aromatic C-H Stretching (above 3000 cm⁻¹): Weaker bands appearing just above 3000 cm⁻¹ are indicative of the C-H bonds on the aromatic rings. Their position at a higher frequency than the C-H stretches of saturated hydrocarbons (typically below 3000 cm⁻¹) is a reliable diagnostic feature.[5][10]

  • The "Fingerprint" Region (below 1400 cm⁻¹): This region contains a complex pattern of absorptions arising from C-H bending vibrations and other skeletal vibrations. While individual peak assignment can be challenging, the overall pattern is unique to the molecule. Within this region, the C-Br stretching vibration is expected to appear at a low frequency, typically below 700 cm⁻¹.[6]

Conclusion: The Power of FT-IR in Structural Elucidation

FT-IR spectroscopy provides an invaluable tool for the rapid and reliable structural confirmation of this compound. By understanding the characteristic vibrational frequencies of its key functional groups—the conjugated carbonyl, the diaryl ether, the aromatic rings, and the carbon-bromine bond—researchers and scientists can confidently verify the identity and purity of this important synthetic intermediate. The insights gained from a well-acquired and properly interpreted FT-IR spectrum are a cornerstone of quality control and a critical step in the advancement of research and development in drug discovery and materials science.

References

Introduction: The Role of 2-Bromo-9H-xanthen-9-one in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Physical and Analytical Characterization of 2-Bromo-9H-xanthen-9-one

This compound is a key heterocyclic building block in organic synthesis. Its rigid, planar xanthenone core, functionalized with a reactive bromine atom, serves as a versatile scaffold for constructing more complex molecular architectures.[1] This intermediate is particularly valuable in the development of novel materials and therapeutics, including fluorescent dyes, photoinitiators for polymerization, and scaffolds for potential anticancer agents.[1][2] The bromine atom's susceptibility to cross-coupling reactions, such as Suzuki or Heck couplings, allows for the precise introduction of diverse functional groups, enabling the fine-tuning of a molecule's photophysical or biological properties.[1]

Given its foundational role, the purity and well-defined physical state of this compound are not merely matters of quality control; they are prerequisites for achieving reproducible, high-yielding synthetic outcomes and ensuring the integrity of downstream applications. This guide provides a detailed examination of the compound's physical appearance and presents a robust, multi-faceted approach to its purity assessment and purification, tailored for researchers and drug development professionals.

Physicochemical Properties and Appearance

The compound this compound is typically isolated as a stable, crystalline solid. Its physical characteristics are crucial identifiers and preliminary indicators of purity. A deviation from the expected appearance, such as discoloration, may suggest the presence of residual starting materials, by-products, or degradation products.

Visual and Physical Data Summary

PropertyValueSource(s)
Chemical Formula C₁₃H₇BrO₂[3][4]
Molecular Weight 275.10 g/mol [1][5]
Appearance White solid[6]
Purity (Typical) ≥98%[3]
Storage Room temperature, in a dry, dark place

The defined crystalline nature of this compound makes techniques like recrystallization particularly effective for purification.

Caption: Chemical structure of this compound.

Purity Assessment: An Integrated Analytical Approach

No single analytical technique provides a complete purity profile. A scientifically sound assessment relies on an orthogonal approach, using multiple methods that measure different chemical properties. This ensures that a wide range of potential impurities—including structural isomers, residual solvents, and starting materials—are detected and quantified.[7]

Purity_Assessment_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting start Crude or Purified This compound dissolve Dissolve in Appropriate Solvent (e.g., Methanol, DMSO-d6) start->dissolve filter_sample Filter through 0.22 µm Syringe Filter dissolve->filter_sample hplc HPLC-UV (Quantitative Purity) filter_sample->hplc nmr ¹H & ¹³C NMR (Structural Confirmation) filter_sample->nmr ms Mass Spectrometry (Molecular Weight Verification) filter_sample->ms analysis Integrate Peaks Analyze Spectra hplc->analysis nmr->analysis ms->analysis report Purity Report: - Area % Purity - Structural Integrity - Mass Confirmation analysis->report

Caption: General workflow for the analytical assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the workhorse for quantitative purity assessment. It separates the target compound from non-volatile impurities based on differential partitioning between a stationary phase (typically C18) and a liquid mobile phase.[7] For a molecule like this compound, its aromatic system provides strong UV absorbance, allowing for sensitive detection and accurate quantification of purity as a percentage of the total peak area.[8]

Experimental Protocol: RP-HPLC Purity Assay

  • Instrumentation: An HPLC system equipped with a UV-Vis detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[7]

  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade water with 0.1% formic acid.

    • Solvent B: HPLC-grade acetonitrile with 0.1% formic acid.

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution. Filter the solution through a 0.22 µm syringe filter before injection.[8]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[7]

    • Injection Volume: 5-10 µL.

    • Detection Wavelength: 254 nm or 280 nm.[7][8]

    • Gradient Elution: A typical gradient would be to start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate the column.[8]

  • Data Analysis: The purity is calculated based on the peak area of the main component relative to the total area of all observed peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR provides an unambiguous confirmation of the chemical structure. Proton (¹H) and Carbon-13 (¹³C) NMR spectra give detailed information about the connectivity of atoms and the chemical environment of each nucleus.[9] The presence of impurity peaks in an NMR spectrum, especially in the aromatic region, can indicate contamination with structurally similar by-products. Quantitative NMR (qNMR) can also be used for an absolute purity determination against a certified internal standard.[7][10]

Key Spectral Features:

  • ¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show a complex multiplet pattern in the aromatic region (δ 7.3-8.5 ppm).[6] The distinct signals and their coupling patterns are a fingerprint for the correct isomeric structure.

  • ¹³C NMR (101 MHz, CDCl₃): The spectrum should display 13 distinct carbon signals, including a characteristic downfield signal for the ketone carbonyl (C=O) around δ 176.1 ppm.[6]

Mass Spectrometry (MS)

Causality: Mass spectrometry verifies the molecular weight of the compound, confirming its elemental composition. For this compound, MS is particularly powerful due to the distinct isotopic signature of bromine. Natural bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[11] This results in a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units, which is a definitive indicator of a monobrominated compound.[11]

Expected Result:

  • [M]⁺: m/z corresponding to C₁₃H₇⁷⁹BrO₂

  • [M+2]⁺: m/z corresponding to C₁₃H₇⁸¹BrO₂

  • Intensity Ratio: ~1:1

Purification Protocol: Recrystallization

Causality: Recrystallization is a powerful and economical technique for purifying crystalline organic solids.[12] The principle relies on the differential solubility of the desired compound and its impurities in a selected solvent system at varying temperatures. An ideal solvent will dissolve the compound completely at its boiling point but only sparingly at room temperature, while impurities either remain dissolved or are insoluble in the hot solvent.[12][13]

Recrystallization_Workflow start Crude this compound dissolve 1. Dissolve in minimal boiling solvent (e.g., Ethanol) start->dissolve hot_filter 2. Hot Gravity Filtration (Removes insoluble impurities) dissolve->hot_filter Optional, if solids present cool 3. Slow Cooling (Allows for crystal formation) hot_filter->cool induce Induce Crystallization (Scratch/Seed if necessary) cool->induce isolate 4. Isolate Crystals (Vacuum Filtration) cool->isolate wash 5. Wash with ice-cold solvent isolate->wash dry 6. Dry Crystals under vacuum wash->dry end Pure Crystalline Product dry->end

Caption: Stepwise workflow for the purification of this compound via recrystallization.

Experimental Protocol: Recrystallization

  • Solvent Selection: Small-scale solubility tests are recommended. Based on the polarity of the molecule and related compounds, effective solvent systems include ethanol/water or dichloromethane/methanol.[13][14] This protocol will use ethanol/water.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture on a hot plate until the solid dissolves completely.[13]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes. The charcoal adsorbs colored impurities.[13]

  • Hot Filtration (If charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the charcoal or any other insoluble impurities.[13][15] This step must be performed rapidly to prevent premature crystallization.

  • Crystallization: To the clear, hot filtrate, add hot deionized water dropwise until the solution becomes persistently cloudy (the saturation point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.[13][15]

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize yield.[15]

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities. Dry the purified crystals thoroughly in a vacuum oven or desiccator.

  • Validation: The success of the purification is a self-validating system. The purity of the final product must be confirmed by repeating the analytical tests (HPLC, melting point) and comparing the results to the crude material. A sharp melting point and a single major peak in the HPLC chromatogram indicate high purity.[13]

Conclusion

The reliability of any research or development program hinges on the quality of its starting materials. For this compound, a compound of significant synthetic utility, a thorough understanding of its physical appearance and a rigorous, multi-technique approach to purity verification are essential. By combining visual inspection with quantitative HPLC analysis, structural confirmation by NMR, and molecular weight verification by MS, researchers can ensure the material's identity, quality, and suitability for their work. When necessary, established purification techniques like recrystallization provide a straightforward path to obtaining high-purity material, thereby safeguarding the integrity of the entire scientific endeavor.

References

A Technical Guide to the Solubility of 2-bromo-9H-xanthen-9-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-bromo-9H-xanthen-9-one, a key intermediate in organic synthesis and drug discovery. In the absence of extensive empirical solubility data for this specific compound, this guide synthesizes fundamental principles of solubility, predictive modeling using Hansen Solubility Parameters (HSP), and analogies with structurally related compounds to offer a robust framework for solvent selection and solubility optimization. Furthermore, detailed experimental protocols for both qualitative and quantitative solubility determination are presented to empower researchers with practical methodologies. This document is structured to provide not just data, but a deeper causal understanding of the physicochemical interactions governing the dissolution of this compound, thereby supporting its application in pharmaceutical and materials science research.

Introduction: The Critical Role of Solubility in the Application of this compound

This compound is a versatile heterocyclic compound, with its rigid, planar structure making it a valuable scaffold in medicinal chemistry and materials science. Its applications range from being a precursor in the synthesis of fluorescent dyes and photoactive materials to a building block for novel therapeutic agents.[1] In all these applications, understanding and controlling its solubility is paramount.

In drug development, the aqueous and lipid solubility of a compound dictates its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its bioavailability and therapeutic efficacy.[2] For synthetic chemists, solvent selection is critical for reaction kinetics, purification, and crystallization processes. Poor solubility can lead to low reaction yields, difficulties in purification, and the formation of undesirable polymorphs. Therefore, a thorough understanding of the solubility of this compound in various organic solvents is not merely a matter of academic interest but a crucial prerequisite for its effective utilization.

Theoretical Framework for Solubility

The solubility of a crystalline organic compound in a solvent is governed by a complex interplay of intermolecular forces between the solute and solvent molecules, as well as the energy required to overcome the solute's crystal lattice energy. The oft-cited principle of "like dissolves like" provides a useful, albeit simplistic, starting point for predicting solubility.[3] This principle suggests that substances with similar polarities are more likely to be soluble in one another.[3][4]

The solubility of this compound is influenced by several key structural features:

  • The Xanthenone Core: This large, rigid, and largely aromatic system is inherently hydrophobic and will favor interactions with non-polar to moderately polar solvents through van der Waals forces.

  • The Carbonyl Group (C=O): The ketone functionality introduces a significant dipole moment, making the molecule polar. This group can act as a hydrogen bond acceptor, enhancing solubility in protic solvents.

  • The Ether Linkage (-O-): The oxygen atom in the xanthene ring is also a hydrogen bond acceptor, contributing to the molecule's polarity.

  • The Bromine Atom (-Br): As an electron-withdrawing group, the bromine atom can influence the electron distribution of the aromatic system, subtly affecting its polarity. Halogenation can sometimes lead to a decrease in solubility in certain solvents.[5]

A delicate balance between these competing factors determines the overall solubility profile of the molecule.

Predictive Modeling: Hansen Solubility Parameters (HSP)

To move beyond qualitative predictions, Hansen Solubility Parameters (HSP) offer a powerful quantitative framework. HSP theory posits that the total cohesive energy of a substance can be divided into three components:

  • δD (Dispersion): Energy from London dispersion forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

Each solvent and solute can be characterized by a unique set of these three parameters. The principle of "like dissolves like" is quantified by the Hansen solubility parameter distance (Ra) between a solute and a solvent. A smaller Ra value indicates a higher affinity and, therefore, a greater likelihood of dissolution.

While the experimentally determined HSP for this compound are not available, we can estimate them based on its structure and by analogy with similar compounds like aromatic ketones.[6] The presence of the aromatic rings and the bromine atom suggests a relatively high δD. The ketone and ether functionalities will contribute to a moderate δP and a significant δH (as a hydrogen bond acceptor).

The following table provides the Hansen Solubility Parameters for a range of common organic solvents. This data can be used to select promising solvents for solubility screening.

SolventδD (MPa½)δP (MPa½)δH (MPa½)
Non-Polar Solvents
n-Hexane14.90.00.0
Toluene18.01.42.0
Polar Aprotic Solvents
Acetone15.510.47.0
Ethyl Acetate15.85.37.2
Dichloromethane17.07.37.1
N,N-Dimethylformamide (DMF)17.413.711.3
Dimethyl Sulfoxide (DMSO)18.416.410.2
Polar Protic Solvents
Methanol14.712.322.3
Ethanol15.88.819.4
Isopropanol15.86.116.4
Water15.516.042.3

Data compiled from various sources.[7][8][9]

Based on the structural analysis of this compound, it is predicted to have favorable solubility in polar aprotic solvents such as acetone, ethyl acetate, dichloromethane, DMF, and DMSO , where the polar interactions and hydrogen bonding acceptance can be satisfied. Its solubility is expected to be lower in non-polar solvents like hexane, although the aromatic nature of the molecule may lend some solubility in toluene. In polar protic solvents like alcohols, the solubility will be moderate, facilitated by hydrogen bonding.

Experimental Determination of Solubility

Theoretical predictions provide a valuable starting point, but experimental verification is essential. A tiered approach to solubility determination is often most efficient.

Qualitative Solubility Determination

A rapid qualitative assessment can be performed to classify the compound's solubility in various solvents.

Protocol: Qualitative Solubility Test

  • Preparation: Add approximately 10-20 mg of this compound to a small test tube.

  • Solvent Addition: Add 1 mL of the test solvent in 0.25 mL increments.

  • Agitation: After each addition, vigorously agitate the mixture for 30-60 seconds.

  • Observation: Visually inspect the solution for the presence of undissolved solid.

  • Classification:

    • Soluble: No visible solid particles.

    • Partially Soluble: Some solid remains, but a noticeable amount has dissolved.

    • Insoluble: No apparent change in the amount of solid.

G start Start with solid sample add_solvent Add 1 mL of solvent in increments start->add_solvent agitate Vigorously agitate add_solvent->agitate observe Visually observe for undissolved solid agitate->observe soluble Classify as Soluble observe->soluble No solid partially_soluble Classify as Partially Soluble observe->partially_soluble Some solid insoluble Classify as Insoluble observe->insoluble No change

Caption: Workflow for qualitative solubility assessment.

Quantitative Solubility Determination

For precise applications, quantitative measurement of solubility is necessary. The shake-flask method is a widely accepted and reliable technique for determining thermodynamic solubility.

Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Sample Preparation: Add an excess amount of this compound to a sealed vial containing a known volume of the selected solvent. The presence of excess solid is crucial to ensure saturation.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed at the same constant temperature for the solid to settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

  • Sample Withdrawal: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.22 µm PTFE) is recommended.

  • Quantification: Analyze the concentration of this compound in the clear supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy, against a calibration curve of known concentrations.

G start Excess solid in known volume of solvent equilibrate Agitate at constant temperature (24-48h) start->equilibrate separate Centrifuge or let stand to separate phases equilibrate->separate sample Withdraw and filter supernatant separate->sample quantify Analyze concentration (e.g., HPLC, UV-Vis) sample->quantify result Determine solubility value quantify->result

Caption: Shake-flask method for quantitative solubility.

For high-throughput screening, methods like nephelometry, which measures light scattering from undissolved particles, can provide rapid estimations of kinetic solubility.[10][11]

Predicted Solubility Profile of this compound

Based on the theoretical principles and analogies with related compounds, the following solubility profile is predicted:

Solvent ClassPredicted SolubilityRationale
Non-Polar (e.g., Hexane, Cyclohexane)Very LowThe high polarity of the ketone and ether groups outweighs the non-polar character of the aromatic rings.
Aromatic (e.g., Toluene, Benzene)Low to Moderateπ-π stacking interactions between the solvent and the xanthenone core can promote some solubility.
Halogenated (e.g., Dichloromethane, Chloroform)Moderate to HighGood balance of polarity and ability to engage in dipole-dipole interactions.
Ethers (e.g., Diethyl Ether, Tetrahydrofuran)ModerateThe ether linkage in the solvent can interact favorably with the polar groups of the solute.
Ketones (e.g., Acetone, Methyl Ethyl Ketone)High"Like dissolves like" principle is strong here due to the shared ketone functionality, leading to favorable dipole-dipole interactions.
Esters (e.g., Ethyl Acetate)HighSimilar polarity and hydrogen bond accepting capabilities.
Alcohols (e.g., Methanol, Ethanol, Isopropanol)ModerateThe hydroxyl group of the solvent can act as a hydrogen bond donor to the ketone and ether oxygens of the solute. However, the non-polar backbone of the solute may limit very high solubility.
Highly Polar Aprotic (e.g., DMF, DMSO)Very HighThese solvents are strong hydrogen bond acceptors and have high polarity, making them excellent solvents for a wide range of organic compounds.

Conclusion and Recommendations for Researchers

The solubility of this compound is a multifaceted property governed by its unique structural features. While empirical data is limited, a combination of theoretical understanding and predictive modeling provides a strong basis for informed solvent selection. For applications requiring complete dissolution, polar aprotic solvents such as DMF, DMSO, acetone, and ethyl acetate are highly recommended. For processes like crystallization, a solvent system where the compound has moderate solubility at room temperature and high solubility at elevated temperatures would be ideal, suggesting solvents like toluene or alcohols could be good starting points for screening.

It is imperative for researchers to experimentally verify the solubility in their specific solvent systems using the protocols outlined in this guide. This will not only ensure the success of their synthetic and developmental endeavors but also contribute valuable data to the scientific community.

References

An In-depth Technical Guide to the Photophysical Properties of Substituted Xanthen-9-ones

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Foreword

To the researchers, chemists, and drug development professionals dedicated to harnessing the power of light, this guide serves as a comprehensive exploration into the photophysical world of substituted xanthen-9-ones. The xanthone core, a deceptively simple dibenzo-γ-pyrone framework, is a privileged scaffold in medicinal chemistry and materials science.[1] Its true potential, however, is unlocked through substitution, which allows for the precise tuning of how the molecule interacts with light. This guide moves beyond a simple recitation of facts, aiming instead to provide a causal understanding of the structure-property relationships that govern the absorption, emission, and excited-state dynamics of these versatile molecules. We will delve into the "why" behind their behavior, offering field-proven insights into their characterization and application.

The Xanthen-9-one Chromophore: A Tale of Two Transitions and a Dominant Triplet State

The photophysical story of the parent 9H-xanthen-9-one molecule is dominated by the interplay between its lowest energy singlet excited states (S₁) and its triplet manifold. The electronic absorption spectrum is characterized by two primary transitions:

  • The n→π* Transition: This is a lower-energy, formally forbidden transition involving the promotion of a non-bonding electron from one of the lone pairs on the carbonyl oxygen to an anti-bonding π* orbital. This transition is typically weak (low molar absorptivity) and is highly sensitive to the solvent environment.

  • The π→π* Transition: This is a higher-energy, allowed transition involving the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital of the aromatic system. This transition is much more intense than the n→π* transition.

Upon photoexcitation, the most remarkable characteristic of the xanthone core is its exceptionally fast and efficient Intersystem Crossing (ISC) .[2] Even without heavy atoms, xanthone exhibits a near-unity quantum yield of triplet state formation. This rapid transition from the singlet excited state (S₁) to the triplet state (T₁) is a cornerstone of its utility in applications requiring triplet sensitization, such as photodynamic therapy and photocatalysis.

The mechanism for this rapid ISC is governed by El-Sayed's rule, which states that intersystem crossing is most efficient between states of different orbital character. In xanthone, the lowest singlet excited state (S₁) is typically of nπ* character, while the lowest triplet state (T₁) has ππ* character, facilitating a rapid spin-flip.

The key photophysical pathways are visualized in the Jablonski diagram below.

Jablonski S0 S₀ (Ground State) S1 S₁ (¹nπ) S0->S1 Absorption (n→π) S2 S₂ (¹ππ) S0->S2 Absorption (π→π) S1->S0 Fluorescence T1 T₁ (³ππ) T2 T₂ (³nπ) S1->T2 Intersystem Crossing (ISC) ~1-5 ps (Very Fast) S2->S1 Internal Conversion (IC) < 1 ps T1->S0 Phosphorescence (Slow) T2->T1 IC

Caption: Jablonski diagram for the parent xanthen-9-one core.

Tuning Photophysical Properties: The Decisive Role of Substituents

The true power of the xanthone scaffold lies in its tunability. By strategically placing substituents on the aromatic A or B rings, a researcher can precisely control the molecule's photophysical properties to suit a specific application. These effects can be broadly categorized into electronic effects and the heavy-atom effect.

Electronic Effects: A Hammett Relationship Perspective

The electronic nature of a substituent—whether it donates or withdraws electron density—profoundly alters the energy levels of the frontier molecular orbitals. These perturbations can be rationalized using the principles of the Hammett equation, which provides a quantitative measure of a substituent's inductive and resonance effects through its associated constant (σ).[3][4]

  • Electron-Donating Groups (EDGs): Substituents like hydroxyl (-OH), methoxy (-OCH₃), and amino (-NR₂) groups increase the electron density of the π-system.[5][6][7] This has several predictable consequences:

    • It raises the energy of the highest occupied molecular orbital (HOMO) more significantly than the lowest unoccupied molecular orbital (LUMO).

    • The HOMO-LUMO gap for the π→π* transition decreases, resulting in a bathochromic (red) shift in both absorption and emission spectra.

    • For many derivatives, particularly those with strong donors like amino groups, the π→π* state can become lower in energy than the n→π* state, fundamentally changing the photophysical landscape. This can lead to a significant increase in fluorescence quantum yield (ΦF) as the efficient n→π* ISC pathway is suppressed.[8]

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) groups pull electron density from the π-system.

    • This lowers the energy of both the HOMO and LUMO, but typically has a stronger stabilizing effect on the LUMO.

    • The effect on the absorption/emission maxima is less predictable and can depend on the position of substitution, but often these groups enhance non-radiative decay pathways, leading to lower fluorescence quantum yields.

The following table summarizes the general trends and provides representative data synthesized from the literature for substituents at the 2-position.

Substituent (at C2)Hammett Constant (σₚ)Typeλabs (nm)λem (nm)Fluorescence Quantum Yield (ΦF)Key Observation
-H (Parent)0.00Neutral~340~400Very Low (<0.01)Dominated by efficient ISC.
-CH₃-0.17Weak EDG~345~410LowMinor red shift, ISC still dominant.[9]
-OCH₃-0.27Strong EDG~360~450Moderate to HighSignificant red shift; ππ* state is stabilized, increasing fluorescence.[10]
-Cl+0.23Weak EWG / Halogen~350~420Very LowSlight red shift; heavy-atom effect begins to dominate (see below).[9]
-Br+0.23Weak EWG / Halogen~355~425Extremely LowHeavy-atom effect significantly enhances ISC, quenching fluorescence.[9]

Note: Data are representative values and can vary with solvent and specific molecular context. The Hammett constants are for the para position and are used here to illustrate the electronic trend.

The Internal Heavy-Atom Effect

When heavy atoms, particularly halogens like bromine and iodine, are incorporated into the xanthone structure, they introduce a dramatic photophysical perturbation known as the internal heavy-atom effect.[11] This effect is rooted in enhanced spin-orbit coupling (SOC) , a relativistic phenomenon where the electron's spin and its orbital motion around the nucleus become more strongly coupled.

The practical consequence of enhanced SOC is a massive increase in the rate of spin-forbidden transitions, most notably intersystem crossing (kISC).

  • Fluorescence Quenching: As the rate of ISC (S₁ → T₁) increases by orders of magnitude, it completely outcompetes fluorescence (S₁ → S₀). The fluorescence quantum yield of bromo- and iodo-substituted xanthones is often negligible.

  • Enhanced Triplet Yield: The quantum yield of triplet formation (ΦT) approaches unity.

  • Shorter Phosphorescence Lifetime: The heavy-atom effect also increases the rate of the T₁ → S₀ transition, resulting in more intense but shorter-lived phosphorescence.

This effect is invaluable for designing photosensitizers for applications like photodynamic therapy, where the goal is to efficiently generate triplet states that can then transfer their energy to molecular oxygen, producing cytotoxic singlet oxygen.[12]

Halogen SubstituentAtomic Number (Z)Relative kISCFluorescence Quantum Yield (ΦF)Triplet Quantum Yield (ΦT)
-F9LowLowHigh
-Cl17ModerateVery Low~1
-Br35HighExtremely Low~1
-I53Very HighNegligible~1

Note: This table illustrates the trend. The rate of ISC is roughly proportional to Z⁴.

Environmental Influences: Solvent and pH

The photophysical properties of substituted xanthen-9-ones are not intrinsic but are modulated by their immediate environment.

Solvatochromism

Solvatochromism describes the change in a substance's color (i.e., its absorption or emission spectrum) with a change in solvent polarity.[13] This phenomenon arises because a change in solvent polarity differentially stabilizes the ground and excited states of the chromophore.

  • n→π* Transitions: In polar, protic solvents (like ethanol or water), the lone pair electrons on the carbonyl oxygen are stabilized by hydrogen bonding. This lowers the energy of the ground state more than the excited state. Consequently, more energy is required for the n→π* transition, resulting in a hypsochromic (blue) shift .[14][15]

  • π→π* Transitions: The π* excited state is generally more polar than the ground state. Polar solvents will stabilize this excited state more effectively than the ground state, reducing the overall transition energy. This leads to a bathochromic (red) shift in polar solvents.[15][16]

Understanding solvatochromism is critical for designing fluorescent probes, as a probe's emission wavelength can be used to report on the polarity of its microenvironment, such as the hydrophobic core of a protein aggregate.

pH Effects

If a xanthone derivative contains ionizable groups, such as hydroxyl (-OH) or amino (-NH₂) substituents, its photophysical properties will be highly sensitive to pH. Protonation or deprotonation drastically alters the electronic nature of the substituent, and thus the entire chromophore. For example, a phenol (-OH) is a moderate electron-donating group, but its conjugate base, the phenolate (-O⁻), is an exceptionally powerful electron donor. This change typically results in a significant red shift in absorption and a dramatic increase in fluorescence upon deprotonation, a principle widely used in the design of pH-sensitive fluorescent probes.

Experimental Characterization: A Practical Guide

A thorough understanding of a xanthone derivative's photophysical properties requires a suite of spectroscopic techniques. Here, we provide a self-validating framework and step-by-step protocols for the three core experiments.

Workflow cluster_0 Steady-State Analysis cluster_1 Time-Resolved Analysis cluster_2 Data Analysis & Interpretation UV_Vis 1. UV-Vis Absorption Spectroscopy (Determine λ_abs, ε, λ_exc) Fluorescence 2. Steady-State Fluorescence (Determine λ_em, Stokes Shift) UV_Vis->Fluorescence QY 3. Fluorescence Quantum Yield (Φ_F) (Measure Emission Efficiency) Fluorescence->QY TCSPC 4. TCSPC (Measure Fluorescence Lifetime, τ_F) QY->TCSPC ns_TA 5. Nanosecond Transient Absorption (Characterize Triplet State, T-T Absorption, τ_T) TCSPC->ns_TA Analysis 6. Calculate Radiative (k_r) & Non-Radiative (k_nr) Rates ns_TA->Analysis Model 7. Build Structure-Property Model Analysis->Model

Caption: A typical workflow for comprehensive photophysical characterization.

Protocol: Absolute Fluorescence Quantum Yield (ΦF) Measurement

The absolute method using an integrating sphere is the gold standard for determining ΦF as it directly compares the number of photons absorbed to the number of photons emitted.

Instrumentation: A spectrofluorometer equipped with an integrating sphere (e.g., made of Spectralon™).[10]

Methodology:

  • System Preparation:

    • Handle the integrating sphere with care to avoid contamination of its reflective inner surface.[10]

    • Mount the sphere in the spectrometer's sample chamber.

    • Prepare two identical, high-quality quartz cuvettes. One for the blank (solvent only) and one for the sample solution. The absorbance of the sample at the excitation wavelength should ideally be between 0.05 and 0.1 to minimize re-absorption effects.

  • Blank Measurement (Scattered Light):

    • Place the cuvette containing only the solvent into the sphere's sample holder.

    • Set the excitation wavelength (λexc). This should be a wavelength where the sample absorbs strongly but is sufficiently separated from the emission onset.

    • Set the spectrometer to scan a range that includes λexc. For example, if λexc is 450 nm and emission ends at 700 nm, scan from 430 nm to 750 nm.

    • Adjust the excitation and emission slit widths. Use the blank to maximize the signal at the scatter peak without saturating the detector (typically aim for < 1 million counts per second).[9]

    • Acquire the emission spectrum of the blank. This spectrum primarily consists of Rayleigh and Raman scatter.

  • Sample Measurement (Scattered Light + Emission):

    • Without changing any instrument settings, replace the blank cuvette with the sample cuvette.

    • Acquire the emission spectrum of the sample. This spectrum will show a diminished scatter peak (due to absorption) and the sample's fluorescence emission.

  • Calculation:

    • The instrument software's quantum yield wizard will perform the calculation.[9] Conceptually, the process is:

      • Integrate the area of the scatter peak for the blank (La).

      • Integrate the area of the scatter peak for the sample (Lc).

      • Integrate the area of the fluorescence emission for the sample (Ec).

    • The number of absorbed photons is proportional to (La - Lc).

    • The number of emitted photons is proportional to Ec.

    • The quantum yield is calculated as: ΦF = Ec / (La - Lc) .

Trustworthiness Check: The protocol is self-validating. If the sample has zero fluorescence, Ec will be zero, and the calculated ΦF will be zero. The reduction in the scatter peak (La - Lc) should correspond to the sample's absorbance measured in a standard spectrophotometer.

Protocol: Fluorescence Lifetime (τF) via Time-Correlated Single Photon Counting (TCSPC)

TCSPC measures the time delay between an excitation laser pulse and the arrival of the first emitted photon, building up a histogram of photon arrival times which represents the fluorescence decay profile.

Instrumentation: A pulsed light source (picosecond diode laser or Ti:Sapphire laser), a high-speed single-photon detector (e.g., PMT or SPAD), and TCSPC timing electronics.

Methodology:

  • System Setup:

    • The sample is placed in the sample holder and excited by the pulsed laser at a high repetition rate (MHz).

    • The emission is collected, passed through a monochromator set to the sample's emission maximum, and directed to the single-photon detector.

    • A "sync" signal from the laser starts a timer in the TCSPC electronics for each pulse. The signal from the detector stops the timer.

  • Data Acquisition:

    • The light intensity is attenuated such that the probability of detecting more than one photon per excitation cycle is very low (<5% of the laser repetition rate). This is crucial to avoid "pile-up" distortion.

    • The system collects start-stop timing events over many cycles (seconds to minutes) to build a high-resolution decay histogram.

    • An Instrument Response Function (IRF) is measured by replacing the sample with a scattering solution (e.g., a dilute colloidal silica suspension) to record the temporal profile of the excitation pulse itself.

  • Data Analysis:

    • The acquired decay histogram is fitted to a sum of exponential functions using deconvolution software, which mathematically removes the influence of the IRF.

    • For a simple, single-species emission, a mono-exponential decay model is used: I(t) = A * exp(-t/τF), where τF is the fluorescence lifetime.

    • The quality of the fit is assessed by examining the weighted residuals and the chi-squared (χ²) value, which should be close to 1.0 for a good fit.

Trustworthiness Check: The χ² value provides an immediate statistical validation of the chosen decay model. A poor fit (χ² >> 1.2) indicates that a more complex model (e.g., bi-exponential) is needed, suggesting multiple emitting species or complex decay kinetics.

Protocol: Triplet State Characterization via Nanosecond Transient Absorption (ns-TA)

This pump-probe technique measures the difference in absorbance of a sample before and immediately after excitation with a powerful laser pulse, allowing for the direct observation of transient species like triplet states.[2]

Instrumentation: A pulsed pump laser (e.g., Nd:YAG laser, ~5-10 ns pulse width) and a continuous or pulsed probe lamp (e.g., Xenon arc lamp). A monochromator and a fast detector (photomultiplier tube) connected to a digital oscilloscope.

Methodology:

  • Sample Preparation: The sample solution must be thoroughly deoxygenated (e.g., by bubbling with argon or nitrogen for 15-20 minutes), as dissolved oxygen is an efficient quencher of triplet states.

  • System Setup:

    • The pump laser pulse excites the sample, populating the excited states.

    • The continuous white light from the probe lamp passes through the sample at the same point.

    • The transmitted probe light is directed into a monochromator, which selects a specific wavelength to monitor.

    • The detector measures the change in light intensity (transmission) as a function of time after the laser flash.

  • Data Acquisition:

    • The oscilloscope records a kinetic trace: a plot of the change in absorbance (ΔA) versus time at a single wavelength. A positive ΔA indicates the formation of a new absorbing species (e.g., T-T absorption), while a negative ΔA (a bleach) indicates the depletion of the ground state.

    • To build a spectrum, these kinetic traces are recorded at multiple probe wavelengths across the spectral range of interest.

  • Data Analysis:

    • The transient absorption spectrum (ΔA vs. wavelength) is constructed by taking a time-slice of the kinetic data (e.g., 100 ns after the laser flash). This reveals the absorption features of the triplet state.

    • The kinetic trace at the maximum of the triplet-triplet absorption band is fitted to an exponential decay function to determine the triplet state lifetime (τT).

Trustworthiness Check: The observation of a long-lived (>100 ns) transient absorption that is quenched upon introduction of oxygen is the classic signature of a triplet state, providing strong validation for the assignment.

Conclusion

The photophysical properties of xanthen-9-ones are a rich and highly tunable landscape governed by clear, predictable principles. The parent scaffold's propensity for rapid intersystem crossing makes it a natural starting point for triplet-state applications. This intrinsic behavior can be either suppressed or enhanced through rational chemical modification. The introduction of electron-donating substituents can "turn on" fluorescence by altering the orbital nature of the lowest excited singlet state, paving the way for advanced fluorescent probes. Conversely, the incorporation of heavy atoms provides a robust strategy to maximize triplet state formation, yielding highly efficient photosensitizers. A comprehensive characterization, employing the steady-state and time-resolved spectroscopic protocols detailed herein, is essential for any researcher aiming to rationally design and deploy substituted xanthen-9-ones in the fields of drug discovery, bio-imaging, and materials science.

References

The Xanthone Core: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Drug Discovery Professionals

Executive Summary

The xanthone core, a dibenzo-γ-pyrone heterocyclic system, represents a "privileged structure" in medicinal chemistry and natural product research.[1][2][3] Its unique tricyclic framework is prevalent in a vast array of natural products isolated from higher plants, fungi, and lichens, exhibiting a broad spectrum of pharmacological activities.[1] This technical guide provides a comprehensive overview of the xanthone core, including its biosynthesis, diverse biological activities supported by quantitative data, detailed experimental protocols for its study, and a visual representation of its interaction with key cellular signaling pathways.

The Xanthone Scaffold: Structure and Biosynthesis

The fundamental structure of xanthone is 9H-xanthen-9-one, a planar, aromatic molecule with the chemical formula C₁₃H₈O₂.[1] The diversity of naturally occurring xanthones arises from the extensive substitution patterns on its two benzene rings, commonly involving hydroxyl, methoxy, prenyl, and glycosyl groups.[1][4] These modifications significantly influence the biological activity of the resulting derivatives.[4][5]

The biosynthetic origin of the xanthone nucleus differs between higher plants and lower organisms. In higher plants, it is a product of a mixed shikimate-acetate pathway.[1][6][7] Conversely, in fungi and lichens, the xanthone core is typically derived entirely from the acetate-malonate pathway.[1][7]

Biological Activities of Xanthone Derivatives: Quantitative Insights

Xanthone-containing natural products have demonstrated a wide range of biological effects, including anticancer, anti-inflammatory, and antimicrobial properties.[1][8] The following tables summarize key quantitative data for representative xanthone derivatives, providing a basis for structure-activity relationship (SAR) studies and further drug development.

Anticancer Activity

Xanthones exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[1][2] The half-maximal inhibitory concentration (IC₅₀) is a common measure of a compound's potency in inhibiting cancer cell growth.[1]

Table 1: Cytotoxic Activity of Representative Xanthones Against Various Cancer Cell Lines

Xanthone DerivativeCancer Cell LineIC₅₀ (µM)Mechanism of ActionReference
α-MangostinHL60 (Leukemia)<10Apoptosis induction[8]
α-MangostinCOLO 205 (Colorectal)Not specifiedActivation of caspase cascade[8]
Novel Prenylated XanthoneCNE-1 (Nasopharyngeal)3.35Apoptosis induction[2][9]
Novel Prenylated XanthoneA549 (Lung)4.84Apoptosis induction[2][9]
Gambogic AcidT98G (Glioblastoma)0.3ROS generation[10]
AnanixanthoneNot specifiedNot specifiedNot specified[2]
Mesuaferrin AMultiple cell linesStrong cytotoxicityNot specified[11]
MacluraxanthoneMultiple cell linesStrong cytotoxicityNot specified[11]
Anti-inflammatory Activity

The anti-inflammatory properties of xanthones are attributed to their ability to inhibit pro-inflammatory mediators and modulate inflammatory signaling pathways.[1][12] A key indicator of anti-inflammatory activity is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Table 2: Anti-inflammatory Activity of Xanthone Derivatives

Xanthone DerivativeCell LineAssayIC₅₀ (µM)Reference
α-MangostinRAW 264.7NO InhibitionNot specified[13]
γ-MangostinRAW 264.7NO InhibitionNot specified[14]
1,3,6,7-tetrahydroxy-8-prenylxanthoneRAW 264.7NO InhibitionNot specified[13]
MangiferinNot specifiedNot specifiedNot specified[14]
Antimicrobial Activity

Xanthones have shown promising activity against a range of pathogenic microorganisms, including drug-resistant strains.[1][15] The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism.[1]

Table 3: Antimicrobial Activity of Xanthone Derivatives

Xanthone DerivativeMicroorganismMIC (µg/mL)Reference
α-MangostinMethicillin-resistant Staphylococcus aureus (MRSA)1.57 - 12.5[16]
RubraxanthoneMRSA0.31 - 1.25[16]
Biprenylated XanthonesVarious bacteriaPromising activity[15]

Structure-Activity Relationship (SAR) and Medicinal Chemistry Insights

The biological activity of the xanthone scaffold is highly dependent on the nature and position of its substituents.[17][18] SAR studies have revealed several key insights for medicinal chemists:

  • Hydroxylation and Methoxylation: The number and position of hydroxyl and methoxy groups are critical for activity.[19] For instance, specific hydroxylation patterns can enhance antioxidant and anticancer effects.[20]

  • Prenylation: The addition of prenyl groups, particularly at C-2 and C-8, often significantly increases cytotoxic and antimicrobial activities.[4][9]

  • Glycosylation: The attachment of sugar moieties can improve the solubility and bioavailability of xanthones, though it may sometimes reduce potency.[4]

  • Halogenation: Introduction of halogen atoms can enhance antimicrobial and efflux pump inhibitory activities.

Key positions on the xanthone core that influence biological activity are C-1, C-3, C-6, and C-8.[4] The planar nature of the xanthone core facilitates intercalation with DNA and interaction with the active sites of various enzymes.[20]

Key Signaling Pathways Modulated by Xanthones

Xanthones exert their diverse biological effects by interacting with and modulating several critical intracellular signaling pathways that regulate cell proliferation, survival, inflammation, and stress responses.[1][19] Understanding these mechanisms is crucial for the targeted development of xanthone-based therapeutics.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in cell proliferation, differentiation, and survival. Xanthones, such as α-mangostin, have been shown to inhibit the phosphorylation of key proteins in this pathway, like ERK1/2, thereby suppressing cancer cell growth.

MAPK_Pathway Xanthones Xanthones (e.g., α-Mangostin) MEK MEK (MAP2K) Xanthones->MEK ERK ERK (MAPK) Xanthones->ERK GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf (MAP3K) Ras->Raf Raf->MEK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: Inhibition of the MAPK/ERK signaling pathway by xanthones.

NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Xanthones can inhibit the activation of NF-κB by preventing the degradation of its inhibitor, IκBα.[12] This leads to a reduction in the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[12]

NFkB_Pathway Xanthones Xanthones IKK IKK Complex Xanthones->IKK LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus translocates Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_nucleus->Inflammation

Caption: Xanthone-mediated inhibition of the NF-κB inflammatory pathway.

Experimental Protocols for Biological Evaluation

To ensure the reproducibility and validity of research findings, standardized protocols are essential. The following sections provide step-by-step methodologies for key assays used to evaluate the biological activity of xanthone derivatives.

Protocol for MTT Cytotoxicity Assay

This protocol is for determining the cytotoxic effects of xanthone derivatives on adherent cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized for spectrophotometric quantification.[1]

Materials:

  • 96-well tissue culture plates

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Xanthone derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the xanthone derivative in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[15]

  • Incubation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.[12]

Protocol for Kirby-Bauer Disk Diffusion Susceptibility Test

This protocol is for assessing the antibacterial activity of xanthone derivatives.

Principle: This method tests the susceptibility of bacteria to antimicrobials. A paper disk impregnated with the test compound is placed on an agar plate inoculated with the bacterium. The compound diffuses into the agar, and if it is effective, a clear zone of no growth will appear around the disk.[10]

Materials:

  • Mueller-Hinton agar (MHA) plates[8]

  • Bacterial strain (e.g., S. aureus)

  • Sterile cotton swabs

  • Sterile filter paper disks (6 mm)

  • Xanthone derivative solution of known concentration

  • 0.5 McFarland turbidity standard[3]

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in sterile broth or saline equivalent to the 0.5 McFarland turbidity standard.[8]

  • Plate Inoculation: Within 15 minutes of preparing the suspension, dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube. Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate 60 degrees between each streaking to ensure uniform growth.[10]

  • Disk Application: Aseptically apply the sterile paper disks impregnated with a known amount of the xanthone derivative onto the inoculated agar surface. Gently press the disks to ensure complete contact with the agar.[3]

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.[3]

  • Zone Measurement: After incubation, measure the diameter of the zone of inhibition in millimeters (mm) using a ruler or calipers.[8]

  • Interpretation: The size of the inhibition zone is proportional to the susceptibility of the bacterium to the compound. Results are typically categorized as susceptible, intermediate, or resistant based on standardized charts.[3]

Protocol for Western Blot Analysis of MAPK Pathway Modulation

This protocol is for investigating the effect of xanthones on the phosphorylation status of key proteins in the MAPK pathway.

Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein (e.g., phosphorylated ERK).[4][17]

Materials:

  • Cell culture reagents and 6-well plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells and grow to 70-80% confluency. Treat with the xanthone derivative for a specified time, with or without a subsequent stimulation (e.g., with a growth factor) to activate the MAPK pathway.[4]

  • Protein Extraction: Wash cells with ice-cold PBS and lyse with lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Collect the supernatant containing the protein.[4]

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.[4]

  • SDS-PAGE: Normalize protein amounts and load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel to separate the proteins by size.[4]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[4]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[4]

    • Incubate the membrane with the primary antibody (e.g., anti-p-ERK) overnight at 4°C.[4]

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

    • Wash the membrane again with TBST.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.[4]

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and a loading control (e.g., β-actin).[4]

Future Perspectives and Conclusion

The xanthone core continues to be a highly attractive scaffold in drug discovery due to its structural simplicity, synthetic accessibility, and broad range of biological activities.[17] Future research will likely focus on the development of novel synthetic methodologies to access more diverse and complex xanthone derivatives. Furthermore, a deeper understanding of the specific molecular targets and mechanisms of action will be crucial for the rational design of next-generation xanthone-based therapeutics with improved potency and selectivity.[5] The exploration of xanthones as efflux pump inhibitors to combat antimicrobial resistance and as G-quadruplex binders for anticancer therapy are particularly promising avenues of investigation.

References

Methodological & Application

Application Notes & Protocols for 2-bromo-9H-xanthen-9-one in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and materials scientists on the synthetic applications of 2-bromo-9H-xanthen-9-one. This versatile building block, featuring the privileged dibenzo-γ-pyrone (xanthone) core, is a cornerstone for constructing complex molecular architectures.[1] The strategic placement of a bromine atom at the 2-position renders it an ideal electrophilic partner for a variety of transition-metal-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings, provide field-proven protocols for key transformations, and offer expert insights into experimental design and optimization.

Introduction: The Strategic Value of this compound

The xanthene framework is the core structure of many biologically active compounds and functional materials, exhibiting pharmacological activities such as antiviral, antibacterial, and anti-inflammatory properties.[2] this compound emerges as a particularly valuable precursor for two primary reasons:

  • The Xanthenone Core: The rigid, planar, and electron-deficient nature of the dibenzo-γ-pyrone system imparts unique photophysical and biological properties. Its derivatives are widely explored as fluorescent probes, photoinitiators, and scaffolds for drug discovery.[3][4][5][6]

  • The C2-Bromine Handle: The bromine atom is an excellent leaving group for palladium-catalyzed reactions. This allows for the precise and efficient introduction of a wide array of substituents (aryl, alkyl, amino groups, etc.) at the 2-position, enabling the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of material properties.[6][7]

This guide will focus on the two most powerful and widely adopted transformations involving this compound: Suzuki-Miyaura C-C bond formation and Buchwald-Hartwig C-N bond formation .

Palladium-Catalyzed Cross-Coupling: Core Applications

The reactivity of the C-Br bond in this compound is best leveraged through palladium catalysis. These reactions follow a general catalytic cycle involving oxidative addition, transmetalation (for Suzuki) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[8][9][10]

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is the preeminent method for constructing biaryl structures by coupling an organohalide with an organoboron species.[11][12] This reaction is celebrated for its functional group tolerance, mild conditions, and the low toxicity of its boron-based byproducts.

Causality Behind Experimental Choices:

  • Catalyst: A Pd(0) species is the active catalyst. While Pd(0) sources like Pd(PPh₃)₄ can be used directly, it is often more convenient and stable to use a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂) which is reduced in situ to Pd(0).[10]

  • Ligand: Phosphine ligands are crucial. They stabilize the palladium center, modulate its reactivity, and facilitate the key steps of the catalytic cycle. Triphenylphosphine (PPh₃) is a common workhorse ligand for many applications.

  • Base: The base is essential for activating the organoboron reagent. It forms a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which is necessary for the transmetalation step where the organic group is transferred from boron to palladium.[11] The choice of base (e.g., K₂CO₃, Cs₂CO₃, KF) depends on the stability of the substrates to basic conditions.

  • Solvent: A mixture of an organic solvent (like toluene, dioxane, or DMF) and water is often used. Water is necessary to dissolve the inorganic base and facilitate the formation of the boronate "ate" complex.[10][12]

Visualizing the Mechanism: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Complex (Ar-Pd(II)L₂-Br) Pd0->OxAdd Oxidative Addition Transmetal Transmetalation Intermediate (Ar-Pd(II)L₂-R) OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Ar-R (2-aryl-9H-xanthen-9-one) Transmetal->Product ArBr 2-bromo-9H- xanthen-9-one ArBr->OxAdd Boronic R-B(OH)₂ + Base Boronic->Transmetal

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Entry Coupling Partner (Boronic Acid) Catalyst (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Yield (%)
1 Phenylboronic acid Pd(OAc)₂ (2) SPhos (4) K₂CO₃ (2) Toluene/H₂O 100 >95
2 4-Methoxyphenylboronic acid Pd(PPh₃)₄ (5) - Na₂CO₃ (2) Dioxane/H₂O 90 92
3 3-Thienylboronic acid Pd₂(dba)₃ (1.5) P(t-Bu)₃ (6) K₃PO₄ (3) DMF 110 88
4 2-Naphthylboronic acid PdCl₂(dppf) (3) - Cs₂CO₃ (2.5) 1,4-Dioxane 100 94

Note: Yields are illustrative based on typical outcomes for aryl bromide couplings.

Buchwald-Hartwig Amination: Crafting Carbon-Nitrogen Bonds

For the synthesis of aryl amines, the Buchwald-Hartwig amination is the gold standard.[13][14] It provides a direct route to couple this compound with a vast range of primary and secondary amines, a transformation that is often challenging via classical methods like nucleophilic aromatic substitution.[13]

Causality Behind Experimental Choices:

  • Catalyst & Ligand: This reaction is highly dependent on the ligand. Reductive elimination to form the C-N bond is often the rate-limiting step.[15] Bulky, electron-rich phosphine ligands (e.g., Xantphos, RuPhos, BrettPhos) or N-heterocyclic carbenes (NHCs) are required to accelerate this step and prevent catalyst decomposition.[15][16] The combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with an appropriate ligand is key to success.

  • Base: A strong, non-nucleophilic base is critical. Its role is to deprotonate the amine (or the intermediate palladium-amine complex) to generate the more reactive palladium-amido species, which precedes reductive elimination.[8][16] Sodium tert-butoxide (NaOt-Bu) is the most common choice, though others like LHMDS or K₃PO₄ can be used for sensitive substrates.[16]

  • Solvent & Atmosphere: The catalytic system is often oxygen-sensitive. Therefore, the reaction must be performed in a dry, degassed solvent (e.g., toluene, dioxane) under an inert atmosphere (Nitrogen or Argon) to prevent oxidation and deactivation of the Pd(0) catalyst and phosphine ligands.[8]

Visualizing the Mechanism: The Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Complex (Ar-Pd(II)L₂-Br) Pd0->OxAdd Oxidative Addition Amido Palladium Amido Complex [Ar-Pd(II)L₂(NR¹R²)] OxAdd->Amido Amine Coordination & Deprotonation Amido->Pd0 Reductive Elimination Product Ar-NR¹R² (2-amino-9H-xanthen-9-one) Amido->Product ArBr 2-bromo-9H- xanthen-9-one ArBr->OxAdd Amine R¹R²NH + Base Amine->Amido

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

Entry Amine Coupling Partner Catalyst (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Yield (%)
1 Morpholine Pd(OAc)₂ (2) RuPhos (4) NaOt-Bu (1.4) Toluene 100 >95
2 Aniline Pd₂(dba)₃ (1) Xantphos (3) K₃PO₄ (2) Dioxane 110 90
3 Benzylamine Pd(OAc)₂ (2) BrettPhos (4) NaOt-Bu (1.5) Toluene 100 93
4 Indole Pd₂(dba)₃ (2) XPhos (6) K₂CO₃ (2.5) Dioxane 110 85

Note: Yields are illustrative based on typical outcomes for aryl bromide couplings.

Detailed Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and strong bases should be handled with appropriate personal protective equipment (gloves, safety glasses). All solvents must be anhydrous and reactions run under an inert atmosphere.

Protocol 1: Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid

Materials:

  • This compound (275 mg, 1.0 mmol)

  • 4-Methoxyphenylboronic acid (167 mg, 1.1 mmol, 1.1 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (4.5 mg, 0.02 mmol, 2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (16.4 mg, 0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃) (276 mg, 2.0 mmol, 2.0 equiv)

  • Toluene (8 mL)

  • Deionized Water (2 mL)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard glassware for inert atmosphere synthesis (Schlenk flask, condenser, etc.)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, 4-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.

  • Seal the flask with a rubber septum, and evacuate and backfill with dry nitrogen three times to establish an inert atmosphere.

  • Add degassed toluene (8 mL) and degassed deionized water (2 mL) via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting bromide is consumed.

  • Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (silica gel; eluent typically a gradient of hexane/ethyl acetate) to yield the pure 2-(4-methoxyphenyl)-9H-xanthen-9-one.

Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound (275 mg, 1.0 mmol)

  • Morpholine (105 µL, 1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (4.5 mg, 0.02 mmol, 2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (18.6 mg, 0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (135 mg, 1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (10 mL)

  • Standard glassware for inert atmosphere synthesis (Schlenk flask, condenser, etc.)

Procedure:

  • Caution: NaOt-Bu is highly reactive and hygroscopic. Handle quickly in a glovebox or under a strong stream of inert gas.

  • To an oven-dried Schlenk flask, add Pd(OAc)₂, RuPhos, and NaOt-Bu.

  • Seal the flask, and evacuate and backfill with nitrogen three times.

  • Add this compound, followed by anhydrous, degassed toluene (10 mL) and morpholine (105 µL) via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously for 8-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

  • Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to afford the desired 2-(morpholino)-9H-xanthen-9-one.

References

Application Note & Protocol: Electrophilic Bromination of 9H-Xanthen-9-one

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide details the experimental protocol for the bromination of 9H-xanthen-9-one, a key intermediate in the synthesis of pharmacologically active compounds. Xanthones, or dibenzo-γ-pyrones, are a class of heterocyclic compounds exhibiting a wide range of biological activities, including antioxidant, anticancer, and anti-inflammatory properties[1][2][3]. Halogenation of the xanthone core, particularly bromination, can significantly enhance its cytotoxic effects on cancer cell lines, making these derivatives promising candidates for drug discovery programs[3]. This document provides a robust, step-by-step procedure for the synthesis of brominated 9H-xanthen-9-one, an explanation of the underlying chemical principles, and methods for product characterization.

Introduction: The Significance of Brominated Xanthones

The 9H-xanthen-9-one scaffold is a privileged structure in medicinal chemistry, found in numerous natural products with significant therapeutic potential[2][4][5]. The functionalization of this core structure allows for the modulation of its physicochemical and biological properties. Electrophilic aromatic substitution is a primary strategy for this functionalization.

Bromination, a classic example of electrophilic aromatic substitution, introduces bromine atoms onto the aromatic rings of the xanthone molecule. The electron-withdrawing nature and steric bulk of bromine can profoundly influence molecular interactions with biological targets. For instance, brominated xanthones have been investigated for their potential as anticancer agents and acetylcholinesterase inhibitors[4][6]. This protocol focuses on providing a reliable method for the synthesis of these valuable compounds to facilitate further research and development.

Mechanism of Action: Electrophilic Aromatic Substitution

The bromination of 9H-xanthen-9-one proceeds via an electrophilic aromatic substitution (EAS) mechanism. The aromatic rings of the xanthone nucleus, while moderately deactivated by the carbonyl group, are still susceptible to attack by a strong electrophile.

The reaction can be generalized into three key stages[7][8]:

  • Generation of the Electrophile: A highly electrophilic bromine species (Br⁺) is generated. This is typically achieved by reacting molecular bromine (Br₂) with a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). The catalyst polarizes the Br-Br bond, creating a potent electrophile.

  • Nucleophilic Attack and Formation of the Sigma Complex: The π-electrons of one of the xanthone's benzene rings act as a nucleophile, attacking the electrophilic bromine. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex[8][9].

  • Deprotonation and Aromatization: A weak base, such as the FeBr₄⁻ complex formed in the first step, removes a proton from the carbon atom bearing the bromine. This restores the aromaticity of the ring, yielding the brominated xanthone product and regenerating the catalyst[7].

The substitution pattern on the xanthone ring is directed by the existing substituents. The carbonyl group is a deactivating meta-director, while the ether oxygen is an activating ortho-, para-director. The interplay of these effects will influence the regioselectivity of the bromination. For 9H-xanthen-9-one, substitution is expected to occur at the 2 and 7 positions, which are para to the ether oxygen and meta to the carbonyl group.

Experimental Protocol

This protocol is adapted from established methods for the bromination of similar aromatic ketones[10][11].

Materials and Equipment
Reagent/EquipmentDetails
Reagents
9H-xanthen-9-one>98% purity
N-Bromosuccinimide (NBS)>98% purity
Concentrated Sulfuric Acid (H₂SO₄)95-98%
Dichloromethane (CH₂Cl₂)Anhydrous
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous solution
Saturated Sodium Thiosulfate (Na₂S₂O₃)Aqueous solution
Anhydrous Magnesium Sulfate (MgSO₄)For drying
Equipment
Round-bottom flask250 mL
Magnetic stirrer and stir bar
Reflux condenser
Heating mantle
Separatory funnel500 mL
Rotary evaporator
Buchner funnel and filter paper
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 9H-xanthen-9-one (e.g., 5.0 g, 25.5 mmol) in concentrated sulfuric acid (50 mL) at room temperature. Stir until a clear solution is obtained.

  • Addition of Brominating Agent: To the stirred solution, add N-bromosuccinimide (NBS) (e.g., 11.3 g, 63.7 mmol, 2.5 equivalents) portion-wise over 30 minutes. Maintain the temperature below 30°C during the addition. Rationale: Portion-wise addition helps to control the reaction exotherm.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Hexane:Ethyl Acetate 7:3). Rationale: The extended reaction time allows for the di-substitution to proceed to completion.

  • Quenching: Carefully pour the reaction mixture into a beaker containing 500 mL of ice-water with vigorous stirring. A precipitate will form. Rationale: Quenching with ice-water precipitates the organic product and dilutes the strong acid.

  • Workup:

    • Collect the precipitate by vacuum filtration using a Buchner funnel.

    • Wash the solid with copious amounts of water until the filtrate is neutral.

    • To remove any unreacted bromine, wash the solid with a saturated aqueous solution of sodium thiosulfate.

    • Finally, wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

    • Alternatively, for higher purity, the crude product can be purified by column chromatography on silica gel.

Experimental Workflow Diagram

Bromination_Workflow Workflow for Bromination of 9H-xanthen-9-one cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis dissolve 1. Dissolve 9H-xanthen-9-one in H₂SO₄ add_nbs 2. Add NBS portion-wise dissolve->add_nbs react 3. Stir at RT (12-24h) add_nbs->react quench 4. Quench in ice-water react->quench filter_wash 5. Filter and wash (H₂O, Na₂S₂O₃, NaHCO₃) purify 6. Recrystallize or Column Chromatography characterize 7. Characterize Product (NMR, MS, MP) purify->characterize

Caption: Workflow for the bromination of 9H-xanthen-9-one.

Characterization of Products

The identity and purity of the synthesized 2,7-dibromo-9H-xanthen-9-one should be confirmed using standard analytical techniques.

Expected Results
ParameterExpected Value
Appearance White to pale yellow solid
Yield 70-90%
Melting Point Literature values should be consulted
¹H NMR Signals corresponding to the aromatic protons of the dibrominated product. The symmetry of the 2,7-disubstituted product will simplify the spectrum.
¹³C NMR Signals corresponding to the carbon atoms of the dibrominated product, including quaternary carbons bonded to bromine.
Mass Spectrometry A molecular ion peak corresponding to the mass of C₁₃H₆Br₂O₂ with the characteristic isotopic pattern for two bromine atoms.
Spectroscopic Data Interpretation
  • ¹H NMR: The spectrum of the starting material, 9H-xanthen-9-one, will show a complex multiplet pattern for the eight aromatic protons. The 2,7-dibromo product, being symmetrical, will exhibit a much simpler spectrum, likely consisting of three distinct signals for the remaining six aromatic protons.

  • Mass Spectrometry: The presence of two bromine atoms will result in a characteristic M, M+2, and M+4 isotopic pattern with relative intensities of approximately 1:2:1, providing strong evidence for the successful dibromination.

Safety Precautions

  • Concentrated sulfuric acid is highly corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • N-Bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood.

  • The reaction should be performed in a fume hood to avoid inhalation of any volatile reagents or byproducts.

  • The quenching step is exothermic and should be performed with caution.

Conclusion

This application note provides a detailed and reliable protocol for the bromination of 9H-xanthen-9-one. The described method, utilizing N-bromosuccinimide in sulfuric acid, is an effective way to synthesize 2,7-dibromo-9H-xanthen-9-one, a valuable building block for the development of new therapeutic agents. The mechanistic insights and characterization guidelines provided will aid researchers in the successful synthesis and validation of this and similar compounds.

References

Application Notes & Protocols: 2-Bromo-9H-xanthen-9-one as a Privileged Scaffold for Novel Therapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025

Preamble: The Strategic Value of the Xanthone Core in Medicinal Chemistry

The quest for novel therapeutics is often a search for molecular scaffolds that are not only biologically active but also synthetically versatile. The xanthone (9H-xanthen-9-one) core, a dibenzo-γ-pyrone tricycle, represents one such "privileged structure" in drug discovery.[1][2] This scaffold is prevalent in natural products and has been the foundation for a multitude of compounds exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[2][3][4][5][6][7]

The biological relevance of the xanthone framework stems from its rigid, planar geometry, which facilitates interactions with various biological targets like protein kinases, cyclooxygenases, and topoisomerases.[1][5] Among the various functionalized xanthones, 2-bromo-9H-xanthen-9-one emerges as a particularly strategic building block. The bromine atom at the C2 position serves as a versatile synthetic handle, enabling a broad range of chemical modifications through modern cross-coupling reactions.[8] This allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

This guide provides an in-depth look at the properties of this compound and details key protocols for its transformation into libraries of potential therapeutic agents, bridging the gap between synthetic strategy and biological application.

Profile of a Key Building Block: this compound

A thorough understanding of the starting material is fundamental to successful synthesis and safe laboratory practice.

Physicochemical & Handling Data
PropertyValueSource
IUPAC Name This compound
CAS Number 56341-31-2
Molecular Formula C₁₃H₇BrO₂[9]
Molecular Weight 275.10 g/mol [9]
Purity Typically ≥98%
Appearance Off-white to yellow powder-
Storage Store at room temperature in a dry, well-ventilated place. Keep container tightly closed.[9][10]

Safety & Handling Precautions:

  • Handle in a well-ventilated area, preferably a fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Hazard statements indicate it may be harmful if swallowed and cause skin and eye irritation. Always consult the latest Safety Data Sheet (SDS) before use.[10]

The Xanthone Scaffold: A Platform for Diversification

The power of this compound lies in the reactivity of its C-Br bond. The core structure provides a rigid platform, while the bromine atom invites functionalization, allowing chemists to tune the molecule's electronic, steric, and pharmacokinetic properties.

Caption: Versatility of the this compound building block.

Core Synthetic Methodologies: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern drug discovery, enabling the efficient construction of C-C and C-N bonds that are critical for biological activity.[11][12][13]

Suzuki-Miyaura Coupling: Forging C-C Bonds

Causality: The Suzuki-Miyaura reaction is employed to couple the this compound core with a vast array of commercially available boronic acids and esters. This strategy is paramount for installing new aryl or heteroaryl moieties, which can probe binding pockets of target proteins, enhance potency, or modify solubility and metabolic stability.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a robust starting point and may require optimization for specific boronic acid partners.

Materials:

  • This compound (1.0 equiv)

  • Aryl- or heteroarylboronic acid/ester (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O)

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the boronic acid, the base, and the palladium catalyst.[14]

  • Inerting: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system via syringe. A common ratio is 4:1 or 5:1 organic solvent to water. The reaction concentration is typically 0.1-0.5 M with respect to the starting bromide.[14]

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80–110 °C). Monitor the reaction's progress by TLC or LC-MS.[14]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.[15]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Recommended Reaction Components:

ComponentRecommendationRationale & Insights
Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄Pd(dppf)Cl₂ is often robust and effective for a wide range of substrates. Pd(PPh₃)₄ is a classic choice, though it can be more sensitive to air.[14]
Base K₂CO₃, Cs₂CO₃, K₃PO₄K₂CO₃ is a cost-effective and generally effective base. Cs₂CO₃ is more soluble and often gives higher yields with challenging substrates but is more expensive.[14][15]
Solvent Dioxane/H₂O, Toluene/H₂OAqueous solvent mixtures are standard and effective. The water is crucial for activating the boronic acid via the base.[16]
Buchwald-Hartwig Amination: Installing C-N Bonds

Causality: The introduction of primary and secondary amines via Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry.[11][17] Amine functionalities are critical pharmacophores that can form hydrogen bonds and salt bridges with biological targets, improve aqueous solubility, and provide handles for further derivatization.

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol requires strict anhydrous and anaerobic conditions for optimal results. The choice of ligand is critical and substrate-dependent.

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.1–1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, BINAP) (2-4 mol%)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) (1.5–2.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under a strong flow of inert gas, add the palladium pre-catalyst, phosphine ligand, and base to a dry Schlenk tube or reaction vial.[18][19]

  • Reagent Addition: Add the this compound and the amine. If the amine is a liquid, it can be added via syringe after the solvent.

  • Inerting: Seal the vessel, remove from the glovebox (if used), and connect to a Schlenk line. Evacuate and backfill with inert gas three times.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.[19]

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80–110 °C). Monitor progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues and salts.[19]

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Recommended Reaction Components:

ComponentRecommendationRationale & Insights
Catalyst System Pd₂(dba)₃ + XPhos/RuPhosThis combination is highly effective for a broad range of amines. Bulky biarylphosphine ligands like XPhos accelerate the reductive elimination step, which is often rate-limiting.[18][19]
Base NaOt-Bu, K₃PO₄, Cs₂CO₃Sodium tert-butoxide is a strong base suitable for many couplings but can be incompatible with base-sensitive functional groups. K₃PO₄ and Cs₂CO₃ are milder alternatives.[18][20]
Solvent Toluene, DioxaneThese are standard non-polar, aprotic solvents that perform well. Ensuring they are strictly anhydrous is critical for success.[18]

Therapeutic Applications & Mechanistic Insights

Derivatives synthesized from this compound can modulate a variety of cellular pathways implicated in human diseases.

Anticancer Activity

The xanthone scaffold is a well-established pharmacophore for anticancer agents.[1][3][5] The mechanism of action is often multi-faceted and dependent on the specific substitutions made to the core.

Key Anticancer Mechanisms of Xanthone Derivatives:

  • Protein Kinase Inhibition: Many cancers are driven by aberrant protein kinase activity. The planar xanthone structure can act as an ATP-competitive inhibitor, blocking downstream signaling pathways that control cell proliferation and survival.[1][3]

  • Induction of Apoptosis: Xanthone derivatives have been shown to trigger programmed cell death (apoptosis) by activating caspases, the key executioner proteins in the apoptotic cascade.[1][3]

  • Aromatase and Topoisomerase Inhibition: Some derivatives can inhibit enzymes like aromatase, crucial in hormone-dependent breast cancers, or topoisomerases, which are vital for DNA replication in rapidly dividing cancer cells.[1][3]

Kinase_Inhibition_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Downstream Downstream Signaling (e.g., MAPK/ERK, PI3K/Akt) Receptor->Downstream Phosphorylation Xanthone Xanthone Derivative (Kinase Inhibitor) Xanthone->Receptor Proliferation Cell Proliferation & Survival Downstream->Proliferation Downstream->Block Apoptosis Apoptosis Block->Apoptosis

Caption: Inhibition of a kinase signaling pathway by a xanthone derivative.

Anti-inflammatory Activity

Chronic inflammation is linked to numerous diseases, including cancer and neurodegenerative disorders.[7] Xanthones are potent anti-inflammatory agents.[6]

Key Anti-inflammatory Mechanisms:

  • COX Inhibition: Xanthones can inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for producing pro-inflammatory prostaglandins at sites of inflammation.[21][22]

  • Cytokine Modulation: They can suppress the production of key pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which orchestrate the inflammatory response.[6][22]

References

Synthesis of 2-bromo-9H-xanthen-9-one derivatives for anticancer studies

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Synthesis and Anticancer Evaluation of 2-Bromo-9H-xanthen-9-one Derivatives

Introduction: The Promise of the Xanthen-9-one Scaffold

The 9H-xanthen-9-one, or xanthone, is a heterocyclic compound featuring a dibenzo-γ-pyrone framework.[1] In medicinal chemistry, it is recognized as a "privileged structure" due to the ability of its derivatives to interact with a wide array of biological targets, exhibiting extensive pharmacological activities.[1][2][3] Among these, the anticancer properties of xanthones are particularly noteworthy, with research demonstrating their capacity to induce cancer cell death through various mechanisms, including the activation of apoptotic pathways, inhibition of critical protein kinases, and suppression of topoisomerases.[1][3]

The anticancer efficacy of a xanthone derivative is profoundly influenced by the type, number, and position of its functional groups.[3] This principle underscores the importance of a versatile synthetic intermediate that allows for systematic structural modification. The this compound scaffold serves as an ideal starting point. The bromine atom at the C2 position is a highly versatile chemical handle, enabling a wide range of derivatization reactions, most notably palladium-catalyzed cross-coupling, to generate extensive libraries of novel compounds for structure-activity relationship (SAR) studies.

This application note provides a comprehensive guide for researchers, chemists, and drug development professionals. It details a robust protocol for the synthesis of the this compound core, outlines a general method for its derivatization, and provides a standardized assay for evaluating the anticancer cytotoxicity of the resulting compounds.

Part I: Synthesis of the this compound Core

Principle of Synthesis: The Ullmann Condensation and Intramolecular Cyclization

The construction of the tricyclic xanthone core is classically achieved through a sequence involving an Ullmann condensation followed by an acid-catalyzed cyclization. The Ullmann reaction is a copper-promoted conversion ideal for forming aryl ethers from aryl halides and phenols.[4][5] In this context, an intermolecular Ullmann condensation is first used to create a 2-phenoxybenzoic acid precursor. The subsequent and critical step is an intramolecular electrophilic aromatic substitution (a Friedel-Crafts acylation), where a strong acid catalyst promotes the closure of the γ-pyrone ring to yield the final 9H-xanthen-9-one structure. This two-step approach offers a reliable and well-established route to the core scaffold.

G cluster_0 Step 1: Ullmann Condensation cluster_1 Step 2: Bromination cluster_2 Step 3: Oxidation & Cyclization cluster_3 Step 4: Final Oxidation (if necessary) A Salicylic Acid C 2-(p-tolyloxy)benzoic acid (Precursor) A->C  Cu Catalyst, Base  High Temperature B 4-Bromotoluene B->C D 5-Bromo-2-(p-tolyloxy)benzoic acid C->D  Br₂, Acetic Acid C->D E 2-Bromo-7-methyl-9H-xanthen-9-one D->E  Conc. H₂SO₄  Heat D->E F This compound-7-carboxylic acid E->F  KMnO₄ E->F G This compound (Final Product) F->G  Decarboxylation

Caption: General workflow for the synthesis of the this compound scaffold.

Detailed Protocol: Multi-step Synthesis of this compound

This protocol describes a plausible synthetic route based on established chemical principles. Researchers should perform appropriate safety assessments and optimizations.

Step 1: Synthesis of 2-phenoxybenzoic acid

  • Rationale: This initial Ullmann-type reaction constructs the essential diaryl ether backbone of the target molecule.[6]

  • Materials:

    • Salicylic acid

    • Bromobenzene

    • Potassium carbonate (K₂CO₃), anhydrous

    • Copper(I) iodide (CuI)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Hydrochloric acid (HCl), concentrated

    • Ethyl acetate

    • Brine solution

    • Sodium sulfate (Na₂SO₄), anhydrous

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add salicylic acid (1 equiv.), potassium carbonate (2.5 equiv.), and CuI (0.1 equiv.).

    • Place the flask under an inert atmosphere (e.g., Nitrogen or Argon).

    • Add anhydrous DMF, followed by bromobenzene (1.2 equiv.).

    • Heat the reaction mixture to 140-150 °C and maintain for 12-18 hours, monitoring by TLC.

    • Cool the mixture to room temperature and pour it into ice-cold water.

    • Acidify the aqueous solution to pH 2-3 with concentrated HCl to precipitate the product.

    • Filter the crude solid, wash with water, and then extract with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Step 2: Synthesis of this compound via Cyclization

  • Rationale: This step involves a dual transformation. First, a bromination of the precursor, followed by a strong acid-catalyzed intramolecular Friedel-Crafts acylation which closes the pyrone ring to form the tricyclic xanthenone system.

  • Materials:

    • 2-phenoxybenzoic acid (from Step 1)

    • Acetic acid, glacial

    • Bromine (Br₂)

    • Sulfuric acid (H₂SO₄), concentrated (or Polyphosphoric acid, PPA)

    • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Procedure:

    • Dissolve the 2-phenoxybenzoic acid (1 equiv.) in glacial acetic acid in a flask protected from light.

    • Slowly add a solution of bromine (1.1 equiv.) in glacial acetic acid dropwise at room temperature.

    • Stir the mixture for 4-6 hours until the reaction is complete (monitored by TLC).

    • Carefully pour the reaction mixture into ice water to precipitate the brominated intermediate. Filter and wash the solid with water until neutral.

    • Thoroughly dry the brominated intermediate.

    • Add the dried intermediate slowly and in portions to concentrated sulfuric acid (or PPA) at 0 °C with vigorous stirring.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to 80-90 °C for 2-4 hours.

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • The precipitate formed is the crude this compound. Filter the solid and wash thoroughly with water, followed by a saturated NaHCO₃ solution to neutralize any residual acid, and then again with water.

    • Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield pure this compound.

Part II: Derivatization via Suzuki-Miyaura Cross-Coupling

Rationale for Derivatization

The C2-bromo substituent is an excellent leaving group for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which couples an organohalide with an organoboron compound, is a powerful and reliable method for forming carbon-carbon bonds.[7] This allows for the introduction of a diverse array of aryl, heteroaryl, or alkyl groups at the C2 position, enabling a thorough exploration of the structure-activity relationship (SAR) for anticancer activity.

G A This compound C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) Solvent (e.g., Toluene/Ethanol/H₂O) A->C B Arylboronic Acid (R-B(OH)₂) B->C D 2-Aryl-9H-xanthen-9-one (Derivative) C->D

Caption: Workflow for Suzuki-Miyaura cross-coupling derivatization.

Exemplary Protocol: Suzuki-Miyaura Coupling
  • Materials:

    • This compound (1 equiv.)

    • Arylboronic acid or ester (1.2-1.5 equiv.)

    • Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 equiv.)

    • Base, e.g., Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2-3 equiv.)

    • Solvent system, e.g., Toluene/Ethanol/Water or Dioxane/Water

  • Procedure:

    • In a Schlenk flask, combine this compound, the arylboronic acid, the base, and the palladium catalyst.

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 6-24 hours, monitoring progress by TLC or LC-MS.

    • After completion, cool the reaction to room temperature.

    • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate the desired 2-aryl-9H-xanthen-9-one derivative.

Part III: In Vitro Anticancer Evaluation

Principle of Cytotoxicity Screening: The MTT Assay

To assess the anticancer potential of the newly synthesized derivatives, a cytotoxicity assay is essential.[8][9] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, reliable, and widely used colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10] The principle is based on the reduction of the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product by mitochondrial dehydrogenases in living, metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.[10] The concentration of the compound that inhibits cell growth by 50% is known as the IC₅₀ value, a key measure of a drug's potency.

Detailed Protocol: MTT Cell Viability Assay
  • Materials and Reagents:

    • Human cancer cell line(s) of interest (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer)

    • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

    • Phosphate-Buffered Saline (PBS)

    • Trypsin-EDTA solution

    • 96-well flat-bottom sterile plates

    • MTT solution (5 mg/mL in sterile PBS)

    • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

    • Multi-well spectrophotometer (plate reader)

  • Assay Procedure:

    • Cell Seeding: Harvest logarithmically growing cells using trypsin. Resuspend the cells in fresh complete medium and perform a cell count. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[11]

    • Compound Treatment: Prepare a series of dilutions of the synthesized xanthone derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of medium containing the test compounds at various concentrations. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of the compound's solvent, e.g., DMSO).[10]

    • Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

    • MTT Addition: After the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for another 2-4 hours. During this time, visible purple formazan crystals will form in viable cells.

    • Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100-150 µL of the solubilization solvent (e.g., DMSO) to each well to dissolve the crystals. Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Absorbance Measurement: Read the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis and Presentation:

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC₅₀ value from the curve using non-linear regression analysis.

    • Summarize the data in a table for clear comparison.

Table 1: Exemplary IC₅₀ Data for Xanthone Derivatives

CompoundCancer Cell LineIC₅₀ (µM) [± SD]
Derivative 1 (e.g., R=Phenyl)MDA-MB-231 (Breast)Value
Derivative 1 (e.g., R=Phenyl)A549 (Lung)Value
Derivative 2 (e.g., R=4-Methoxyphenyl)MDA-MB-231 (Breast)Value
Derivative 2 (e.g., R=4-Methoxyphenyl)A549 (Lung)Value
Doxorubicin (Positive Control)MDA-MB-231 (Breast)Value
7-Bromo-1,3-dihydroxy-9H-xanthen-9-one[12][13]MDA-MB-231 (Breast)0.46 ± 0.03

Part IV: Unraveling the Mechanism of Action

Xanthone derivatives exert their anticancer effects by modulating a complex network of intracellular signaling pathways that govern cell proliferation, survival, and death.[14] Dysregulation of pathways such as the MAPK and PI3K/Akt/mTOR cascades is a hallmark of many cancers.[15][16] Many potent xanthones function by inducing apoptosis (programmed cell death), a primary goal of cancer therapy.

This is often achieved by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of a cascade of cysteine proteases known as caspases, which execute the cell death program.[13][17]

G cluster_0 Signaling Cascade Xanthone Xanthone Derivative JNK JNK/MAPK Activation Xanthone->JNK Bcl2 Bcl-2 (Anti-apoptotic) Inhibition Xanthone->Bcl2 Bax Bax (Pro-apoptotic) Activation Xanthone->Bax JNK->Bax Mito Mitochondrial Stress Cytochrome c Release Bcl2->Mito Blocks Bax->Mito Promotes Caspase9 Caspase-9 Activation Mito->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified pathway for apoptosis induced by xanthone derivatives.

Conclusion

The this compound scaffold is a highly valuable platform for the development of novel anticancer agents. Its synthesis is achievable through well-established organic chemistry principles, and the C2-bromo position provides a strategic point for extensive derivatization via modern cross-coupling techniques. By combining robust synthesis with standardized in vitro evaluation methods like the MTT assay, researchers can efficiently screen compound libraries to identify potent derivatives. Further investigation into the modulation of key cancer-related signaling pathways will be crucial for elucidating their mechanisms of action and advancing the most promising candidates toward preclinical and clinical development.

References

Application Note & Protocol: Visible-Light Photocatalytic Oxidation of 9H-Xanthenes to Xanthones

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a detailed protocol for the efficient and environmentally benign oxidation of 9H-xanthenes to their corresponding 9H-xanthen-9-ones (xanthones) using visible-light photocatalysis. Xanthones are a critical structural motif found in numerous biologically active compounds, exhibiting properties such as anticancer, anti-inflammatory, and α-glucosidase inhibition.[1] Traditional oxidation methods often rely on stoichiometric, harsh, or metal-based oxidants. In contrast, this protocol leverages a metal-free organic photocatalyst, riboflavin tetraacetate, and molecular oxygen from ambient air as the terminal oxidant, offering high to quantitative yields under mild reaction conditions.[1][2] We present the underlying mechanism, a step-by-step experimental procedure, expected outcomes for various substrates, and a troubleshooting guide to ensure reproducible and successful synthesis.

Introduction & Scientific Principle

The conversion of 9H-xanthenes to xanthones involves the oxidation of the benzylic C-H bond at the C9 position.[1] Photocatalysis has emerged as a powerful tool in modern organic synthesis, promoting electron-transfer reactions with high efficiency.[2] The use of visible light as an energy source is particularly advantageous as it is low-energy, readily available, and generally does not cause degradation of common organic molecules, thereby minimizing side reactions.[1][2]

This protocol employs a photoredox catalytic cycle where a photocatalyst (PC), upon absorption of visible light, is promoted to an excited state (PC*). This excited species is a potent oxidant capable of initiating the reaction cascade. The use of molecular oxygen as the ultimate oxidant makes the process highly sustainable and atom-economical.[1][3] While various metal complexes (Ru, Fe, Cu) can catalyze this transformation, this guide focuses on a metal-free approach, which is environmentally preferable.[1]

Postulated Reaction Mechanism

The reaction is believed to proceed via an oxidative quenching cycle. The key steps are:

  • Excitation: The photocatalyst (e.g., riboflavin tetraacetate) absorbs a photon of visible light to form its excited state (PC*).

  • Single Electron Transfer (SET): The excited photocatalyst oxidizes the 9H-xanthene substrate via a single electron transfer (SET), generating a xanthene radical cation and the reduced form of the photocatalyst (PC•⁻).

  • Deprotonation: The xanthene radical cation undergoes deprotonation to form a stabilized xanthyl radical.

  • Radical Oxidation & Catalyst Regeneration: The xanthyl radical is further oxidized. Concurrently, the reduced photocatalyst (PC•⁻) is regenerated to its ground state by transferring an electron to molecular oxygen, which produces a superoxide radical anion (O₂•⁻). The superoxide and subsequent reactive oxygen species complete the oxidation of the xanthyl radical intermediate to the final xanthone product.

Photocatalytic_Mechanism cluster_cycle Photocatalytic Cycle cluster_substrate Substrate Transformation cluster_oxidant Oxidant Cycle PC PC (Ground State) PC_star PC* (Excited State) PC->PC_star Visible Light (hν) PC_minus PC•⁻ (Reduced) PC_star->PC_minus SET Xanthene 9H-Xanthene PC_minus->PC SET O2 O₂ O2_minus O₂•⁻ PC_minus->O2_minus Xanthene->PC_star Xanthene_radical_cation Xanthene•⁺ Xanthene->Xanthene_radical_cation e⁻ Xanthyl_radical Xanthyl Radical Xanthene_radical_cation->Xanthyl_radical -H⁺ Xanthone Xanthone (Product) Xanthyl_radical->Xanthone [O] O2->O2_minus e⁻ O2_minus->Xanthyl_radical

Caption: Postulated mechanism for photocatalytic oxidation of 9H-xanthenes.

Detailed Experimental Protocol

This protocol is adapted from a robust, metal-free procedure described by Torregrosa-Chinillach, A. and Chinchilla, R. (2021).[2]

Materials and Equipment

Reagents:

  • 9H-Xanthene or substituted derivative (0.2 mmol)

  • Riboflavin tetraacetate (Photocatalyst, 5 mol%, 0.01 mmol, ~5.4 mg)

  • Acetonitrile (CH₃CN), HPLC grade (0.4 mL)

  • Molecular Oxygen (O₂), balloon or direct bubbling

  • Ethyl Acetate (EtOAc)

  • Deionized Water (H₂O)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Equipment:

  • 5 mL reaction vial or Schlenk flask with a screw cap and septum

  • Magnetic stirrer and stir bar

  • Blue LED light source (e.g., 24W, 450-460 nm lamp or strip)

  • Syringe and needle for gas bubbling

  • Oxygen-filled balloon

  • Separatory funnel

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates and chamber

  • Glass column for chromatography

Experimental Workflow Diagram

Experimental_Workflow Experimental Workflow for Photocatalytic Oxidation Setup 1. Reaction Setup - Add 9H-xanthene (0.2 mmol) - Add Riboflavin Tetraacetate (5 mol%) - Add Acetonitrile (0.4 mL) Oxygenate 2. Oxygenation - Bubble O₂ through solution (2 min) - Seal flask under O₂ atmosphere (balloon) Setup->Oxygenate Irradiate 3. Irradiation - Stir at room temperature - Irradiate with Blue LEDs - Monitor by TLC Oxygenate->Irradiate Workup 4. Aqueous Work-up - Add H₂O (2 mL) - Extract with EtOAc (3 x 2 mL) - Combine organic layers Irradiate->Workup Dry 5. Drying & Concentration - Dry over Na₂SO₄ - Filter and concentrate in vacuo Workup->Dry Purify 6. Purification - Purify by flash column chromatography Dry->Purify Characterize 7. Characterization - Obtain ¹H NMR, ¹³C NMR, MS data - Determine isolated yield Purify->Characterize

Caption: Step-by-step experimental workflow from setup to analysis.
Step-by-Step Procedure

  • Reaction Setup: To a 5 mL reaction vial equipped with a magnetic stir bar, add the 9H-xanthene derivative (0.2 mmol, 1.0 equiv) and riboflavin tetraacetate (0.01 mmol, 0.05 equiv, 5.4 mg).

  • Solvent Addition: Add acetonitrile (0.4 mL) to the vial to dissolve the solids.

  • Oxygenation: Using a needle, bubble a gentle stream of oxygen gas through the solution for 2 minutes.

  • Sealing: Quickly seal the vial with its cap. For prolonged reactions, it is advisable to maintain a positive pressure of oxygen using an O₂-filled balloon attached via a needle through the septum.

  • Irradiation: Place the vial on the magnetic stirrer approximately 5-10 cm from the blue LED light source. Begin stirring and irradiate at room temperature. The reaction progress should be monitored by TLC (e.g., using a 9:1 Hexane:EtOAc mobile phase) until the starting material is consumed (typical reaction times are 8-24 hours, see Table 1).

  • Quenching and Extraction: Upon completion, add deionized water (2 mL) to the reaction mixture. Extract the aqueous phase with ethyl acetate (3 x 2 mL).

  • Drying and Concentration: Combine the organic layers in a flask, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure xanthone product.

  • Characterization: Confirm the structure and purity of the isolated product using standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Expected Results & Substrate Scope

The protocol is highly effective for a wide range of 9H-xanthene derivatives. High to quantitative yields are typically achieved. The reaction tolerates both electron-donating and electron-withdrawing substituents on the aromatic rings.[1]

EntrySubstrate (9H-Xanthene Derivative)Time (h)Product (Xanthone Derivative)Isolated Yield (%)
19H-Xanthene16Xanthone96%
22-Methyl-9H-xanthene162-Methylxanthone94%
32-Methoxy-9H-xanthene242-Methoxyxanthone91%
42-Fluoro-9H-xanthene82-Fluoroxanthone98%
52-Chloro-9H-xanthene82-Chloroxanthone97%
62-Bromo-9H-xanthene82-Bromoxanthone95%
Data synthesized from Torregrosa-Chinillach, A. et al., Molecules, 2021.[1]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inefficient light source or incorrect wavelength.2. Insufficient oxygen.3. Degraded photocatalyst.1. Ensure blue LEDs (450-460 nm) are functional and close to the vessel.2. Ensure the system is properly sealed under O₂; re-bubble with O₂.3. Use fresh riboflavin tetraacetate.
Slow Reaction Rate 1. Low light intensity.2. Poor stirring.3. Sterically hindered substrate.1. Move the light source closer to the reaction vessel.2. Increase stirring speed to ensure a homogenous mixture.3. Extend the reaction time and monitor carefully by TLC.
Formation of Side Products 1. Over-irradiation leading to product degradation.2. Presence of water in the reaction solvent.1. Monitor the reaction closely and stop it as soon as the starting material is consumed.2. Use dry, HPLC-grade acetonitrile.
Difficulty in Purification 1. Product and catalyst have similar polarity.1. Riboflavin tetraacetate is relatively polar; adjust the solvent gradient during column chromatography carefully. A preliminary wash with water should remove most of the catalyst.

Safety Precautions

  • Always perform reactions in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Acetonitrile is flammable and toxic; handle with care.

  • Avoid direct eye exposure to the high-intensity LED light source.

  • Oxygen can create a fire hazard; ensure there are no open flames or spark sources nearby.

Conclusion

This application note details a simple, efficient, and environmentally friendly protocol for the photocatalytic oxidation of 9H-xanthenes. By utilizing a metal-free organic dye, visible light, and molecular oxygen, this method provides a sustainable pathway to synthesize valuable xanthone scaffolds.[1][2] The procedure is robust, high-yielding, and applicable to a broad range of substrates, making it a valuable tool for researchers in organic synthesis and medicinal chemistry.

References

Microwave-Assisted Synthesis of Xanthene Derivatives: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of Xanthenes and the Advent of Microwave Chemistry

Xanthene derivatives represent a pivotal class of oxygen-containing heterocyclic compounds, forming the structural core of numerous biologically active molecules and functional materials.[1][2] Their diverse pharmacological properties, including antimicrobial, anti-inflammatory, antiviral, and anticancer activities, have established them as privileged scaffolds in drug discovery.[2][3][4] Furthermore, their unique photophysical characteristics have led to their application as fluorescent dyes, pH-sensitive probes, and in laser technologies.[1]

Traditionally, the synthesis of xanthene derivatives has often involved multi-step procedures, harsh reaction conditions, and long reaction times, leading to modest yields and the generation of significant chemical waste. The emergence of microwave-assisted organic synthesis (MAOS) has revolutionized this field, offering a green and highly efficient alternative to conventional heating methods.[5][6][7][8] Microwave irradiation facilitates rapid and uniform heating of the reaction mixture, dramatically accelerating reaction rates and often leading to higher yields and cleaner product profiles.[2][6][9] This guide provides an in-depth exploration of the principles and protocols for the microwave-assisted synthesis of various xanthene derivatives, tailored for researchers, scientists, and professionals in drug development.

The Rationale Behind Microwave-Assisted Synthesis: A Paradigm Shift in Efficiency and Sustainability

Microwave energy directly interacts with polar molecules and ions in the reaction mixture, leading to rapid and localized heating through two primary mechanisms: dipolar polarization and ionic conduction.[9][10] This is a fundamental departure from conventional heating, where heat is transferred from an external source through the vessel walls, a process that is often slow and inefficient, leading to temperature gradients and potential side reactions.[11]

The key advantages of employing microwave irradiation for the synthesis of xanthene derivatives include:

  • Accelerated Reaction Rates: Reaction times are often reduced from hours to mere minutes.[6][12]

  • Enhanced Yields and Purity: The rapid and uniform heating minimizes the formation of byproducts, leading to higher isolated yields and simplified purification.[4][9][12]

  • Energy Efficiency: By directly heating the reactants, microwave synthesis significantly reduces energy consumption compared to conventional methods.[2][9]

  • Solvent-Free or Green Solvent Systems: Many microwave-assisted syntheses can be performed under solvent-free conditions or with environmentally benign solvents like water or ethanol, aligning with the principles of green chemistry.[2][4]

  • Improved Reproducibility: Precise control over reaction parameters such as temperature, pressure, and power leads to highly reproducible results.

General Workflow for Microwave-Assisted Xanthene Synthesis

The following diagram illustrates a typical workflow for the microwave-assisted synthesis of xanthene derivatives, from reactant preparation to product characterization.

Microwave-Assisted Xanthene Synthesis Workflow Reactants Reactant & Catalyst Preparation Microwave_Reaction Microwave Irradiation (Controlled Temperature & Power) Reactants->Microwave_Reaction Load into Microwave Vial Workup Reaction Work-up (Cooling, Precipitation) Microwave_Reaction->Workup Reaction Completion Purification Purification (Recrystallization or Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS, IR, MP) Purification->Characterization Final_Product Pure Xanthene Derivative Characterization->Final_Product Synthesis of 1,8-Dioxo-octahydroxanthene cluster_reactants Reactants cluster_conditions Conditions Aldehyde Ar-CHO Product 1,8-Dioxo-octahydroxanthene Aldehyde->Product One-pot reaction Dimedone 2 x Dimedone Dimedone->Product One-pot reaction Catalyst Catalyst (e.g., Rochelle Salt) Solvent Solvent (e.g., Water) Microwave Microwave (e.g., 450W) Synthesis of 14-Aryl-14H-dibenzo[a,j]xanthene cluster_reactants Reactants cluster_conditions Conditions Aldehyde Ar-CHO Product 14-Aryl-14H-dibenzo[a,j]xanthene Aldehyde->Product Condensation Naphthol 2 x β-Naphthol Naphthol->Product Condensation Catalyst Catalyst (e.g., Oxalic Acid) Solvent Solvent-free Microwave Microwave Synthesis of Tetrahydrobenzo[a]xanthen-11-one cluster_reactants Reactants cluster_conditions Conditions Aldehyde Ar-CHO Product Tetrahydrobenzo[a]xanthen-11-one Aldehyde->Product Three-component reaction Naphthol β-Naphthol Naphthol->Product Three-component reaction Dimedone Dimedone Dimedone->Product Three-component reaction Catalyst Catalyst (e.g., Sodium Acetate) Solvent Solvent-free Microwave Microwave

References

Introduction: The Pivotal Role of Intermediates in Next-Generation Displays

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2-bromo-9H-xanthen-9-one: A Versatile Intermediate for Advanced OLED Materials

Organic Light-Emitting Diodes (OLEDs) are at the vanguard of display and lighting technology, offering unparalleled contrast, vibrant colors, and novel form factors. The performance of these devices is fundamentally dictated by the photophysical properties of the organic materials used within their emissive and charge-transport layers.[1] Consequently, the synthesis of novel organic materials with tailored electronic properties is a critical area of research. This guide focuses on This compound , a key molecular intermediate that serves as a versatile and powerful building block for a new generation of high-performance OLED materials, particularly those exhibiting Thermally Activated Delayed Fluorescence (TADF).

The 9H-xanthen-9-one (xanthone) core is a highly attractive scaffold in materials science. Its rigid, planar dibenzo-γ-pyrone structure imparts excellent thermal stability and a high triplet energy level—crucial properties for host materials in phosphorescent and TADF OLEDs.[2][3] The strategic placement of a bromine atom at the 2-position provides a reactive site for well-established cross-coupling reactions, allowing for the precise installation of various functional groups. This modularity enables chemists to fine-tune the optoelectronic characteristics of the final molecule, creating bespoke materials for specific device architectures, from deep blue emitters to efficient host materials.[4][5]

This technical note will provide researchers and material scientists with a comprehensive overview of this compound, detailing its properties, key synthetic transformations, and its application in the creation of state-of-the-art OLED materials.

Physicochemical Properties and Strategic Reactivity

This compound is a white solid at room temperature.[6] Its core structure consists of a central pyrone ring fused to two benzene rings. The electron-withdrawing nature of the carbonyl group and the ether linkage influences the electronic landscape of the molecule, making the xanthone moiety an effective electron acceptor.[2] The bromine atom at the 2-position is the key to its utility as an intermediate. This C(sp²)-Br bond is an ideal electrophilic partner in palladium-catalyzed cross-coupling reactions, which are the cornerstones of modern organic synthesis for C-C and C-N bond formation.[7][8]

The two primary reaction pathways that leverage the reactivity of this compound are:

  • Suzuki-Miyaura Coupling: Forges a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester). This is widely used to attach other aromatic systems, extending conjugation or adding bulky groups to control intermolecular interactions.[7][9][10]

  • Buchwald-Hartwig Amination: Forms a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. This reaction is particularly vital for constructing the donor-acceptor (D-A) architectures required for TADF emitters.[11][12][13]

The successful execution of these reactions allows for the systematic construction of complex molecules with precisely controlled electronic and photophysical properties.

cluster_start Core Intermediate cluster_reactions Key Cross-Coupling Reactions cluster_materials Resulting OLED Material Classes Start This compound Suzuki Suzuki Coupling (C-C Bond Formation) Start->Suzuki + R-B(OH)₂ Pd Catalyst, Base Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Start->Buchwald + R₂NH Pd Catalyst, Base Host Host Materials (High Triplet Energy) Suzuki->Host Fluorescent Fluorescent Emitters Suzuki->Fluorescent TADF TADF Emitters (Donor-Acceptor Type) Buchwald->TADF

Caption: Synthetic pathways from this compound to OLED materials.

Protocols for Key Synthetic Transformations

The following protocols are generalized methodologies based on established literature procedures. Researchers should optimize conditions for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

This reaction is ideal for synthesizing host materials or modifying the xanthone core with other aromatic units to tune the energy levels.[10][14]

Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base), and finally reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[8]

cluster_inputs pd0 Pd(0)L₂ pd2_add Ar-Pd(II)L₂-Br pd0->pd2_add Oxidative Addition pd2_trans Ar-Pd(II)L₂-R pd2_add->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-R pd2_trans->product aryl_halide Ar-Br aryl_halide->pd2_add boronic_acid R-B(OH)₂ + Base boronic_acid->pd2_add

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol:

  • Reagent Preparation: In an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), combine this compound (1.0 equiv.), the desired arylboronic acid or ester (1.2 equiv.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).

  • Solvent Addition: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 v/v). Ethanol may be added to improve solubility.[9]

  • Reaction Conditions: Heat the mixture to reflux (typically 80-110 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the desired coupled product.[8]

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This C-N coupling is the premier method for synthesizing D-A type TADF emitters, where an electron-donating amine (the Donor) is attached to the electron-accepting xanthone core (the Acceptor).[2]

Reaction Principle: Similar to the Suzuki coupling, the cycle involves oxidative addition of the aryl bromide to Pd(0). The key difference is the subsequent step where a deprotonated amine (formed by the base) displaces the bromide on the palladium complex. Reductive elimination then forms the C-N bond. The choice of phosphine ligand is critical to facilitate these steps and prevent catalyst decomposition.[11][15]

cluster_inputs pd0 Pd(0)L₂ pd2_add Ar-Pd(II)L₂-Br pd0->pd2_add Oxidative Addition pd2_amine Ar-Pd(II)L₂(NR₂) pd2_add->pd2_amine Amine Coordination & Deprotonation pd2_amine->pd0 Reductive Elimination product Ar-NR₂ pd2_amine->product aryl_halide Ar-Br aryl_halide->pd2_add amine HNR₂ + Base amine->pd2_add

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Detailed Experimental Protocol:

  • Reagent Preparation: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), the desired amine donor (e.g., carbazole, phenoxazine, or acridan derivatives) (1.1 equiv.), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) (1.4 equiv.) to an oven-dried reaction vessel.

  • Catalyst System: Add the palladium precursor, such as tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2-4 mol %), and a sterically hindered phosphine ligand like XPhos or t-BuXPhos (4-8 mol %).[13][15]

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane to the vessel.

  • Reaction Conditions: Seal the vessel and heat the mixture to 90-120 °C for 4-24 hours. Microwave-assisted protocols can significantly reduce reaction times to as little as 10-30 minutes.[12] Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Once the starting material is consumed, cool the reaction to room temperature. Pass the mixture through a short plug of Celite or silica gel, washing with an organic solvent to remove the palladium catalyst. Concentrate the filtrate and purify the crude product by column chromatography or recrystallization to obtain the pure D-A molecule.

Application in High-Performance OLEDs

The materials synthesized from this compound find application as both host and emitter materials in OLEDs.

  • Host Materials: By coupling the xanthone core with other wide-bandgap moieties like carbazole or spirobifluorene, host materials with high triplet energies (>2.75 eV) can be designed.[16][17] These hosts effectively confine excitons on the guest emitter molecules (phosphorescent or TADF), preventing energy loss and leading to high device efficiency.[16] The rigidity of the xanthone unit contributes to a high glass transition temperature (Tg), which improves the morphological stability and operational lifetime of the device.[17]

  • TADF Emitters: The true power of the this compound intermediate is realized in the synthesis of TADF emitters.[2] In a typical D-A architecture, the xanthone serves as the acceptor. By attaching strong electron-donating groups (like acridine or phenoxazine) via Buchwald-Hartwig amination, a molecule with significant intramolecular charge transfer (ICT) character is created.[18] This design spatially separates the Highest Occupied Molecular Orbital (HOMO), localized on the donor, from the Lowest Unoccupied Molecular Orbital (LUMO), localized on the acceptor. This separation is the key to achieving a very small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). A small ΔEST (<0.2 eV) allows triplet excitons, which would otherwise be wasted in conventional fluorescence, to be converted back into emissive singlet excitons via Reverse Intersystem Crossing (RISC), enabling theoretical internal quantum efficiencies of 100%.[18]

Performance Data of Xanthone-Based OLED Materials

The table below summarizes representative performance data for OLED devices utilizing materials derived from xanthone-based intermediates.

Material TypeDonor MoietyAcceptor MoietyEmission Peak (nm)Max. External Quantum Efficiency (EQE) (%)Device RoleReference
TADF EmitterTercarbazoleXanthone~470 (Blue)14.4Emitter[2]
TADF EmitterAcridineFluorenone~560 (Orange)8.9Emitter[18]
Host MaterialCarbazole/Pyramidine--31.5 (with green TADF guest)Host[16]
Mechanochromic Emitter-Xanthone Derivative53612.61Emitter

Note: The data presented are illustrative examples from the literature and actual performance will vary based on the specific molecular structure and device architecture.

Conclusion and Future Outlook

This compound is a high-value intermediate that provides a robust and versatile platform for the synthesis of advanced OLED materials. Its well-defined reactivity in palladium-catalyzed Suzuki and Buchwald-Hartwig cross-coupling reactions allows for the rational design and construction of complex organic molecules with tailored photophysical properties. Its central role in the development of highly efficient TADF emitters underscores its importance in pushing the boundaries of OLED technology. As the demand for more efficient, stable, and color-pure displays and lighting continues to grow, the strategic use of foundational building blocks like this compound will remain essential for innovation in the field of organic electronics.

References

Strategic Derivatization of the Xanthone Scaffold: Synthesis of Polyoxygenated and Aminated Analogues from 2-Bromo-9H-xanthen-9-one

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Advanced Organic Synthesis and Drug Discovery

Abstract

The xanthone core, a dibenzo-γ-pyrone framework, is a privileged structure in medicinal chemistry, with naturally occurring and synthetic derivatives exhibiting a vast array of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] Polyoxygenated xanthones, in particular, are of significant interest due to their potent bioactivities.[5][6][7] This guide provides a detailed technical overview and actionable protocols for the synthesis of diverse polyoxygenated and functionalized xanthones starting from the versatile building block, 2-bromo-9H-xanthen-9-one. We will explore modern catalytic cross-coupling methodologies, including the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Ullmann condensation, explaining the mechanistic rationale behind experimental choices to empower researchers in drug development and materials science.

Introduction: The Strategic Value of the Xanthone Core

Xanthones are a class of oxygenated heterocyclic compounds found extensively in higher plants and microorganisms.[2][7] Their planar, tricyclic system allows for diverse interactions with biological targets, making them an excellent starting point for drug discovery programs.[3] The introduction of oxygen-containing functional groups (hydroxyl, alkoxyl) and other substituents at various positions on the xanthone scaffold is crucial for modulating their pharmacological profile.[3][5]

The starting material, this compound, serves as an ideal and strategic precursor for library synthesis. The bromine atom at the C-2 position is a versatile synthetic handle, enabling the application of powerful transition-metal-catalyzed cross-coupling reactions to introduce a wide range of functionalities with high regioselectivity.[8][9][10] This approach allows for the systematic exploration of structure-activity relationships (SAR), a cornerstone of modern medicinal chemistry.

Synthetic Pathways from this compound

The conversion of this compound into more complex, polyoxygenated, and functionalized derivatives primarily relies on palladium- and copper-catalyzed cross-coupling reactions. These methods offer mild conditions, broad functional group tolerance, and high yields, making them superior to classical, harsher synthetic routes.[11][12]

G cluster_0 Palladium-Catalyzed Cross-Coupling cluster_1 Copper-Catalyzed Cross-Coupling start This compound buchwald Buchwald-Hartwig Amination start->buchwald suzuki Suzuki-Miyaura Coupling start->suzuki ullmann Ullmann Condensation start->ullmann aminated_xanthones 2-Aminated Xanthones buchwald->aminated_xanthones R₂NH aryl_xanthones 2-Aryl/Alkyl Xanthones suzuki->aryl_xanthones ArB(OH)₂ ether_xanthones 2-Aryloxy Xanthones (Polyoxygenated) ullmann->ether_xanthones ArOH

Figure 1. Synthetic diversification workflow starting from this compound.

C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for constructing carbon-nitrogen bonds, offering unparalleled scope and efficiency.[12][13] This reaction couples aryl halides with a wide variety of primary and secondary amines, amides, and other nitrogen nucleophiles using a palladium catalyst.[14][15][16]

Mechanistic Insight: The reaction proceeds through a well-established catalytic cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of the xanthone, forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium center. A base then deprotonates the coordinated amine, forming a palladium-amido complex. The choice of base is critical; strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) are typically used to facilitate this step without competing side reactions.[14][16]

  • Reductive Elimination: The C-N bond is formed as the desired aminated xanthone product is expelled from the palladium center, regenerating the Pd(0) catalyst.[12]

The choice of ligand is paramount for a successful transformation. Bulky, electron-rich phosphine ligands, such as XantPhos or BINAP, stabilize the palladium catalyst, promote the rate-limiting reductive elimination step, and prevent catalyst decomposition.[12][14][16]

G pd0 Pd(0)L₂ complex1 Xanthone-Pd(II)-Br(L)₂ pd0->complex1 Xanthone-Br label_oxidative Oxidative Addition pdiia Oxidative Addition pdiib Reductive Elimination pdiic Base-Assisted Amide Formation complex2 Xanthone-Pd(II)-NR₂(L)₂ complex1->complex2 + R₂NH - HBr (via Base) complex2->pd0 product Xanthone-NR₂ complex2->product label_reductive Reductive Elimination start Xanthone-Br + R₂NH

Figure 2. Simplified catalytic cycle for the Buchwald-Hartwig amination.

C-C Bond Formation via Suzuki-Miyaura Coupling

To append new aryl or alkyl groups to the xanthone core, the Suzuki-Miyaura coupling is the reaction of choice.[17] This palladium-catalyzed reaction couples an organohalide with an organoboron species, typically a boronic acid or its ester derivatives.[18][19][20]

Mechanistic Insight: The Suzuki coupling shares the initial oxidative addition and final reductive elimination steps with the Buchwald-Hartwig amination. The key differentiating step is transmetalation.

  • Oxidative Addition: Pd(0) adds to the this compound.

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium(II) center, displacing the bromide. The base (e.g., K₂CO₃, Cs₂CO₃) activates the organoboron reagent, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic moiety to the palladium.[17][21]

  • Reductive Elimination: The two organic fragments (the xanthone and the newly transferred group) couple and are eliminated from the palladium, forming the C-C bond and regenerating the Pd(0) catalyst.[22]

The Suzuki reaction is renowned for its mild conditions and tolerance of a vast array of functional groups, making it highly valuable for late-stage functionalization in complex molecule synthesis.[17]

C-O Bond Formation via Ullmann Condensation

For the synthesis of polyoxygenated xanthones featuring diaryl ether linkages, the Ullmann condensation is a classic and reliable method.[23][24] This copper-catalyzed reaction couples an aryl halide with a phenol or alcohol.[25]

Methodological Insight: Traditional Ullmann reactions often required harsh conditions, such as high temperatures (>200 °C) and stoichiometric amounts of copper powder.[24][26] Modern protocols have significantly improved the reaction's practicality by using soluble copper(I) salts (e.g., CuI) in combination with a ligand (such as 1,10-phenanthroline or L-proline) and a base (e.g., K₂CO₃, Cs₂CO₃) in a polar aprotic solvent like DMF or DMSO.[26] The ligand accelerates the reaction by increasing the solubility and reactivity of the copper species, allowing the reaction to proceed at much lower temperatures.[24] This transformation is key to producing xanthones with additional phenolic rings, which are often associated with potent antioxidant activity.[5]

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. All reagents should be handled according to their Safety Data Sheets (SDS).

Protocol 1: General Procedure for Buchwald-Hartwig Amination
  • Objective: Synthesis of 2-(diethylamino)-9H-xanthen-9-one.

  • Materials:

    • This compound (1.0 mmol, 275 mg)

    • Diethylamine (1.2 mmol, 124 µL)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 18.3 mg)

    • XantPhos (0.04 mmol, 23.1 mg)

    • Sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 135 mg)

    • Anhydrous Toluene (5 mL)

  • Procedure:

    • To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound, Pd₂(dba)₃, XantPhos, and NaOt-Bu.

    • Evacuate and backfill the tube with the inert gas three times.

    • Add anhydrous toluene via syringe, followed by diethylamine.

    • Seal the tube and heat the reaction mixture to 110 °C in an oil bath with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS (typically complete within 12-24 hours).

    • After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the desired product.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling
  • Objective: Synthesis of 2-phenyl-9H-xanthen-9-one.

  • Materials:

    • This compound (1.0 mmol, 275 mg)

    • Phenylboronic acid (1.2 mmol, 146 mg)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 58 mg)

    • Potassium Carbonate (K₂CO₃, 2.0 mmol, 276 mg)

    • Toluene (6 mL) and Ethanol (2 mL)

    • Water (2 mL)

  • Procedure:

    • In a round-bottom flask, dissolve this compound, phenylboronic acid, and Pd(PPh₃)₄ in the toluene/ethanol mixture.

    • Add the potassium carbonate dissolved in water to the mixture.

    • Fit the flask with a reflux condenser and flush the system with an inert gas (Argon or Nitrogen).

    • Heat the mixture to 80 °C with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS (typically complete within 6-12 hours).

    • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer successively with water and brine.

    • Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

    • Purify the residue by flash chromatography (e.g., hexane/ethyl acetate) or recrystallization to afford the pure product.

Comparative Data Summary

The choice of synthetic method depends on the desired final product. The following table summarizes typical conditions for each key transformation.

FeatureBuchwald-Hartwig AminationSuzuki-Miyaura CouplingUllmann Condensation
Bond Formed C–NC–CC–O
Catalyst Palladium (e.g., Pd₂(dba)₃)Palladium (e.g., Pd(PPh₃)₄)Copper (e.g., CuI)
Typical Ligand XantPhos, BINAPPPh₃L-Proline, Phenanthroline
Typical Base NaOt-Bu, Cs₂CO₃K₂CO₃, K₃PO₄K₂CO₃, Cs₂CO₃
Solvent Toluene, DioxaneToluene/H₂O, DMFDMF, DMSO
Temperature 80–120 °C80–100 °C100–150 °C
Coupling Partner Amine (R₂NH)Boronic Acid (RB(OH)₂)Phenol (ArOH)
Typical Yields 70–95%75–98%60–85%

Conclusion

This compound is a powerful and versatile platform for the synthesis of complex polyoxygenated and functionalized xanthones. By leveraging modern palladium- and copper-catalyzed cross-coupling reactions, researchers can efficiently generate large libraries of novel compounds. The Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and modern Ullmann condensation provide reliable and high-yielding pathways to C-N, C-C, and C-O linked xanthone derivatives, respectively. Understanding the mechanisms and key parameters of these reactions, as outlined in this guide, is essential for the rational design and synthesis of next-generation therapeutic agents and advanced materials.

References

Application Notes & Protocols: Advancements in Metal-Free Synthesis of Xanthone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The xanthone scaffold, a dibenzo-γ-pyrone framework, is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The synthesis of these vital molecules has traditionally relied on methods that often involve harsh conditions and metal catalysts. This guide provides an in-depth exploration of modern, metal-free synthetic strategies that align with the principles of green chemistry, offering advantages such as reduced toxicity, simplified purification, and lower environmental impact. We will delve into the mechanistic underpinnings of key methodologies, provide detailed, field-proven protocols, and offer a comparative analysis to guide researchers in selecting the optimal synthetic route for their specific drug development needs.

The Imperative for Metal-Free Synthesis

In pharmaceutical development, the presence of residual metal catalysts from synthesis is a critical concern due to potential toxicity and interference with biological assays. Traditional methods for xanthone synthesis, such as the Grover, Shah, and Shah reaction, often employ catalysts like zinc chloride. While effective, these methods necessitate rigorous and often costly purification steps to remove metal contaminants. The transition to metal-free synthesis is not merely an academic exercise; it is a strategic move towards creating safer, more cost-effective, and environmentally benign manufacturing processes for therapeutic agents. These approaches eliminate the risk of metal contamination, simplify product workup, and often utilize milder reaction conditions.

Core Methodologies in Metal-Free Xanthone Synthesis

Several robust metal-free strategies have emerged for the construction of the xanthone core. The choice of method depends on the availability of starting materials, desired substitution patterns, and scalability requirements.

Acid-Catalyzed Condensation and Cyclodehydration

This is one of the most established and atom-economical routes, typically involving the reaction of a salicylic acid derivative with a phenol partner.[4] Eaton's reagent, a solution of phosphorus pentoxide (P₂O₅) in methanesulfonic acid (CH₃SO₃H), is a particularly effective promoter for this transformation.[5][6]

Causality of the Mechanism: The efficacy of Eaton's reagent lies in its dual function. Methanesulfonic acid is a strong, non-oxidizing acid that protonates the carboxylic acid, while P₂O₅ is a powerful dehydrating agent. This combination facilitates the in-situ formation of a highly reactive acylium ion. This electrophile then attacks the electron-rich phenol ring in a classic Friedel-Crafts acylation to form a 2-hydroxybenzophenone intermediate. The final step is an intramolecular cyclodehydration, also promoted by the acidic and dehydrating conditions, to furnish the xanthone scaffold.[4][5]

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Intramolecular Cyclodehydration SalicylicAcid Salicylic Acid Derivative AcyliumIon Reactive Acylium Ion SalicylicAcid->AcyliumIon Eaton's Reagent (P₂O₅/CH₃SO₃H) Benzophenone 2-Hydroxybenzophenone Intermediate AcyliumIon->Benzophenone + Phenol Phenol Phenol Derivative Xanthone Xanthone Core Benzophenone->Xanthone Ring Closure - H₂O

Caption: Mechanism of Acid-Catalyzed Xanthone Synthesis.

Intramolecular Cyclization of 2-Aryloxybenzaldehydes

This strategy builds the xanthone skeleton from a pre-assembled diaryl ether precursor, offering excellent control over regiochemistry. A notable metal-free approach involves an aerobic oxidative dehydrogenative coupling reaction.

Causality of the Mechanism: A simple and practical method uses carbon tetrabromide (CBr₄) under solvent-free conditions to promote the cyclization of 2-aryloxybenzaldehydes.[7] Mechanistic studies suggest the reaction proceeds through a radical pathway. CBr₄ initiates the formation of a radical at the aldehyde position, which is followed by intramolecular cyclization onto the adjacent aryl ring and subsequent oxidative aromatization to yield the xanthone product. Another approach uses tetrabutylammonium iodide (TBAI) as a catalyst for direct intramolecular cyclization.[8]

Visible-Light Photocatalytic Oxidation

Representing a pinnacle of green chemistry, this method utilizes visible light, a metal-free organic photocatalyst, and molecular oxygen as the terminal oxidant to convert 9H-xanthenes into xanthones.[9][10][11]

Causality of the Mechanism: The process is initiated by the absorption of visible light by a photocatalyst, such as riboflavin tetraacetate.[10][11] The excited photocatalyst can then engage in an electron transfer process with the 9H-xanthene substrate, generating a radical cation. This intermediate is highly susceptible to oxidation. In the presence of O₂, a cascade of steps leads to the oxidation of the benzylic methylene group to a carbonyl, yielding the xanthone product with high efficiency under exceptionally mild conditions.[9][10] This method avoids harsh reagents and high temperatures, making it ideal for sensitive substrates.

G

Caption: Experimental Workflow for Photocatalytic Synthesis.

Comparative Analysis of Key Methods

Researchers must weigh the advantages and limitations of each synthetic route. This table provides a summary to aid in decision-making.

MethodKey Reagents/CatalystsStarting MaterialsTypical ConditionsAdvantagesLimitations
Acid-Catalyzed Condensation Eaton's Reagent (P₂O₅/CH₃SO₃H)[5]Salicylic Acids, Phenols60-100 °C, neatAtom-economical, uses inexpensive starting materials, straightforward.Harsh acidic conditions, limited tolerance for acid-sensitive functional groups.[5]
Intramolecular Cyclization TBAI or CBr₄[7][8]2-Aryloxybenzaldehydes80-120 °C, solvent or solvent-freeExcellent regiocontrol, good functional group tolerance.[8]Requires pre-synthesis of the diaryl ether precursor.
Photocatalytic Oxidation Organic Dye (e.g., Riboflavin), O₂[10][11]9H-XanthenesRoom temperature, visible light (blue LEDs)Exceptionally mild, environmentally friendly, high yields, excellent for late-stage functionalization.Requires a xanthene precursor, which may need to be synthesized separately.
Base-Mediated Cyclization DBU[1][2]1,3-Diarylketones80-100 °C, DMSOEffective for specific scaffolds like benzo[c]xanthones, fast reaction times.[1][2]Substrate scope may be limited compared to other methods.

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, including steps for reaction setup, monitoring, purification, and characterization, ensuring reproducibility and integrity of the final product.

Protocol 1: Synthesis of 1,3-Dihydroxyxanthone via Acid-Catalyzed Condensation

This protocol is adapted from established procedures using Eaton's reagent.[12][13]

Materials:

  • 2,4-Dihydroxybenzoic acid (1.0 eq)

  • Phloroglucinol (1.1 eq)

  • Eaton's Reagent (P₂O₅ in CH₃SO₃H, 10% w/w)

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube, add 2,4-dihydroxybenzoic acid.

  • Reagent Addition: Carefully add Eaton's reagent (approx. 10 mL per gram of benzoic acid) to the flask. Stir the mixture at room temperature until the solid dissolves.

  • Phenol Addition: Add phloroglucinol to the solution in one portion.

  • Heating and Monitoring: Heat the reaction mixture to 80 °C in an oil bath. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane:ethyl acetate as the eluent. The reaction is typically complete within 1-2 hours.

  • Quenching: After the reaction is complete (as indicated by TLC), cool the flask to room temperature and then place it in an ice bath. Very slowly and carefully, quench the reaction by adding crushed ice or cold deionized water. Causality Note: This step must be done slowly as the quenching of Eaton's reagent is highly exothermic.

  • Product Precipitation: The crude xanthone product will precipitate as a solid. Stir the mixture for 30 minutes to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with deionized water until the filtrate is neutral, followed by a wash with a small amount of cold ethyl acetate.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield 1,3-dihydroxyxanthone as a pale-yellow solid.

  • Validation: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and melting point analysis.

Protocol 2: Metal-Free Photocatalytic Synthesis of Xanthone from 9H-Xanthene

This protocol is based on the visible-light-mediated oxidation methodology.[10]

Materials:

  • 9H-Xanthene (1.0 eq)

  • Riboflavin tetraacetate (1-2 mol%)

  • Acetonitrile (ACS grade)

  • Oxygen (balloon or from air)

  • Silica Gel for chromatography

Procedure:

  • Reaction Setup: Dissolve 9H-xanthene and the photocatalyst, riboflavin tetraacetate, in acetonitrile in a standard glass vial or flask equipped with a magnetic stir bar.

  • Oxygenation: If using an oxygen balloon, sparge the solution with oxygen for 5-10 minutes and then maintain a positive pressure with the balloon. For many applications, stirring the solution in a vessel open to the air is sufficient.[14]

  • Irradiation: Place the reaction vessel approximately 5-10 cm from a blue LED lamp (450-460 nm). Ensure the reaction is stirred vigorously to facilitate gas exchange. The reaction should be maintained at room temperature.

  • Monitoring: Monitor the disappearance of the starting material by TLC or GC-MS. The reaction is typically complete in 8-12 hours.

  • Workup: Once the reaction is complete, transfer the solution to a round-bottom flask and remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue can be directly purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford pure xanthone as a white to pale-yellow solid.

  • Validation: Confirm the product's identity and purity via ¹H NMR, ¹³C NMR spectroscopy and by comparing its melting point to the literature value.

G cluster_0 Synthesis Pathways Start Simple Precursors (Phenols, Benzoic Acids, Aldehydes) Xanthone Xanthone Core

Caption: Overview of Metal-Free Synthetic Logic.

Conclusion and Future Outlook

The development of diverse metal-free synthetic routes to xanthone derivatives marks a significant advancement in sustainable pharmaceutical chemistry. Methods ranging from classic acid-catalyzed condensations to modern visible-light photocatalysis provide researchers with a versatile toolbox to construct these important scaffolds. The protocols and comparative data presented herein serve as a practical guide for scientists to implement these greener methodologies. Future research will likely focus on further expanding the substrate scope of these reactions, developing new organocatalytic systems, and adapting these protocols for flow chemistry to enable continuous and scalable manufacturing of xanthone-based therapeutics.

References

Application Notes & Protocols: A Guide to the Synthesis of Dyes and Pigments

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Molecular Architecture of Color

Synthetic dyes and pigments are the cornerstones of color chemistry, transforming industries from textiles and printing to cosmetics and pharmaceuticals.[1][2][3] While often used interchangeably in common parlance, a critical distinction lies in their solubility: dyes are soluble colorants that bind to a substrate on a molecular level, whereas pigments are insoluble, particulate materials that impart color by being physically dispersed in a medium.[2][3][4]

This guide delves into the foundational synthetic strategies for creating these vibrant compounds, with a primary focus on the azo class, which accounts for over 60% of all synthetic dyes used globally.[5] We will explore the underlying chemical principles, provide a detailed, field-proven protocol for the synthesis of a classic azo dye, Methyl Orange, and discuss the critical aspects of safety, characterization, and the extension of these principles to pigment synthesis.

Part 1: The Chemical Foundation of Azo Dyes: Diazotization and Coupling

The synthesis of azo dyes is a testament to the elegance and versatility of organic chemistry, primarily revolving around a robust two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction.[5][6][7] This sequence allows for the creation of a vast library of colors by systematically varying the amine and the coupling partner.

Diazotization: Forging the Electrophile

Diazotization is the conversion of a primary aromatic amine into a reactive aryldiazonium salt (Ar–N₂⁺). This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[5][8]

The causality behind this choice is twofold: nitrous acid is unstable and must be generated fresh, and the reaction is highly temperature-sensitive. It must be conducted at low temperatures, typically 0–5 °C, to prevent the highly unstable diazonium salt from decomposing into nitrogen gas and a phenol, which would terminate the desired reaction pathway.[5][8][9]

The mechanism proceeds as follows:

  • Formation of the Nitrosonium Ion: The mineral acid protonates nitrous acid, which then loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺).[5][8]

  • Nucleophilic Attack: The nucleophilic nitrogen of the primary amine attacks the nitrosonium ion.

  • Proton Transfers & Dehydration: A series of proton transfers and tautomerization, followed by the elimination of a water molecule, yields the stable aryldiazonium ion, whose resonance stabilization with the aromatic ring is crucial for its utility.[8]

Azo Coupling: The Chromophore-Forming Step

The resulting aryldiazonium salt, a weak electrophile, is immediately reacted with an electron-rich aromatic compound known as a coupling component.[5] This electrophilic aromatic substitution reaction joins the two aromatic rings via an azo group (–N=N–), forming the extended conjugated system responsible for the dye's color—the chromophore.[6][10]

The choice of coupling partner and the control of pH are paramount for a successful reaction:

  • Coupling Components: Highly activated compounds like phenols, naphthols, or tertiary aromatic amines are required.[10][11]

  • pH Control: The reaction's pH dictates the reactivity of the coupling component. Phenols react best under mildly alkaline conditions (pH 7-10), which deprotonate them to the more strongly activating phenoxide ions. Conversely, aromatic amines couple most effectively in mildly acidic conditions (pH 4-7) to ensure sufficient concentration of the free amine, which is the reactive species.[10][11]

  • Regioselectivity: The azo group typically adds to the para position of the activating group on the coupling component. If this position is blocked, substitution will occur at an ortho position.[10][11][12]

Caption: General mechanism for Azo Dye Synthesis.

Part 2: Protocol for the Synthesis of Methyl Orange

Methyl Orange is a quintessential azo dye, widely employed as an acid-base indicator.[13][14] Its synthesis from sulfanilic acid and N,N-dimethylaniline is a classic procedure that perfectly illustrates the principles of diazotization and coupling.[6][15]

Materials and Reagents
ReagentFormulaM.W. ( g/mol )AmountMoles
Sulfanilic acidC₆H₇NO₃S173.192.0 g0.0115
Sodium carbonate (anhydrous)Na₂CO₃105.990.6 g0.0057
Sodium nitriteNaNO₂69.000.8 g0.0116
Hydrochloric acid (conc.)HCl36.46~2.5 mL~0.030
N,N-dimethylanilineC₈H₁₁N121.181.4 mL (1.35 g)0.0111
Acetic acid (glacial)CH₃COOH60.051.2 mL0.021
Sodium hydroxideNaOH40.00As needed-
Deionized waterH₂O18.02--
IceH₂O18.02As needed-
Experimental Protocol

Step 1: Diazotization of Sulfanilic Acid

  • Dissolution: In a 125 mL Erlenmeyer flask, combine 2.0 g of sulfanilic acid and 0.6 g of anhydrous sodium carbonate with 50 mL of deionized water. Gently warm the mixture to dissolve the solids.[15] Sulfanilic acid exists as a zwitterion and is poorly soluble in neutral or acidic water; sodium carbonate deprotonates it to the soluble sodium sulfanilate.[6][15]

  • Nitrite Addition: Once a clear solution is obtained, add 0.8 g of sodium nitrite and stir until it dissolves. Cool the flask to room temperature.

  • Acidification & Diazonium Salt Formation: In a separate 400 mL beaker, place approximately 40 g of crushed ice and add 2.5 mL of concentrated hydrochloric acid.

  • While stirring the ice-acid mixture vigorously, slowly pour the sodium sulfanilate solution into the beaker in a fine stream. A fine, white precipitate of the diazonium salt should form.[15] Maintain the temperature at 0-5 °C throughout this step. The diazonium salt is unstable and will decompose if it warms up.[6][9]

Step 2: Preparation of the Coupling Solution

  • In a small, clean Erlenmeyer flask, combine 1.4 mL of N,N-dimethylaniline with 1.2 mL of glacial acetic acid. Stir to form the dimethylaniline acetate solution.[15]

Step 3: Azo Coupling Reaction

  • With continuous stirring, slowly add the dimethylaniline acetate solution to the cold suspension of the diazonium salt. A reddish-purple color may appear.[13][15]

  • Now, begin the critical coupling step. Very slowly , over a period of 10-15 minutes, add a 1.0 M sodium hydroxide solution dropwise to the reaction mixture.[15] The coupling reaction is initiated as the pH rises.

  • Continue adding NaOH and monitoring the pH with litmus or pH paper until the solution is distinctly basic. The color of the mixture should transition to a clear yellow-orange as the Methyl Orange dye is formed.[13][15]

Step 4: Isolation and Purification

  • Heat the reaction mixture to boiling to dissolve the precipitated dye.

  • Add approximately 2 g of saturated sodium chloride to "salt out" the dye, reducing its solubility.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.

  • Collect the golden-orange crystals of Methyl Orange by suction filtration using a Büchner funnel.[13]

  • Wash the crystals with a small amount of cold, distilled water to remove residual salts.[13]

  • Allow the product to air dry or dry in a desiccator.

Caption: Workflow for the synthesis of Methyl Orange.

Part 3: Safety as a Self-Validating System

The synthesis of azo dyes involves potent chemical hazards, primarily associated with the diazonium salts. These compounds are notoriously unstable and can be thermally sensitive, shock-sensitive, and explosive in their solid, dry state.[9][16] A protocol that ensures safety is inherently self-validating.

Cardinal Rules for Handling Diazonium Salts:

  • Assume Instability: Always treat diazonium salts as potentially explosive unless proven otherwise.[9][17]

  • Maintain Low Temperature: The single most critical parameter is temperature control. Keep the reaction at or below 5 °C at all times.[9]

  • Never Isolate: Do not isolate solid diazonium salts unless absolutely essential for the procedure and only on a very small scale (<0.75 mmol) with extreme precautions.[9][16][17] The best practice is to generate and use them in situ.[8][17]

  • Stoichiometric Control: Use only a stoichiometric amount of sodium nitrite to avoid excess, which can lead to side reactions and instability.[9][17]

  • Ventilation: Always work in a well-ventilated fume hood to avoid inhaling acid fumes or nitrogen oxides.

  • Quenching: Have a quenching solution (e.g., sulfamic acid) readily available to neutralize any excess nitrous acid or unreacted diazonium salt at the end of the reaction.[17]

  • Handling Solids: If isolation is unavoidable, use plastic or wooden spatulas. Never scratch or grind the solid material with metal implements.[9][17]

Part 4: Characterization Techniques for Dyes and Pigments

Confirming the identity, purity, and properties of the synthesized colorant is a critical final step. A multi-technique approach provides the most comprehensive validation.

TechniquePurpose in Dye/Pigment Analysis
UV-Visible Spectroscopy Measures the absorption spectrum to determine the wavelength of maximum absorbance (λmax), which correlates to the compound's color and can be used for quantification.[18][19]
FT-IR Spectroscopy Identifies key functional groups (e.g., N=N azo stretch, aromatic C-H, SO₃H) to confirm the molecular structure.[18][19]
NMR Spectroscopy Provides detailed structural elucidation by mapping the carbon-hydrogen framework of the molecule.[18][20]
Mass Spectrometry Determines the precise molecular weight of the synthesized compound, confirming its elemental composition.[21]
HPLC / UHPLC Assesses the purity of the dye by separating it from starting materials and byproducts.[18]
Raman Spectroscopy A non-destructive technique particularly useful for identifying inorganic pigments and analyzing crystalline forms.[19][22]
Scanning Electron Microscopy (SEM) For pigments, this provides high-resolution images of particle size, shape, and surface morphology, which are critical to their performance.[19]

Part 5: Expanding the Synthetic Scope to Pigments

While azo chemistry is also used to create insoluble pigments (e.g., diarylide yellows), other important classes of pigments are synthesized via different routes.

Phthalocyanine Pigments

Phthalocyanines are large, aromatic macrocycles, with metal complexes like Copper Phthalocyanine (Phthalo Blue) being among the most widely used pigments due to their exceptional stability and vibrant color.[1][23]

  • General Synthesis: A common industrial method involves heating phthalic anhydride with urea (as a nitrogen source), a metal salt (e.g., CuCl₂), and a catalyst like ammonium molybdate in a high-boiling solvent or via a dry bake process at temperatures around 180-200 °C.[23][24][25]

Diarylide Pigments

These are a major class of yellow, orange, and red organic pigments.[26]

  • General Synthesis: Their formation extends the principles of azo chemistry. A doubly diazotized aromatic diamine (a derivative of benzidine) is reacted with two equivalents of an acetoacetanilide coupling partner.[26][27] Varying the substituents on both the diamine and the coupler allows for the tuning of color and properties.[26]

Conclusion

The synthesis of dyes and pigments is a mature yet continually evolving field that combines fundamental principles of organic chemistry with practical application. The diazotization-coupling sequence for azo dyes remains a workhorse of the industry, offering unparalleled versatility. By understanding the causality behind each experimental step—from the critical temperature control in diazotization to the pH-dependence of coupling—researchers can confidently and safely produce a brilliant spectrum of colorants. The principles outlined herein provide a robust foundation for professionals in chemical synthesis and drug development, enabling the creation and characterization of these vital molecular materials.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-bromo-9H-xanthen-9-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-bromo-9H-xanthen-9-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to optimize the synthesis of this important chemical intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance the yield and purity of your product.

Introduction to the Synthesis of this compound

This compound is a key building block in the synthesis of a variety of organic molecules, including fluorescent dyes and photoactive compounds.[1] The introduction of a bromine atom onto the xanthone scaffold opens up possibilities for further functionalization through cross-coupling reactions such as Suzuki or Heck couplings.

The most common and direct method for the synthesis of this compound is the electrophilic aromatic substitution of the 9H-xanthen-9-one core. This reaction typically involves the use of a brominating agent, often in the presence of a Lewis or Brønsted acid catalyst. While the synthesis may appear straightforward, achieving high yields and purity can be challenging due to the potential for side reactions and difficulties in purification. This guide will address these challenges in detail.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most direct route is the electrophilic bromination of 9H-xanthen-9-one. This reaction typically employs molecular bromine (Br₂) or N-bromosuccinimide (NBS) as the bromine source. The reaction is often carried out in a suitable solvent, such as acetic acid or a chlorinated solvent.

Q2: I am getting a very low yield. What are the likely causes?

Low yields in the bromination of 9H-xanthen-9-one can be attributed to several factors:

  • Incomplete reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, inadequate temperature, or a deactivated brominating agent.

  • Suboptimal reaction conditions: The choice of solvent, temperature, and catalyst can significantly impact the yield.

  • Side reactions: The formation of polybrominated products or other side products can consume the starting material and reduce the yield of the desired product.

  • Difficult purification: Loss of product during workup and purification is a common issue.

Q3: What are the most common side products in this reaction?

The primary side products in the bromination of 9H-xanthen-9-one are:

  • Polybrominated xanthones: The introduction of more than one bromine atom onto the xanthone ring is a common side reaction, especially if an excess of the brominating agent is used or if the reaction conditions are too harsh.

  • Isomeric bromoxanthones: While the 2-position is generally favored due to the directing effects of the ether oxygen and the deactivating effect of the carbonyl group, small amounts of other isomers may be formed.[2][3][4]

Q4: How can I confirm that I have synthesized the correct product?

Product confirmation should be done using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The aromatic region of the ¹H NMR spectrum will show a characteristic splitting pattern for the substituted rings.

  • Mass Spectrometry (MS): MS will confirm the molecular weight of the product. The presence of bromine will be indicated by a characteristic isotopic pattern for the molecular ion peak ([M]⁺ and [M+2]⁺ in an approximately 1:1 ratio).[1]

  • Infrared (IR) Spectroscopy: The IR spectrum should show a strong absorption band for the carbonyl group (C=O) of the xanthone core.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive brominating agent. 2. Insufficient reaction temperature or time. 3. Inappropriate solvent.1. Use a fresh bottle of the brominating agent. If using NBS, ensure it has been stored in a cool, dark, and dry place. 2. Monitor the reaction progress using Thin Layer Chromatography (TLC). Gradually increase the reaction temperature and/or time as needed. 3. Acetic acid is a commonly used solvent for such brominations. Chlorinated solvents like dichloromethane or chloroform can also be used.
Formation of Multiple Products (observed by TLC) 1. Over-bromination leading to polybrominated species. 2. Formation of isomeric products.1. Use a stoichiometric amount or a slight excess of the brominating agent. Add the brominating agent slowly and in portions to the reaction mixture. Maintain a lower reaction temperature. 2. The regioselectivity of the reaction is influenced by the reaction conditions. Milder conditions (lower temperature, less reactive brominating agent) may improve selectivity for the 2-position.
Difficult Purification 1. Co-elution of the product and impurities during column chromatography. 2. The product is an oil or does not crystallize easily.1. Experiment with different solvent systems for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane or petroleum ether) to a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is often effective. 2. If the product is an oil, try triturating it with a non-polar solvent like hexane to induce crystallization. For recrystallization, a solvent pair system (e.g., ethanol/water or dichloromethane/hexane) may be effective.[1]
Product is Colored 1. Presence of residual bromine. 2. Formation of colored by-products.1. Wash the crude product with a solution of sodium thiosulfate or sodium bisulfite to quench any remaining bromine. 2. Consider treating a solution of the crude product with activated charcoal before recrystallization.

Experimental Protocols

Adapted Protocol for the Synthesis of this compound

This protocol is adapted from a procedure for the bromination of the structurally similar thioxanthen-9-one and general principles of electrophilic aromatic substitution.[5]

Materials:

  • 9H-xanthen-9-one

  • Molecular Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Glacial Acetic Acid

  • Sodium Thiosulfate or Sodium Bisulfite (for quenching)

  • Sodium Bicarbonate (for neutralization)

  • Suitable solvents for extraction and purification (e.g., dichloromethane, ethyl acetate, hexane)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 9H-xanthen-9-one in glacial acetic acid.

  • Addition of Brominating Agent: Cool the solution in an ice bath. Slowly add a solution of molecular bromine in glacial acetic acid (or solid NBS in portions) to the stirred solution. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress should be monitored by TLC. If the reaction is slow, gentle heating (e.g., to 40-50 °C) may be required.

  • Workup: Once the reaction is complete, pour the reaction mixture into a beaker containing ice water. If molecular bromine was used, add a saturated solution of sodium thiosulfate or sodium bisulfite until the red-brown color of bromine disappears.

  • Isolation of Crude Product: The crude product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration and wash it with water.

  • Neutralization: Wash the crude solid with a saturated solution of sodium bicarbonate to remove any residual acetic acid, followed by another wash with water.

  • Drying: Dry the crude product in a desiccator or a vacuum oven.

Purification Protocol

1. Column Chromatography:

  • Stationary Phase: Silica gel (60-120 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate in hexane).

  • Procedure: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry silica gel onto the top of the prepared column. Elute the column with the chosen solvent system and collect the fractions containing the desired product (monitor by TLC).

2. Recrystallization:

  • Solvent System: A mixed solvent system of ethanol and water or dichloromethane and hexane is often effective for the recrystallization of xanthone derivatives.[1]

  • Procedure: Dissolve the crude or column-purified product in a minimal amount of the hot, more polar solvent (e.g., ethanol or dichloromethane). Slowly add the less polar solvent (e.g., water or hexane) until the solution becomes slightly cloudy. Reheat the solution until it becomes clear again, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.

Visualizing the Workflow

DOT Language Diagram of the Synthetic Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification Start 9H-xanthen-9-one Reagents Brominating Agent (Br₂ or NBS) + Acetic Acid ReactionVessel Reaction (0°C to RT/Heat) Reagents->ReactionVessel Quench Quench (Ice Water + Na₂S₂O₃) ReactionVessel->Quench Filter Filtration Quench->Filter Wash Wash (H₂O, NaHCO₃) Filter->Wash Dry Drying Wash->Dry CrudeProduct Crude Product Dry->CrudeProduct ColumnChrom Column Chromatography CrudeProduct->ColumnChrom Recrystallization Recrystallization ColumnChrom->Recrystallization PureProduct Pure this compound Recrystallization->PureProduct

Caption: Workflow for the synthesis and purification of this compound.

Product Characterization

Accurate characterization of the final product is crucial for ensuring its identity and purity. Below is a table summarizing the expected spectroscopic data for this compound.

Technique Expected Observations
¹H NMR The spectrum will show signals in the aromatic region (typically 7.0-8.5 ppm). The protons on the brominated ring will exhibit a distinct splitting pattern (doublets and a doublet of doublets).
¹³C NMR The spectrum will show the expected number of carbon signals for the xanthone core. The carbon atom attached to the bromine will be shifted downfield.
Mass Spec. A molecular ion peak corresponding to the mass of C₁₃H₇BrO₂ will be observed. A characteristic isotopic pattern with two peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) will confirm the presence of one bromine atom.
IR Spec. A strong absorption band in the region of 1650-1680 cm⁻¹ corresponding to the C=O stretching of the ketone.

Conclusion

The synthesis of this compound, while a common transformation, requires careful attention to reaction conditions and purification techniques to achieve high yields and purity. By understanding the potential pitfalls and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve their synthetic outcomes. Always ensure that all reactions are carried out with appropriate safety precautions in a well-ventilated fume hood.

References

Technical Support Center: Purification of Crude 2-bromo-9H-xanthen-9-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide serves as a dedicated technical resource for researchers, medicinal chemists, and process development scientists engaged in the synthesis and purification of 2-bromo-9H-xanthen-9-one. As a key intermediate in the development of fluorescent dyes, photoinitiators, and pharmaceutical agents, achieving high purity is paramount for reliable downstream applications.[1] This document moves beyond standard protocols to address the nuanced challenges encountered in the lab, providing troubleshooting solutions and foundational knowledge grounded in established organic chemistry principles.

Our approach is built on a self-validating system of inquiry and solution, empowering you to diagnose issues, understand the underlying chemical principles, and implement effective purification strategies.

Decision Guide: Selecting the Optimal Purification Strategy

The first critical step is to assess the nature of your crude material. A quick Thin-Layer Chromatography (TLC) analysis is indispensable. The choice of purification method—recrystallization or column chromatography—depends largely on the impurity profile.[2][3]

Purification_Decision_Tree start Analyze Crude Product (TLC, 1H NMR) tlc_result What does the TLC show? start->tlc_result recrystallize Primary Method: Recrystallization tlc_result->recrystallize One major spot Minor baseline or well-separated impurities chromatography Primary Method: Column Chromatography tlc_result->chromatography Multiple spots Streaking Close Rf values color_check Are colored impurities present? recrystallize->color_check chromatography->color_check charcoal Incorporate Activated Charcoal Treatment color_check->charcoal Yes final_product Pure this compound (>98% Purity) color_check->final_product No charcoal->final_product After filtration

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guide

This section addresses specific, common problems encountered during the purification of this compound, organized by technique.

Recrystallization Issues

Q1: My product "oiled out" during cooling instead of forming crystals. What went wrong and how do I fix it?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid crystalline lattice. This is a common problem with several root causes:

  • High Impurity Load: Significant amounts of impurities can depress the melting point of your compound, causing it to separate as a molten liquid.

  • Inappropriate Solvent Choice: The boiling point of your recrystallization solvent may be higher than the melting point of your compound.

  • Supersaturation: The solution is cooling too rapidly, preventing the ordered arrangement required for crystallization.[2]

Solutions:

  • Re-heat and Dilute: Re-heat the mixture until the oil fully redissolves. Add a small amount of additional hot solvent (if using a single solvent system) or more of the "good" solvent (the one in which the compound is more soluble, if using a mixed-solvent system) to decrease the saturation level.[4]

  • Slow Down Cooling: Allow the flask to cool to room temperature slowly on a benchtop, insulated by paper towels or a cork ring, before moving it to an ice bath.[4][5] Rapid cooling favors precipitation over crystallization.[4]

  • Change Solvents: If the issue persists, your solvent is likely unsuitable. Select a solvent with a lower boiling point.

Q2: I've cooled my solution, but no crystals have formed. What should I do?

A2: This is typically due to either using an excessive amount of solvent or the formation of a stable, supersaturated solution.[6][7]

Solutions:

  • Induce Crystallization:

    • Seeding: Add a tiny crystal of pure this compound to the solution. This provides a nucleation site for crystal growth to begin.[6][7]

    • Scratching: Gently scratch the inside surface of the flask just below the solvent line with a glass stirring rod. The microscopic scratches on the glass provide a rough surface that can initiate crystallization.[6]

  • Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent. Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration, and then attempt to cool it again.[7]

  • Extended Cooling: Some compounds require longer periods at low temperatures to crystallize. Storing the solution in a refrigerator or freezer (if the solvent's freezing point allows) may be necessary.[5]

Q3: My final product is pure, but my yield is very low. Where could I have lost my product?

A3: While some product loss is inherent to recrystallization (due to the compound's finite solubility even in cold solvent), several procedural errors can drastically reduce yield.[6]

Common Causes for Low Yield:

  • Excess Solvent: Using more than the minimum amount of hot solvent required to dissolve the crude product is the most common cause of low recovery.[6]

  • Premature Crystallization: If the solution cools during a hot gravity filtration step (used to remove insoluble impurities or charcoal), the product will crystallize on the filter paper and in the funnel stem.[4] Always use a pre-heated funnel and receiving flask.

  • Excessive Rinsing: Using too much solvent or solvent that is not ice-cold to wash the collected crystals will redissolve a portion of your product.[6]

  • Overuse of Charcoal: Activated charcoal can adsorb your desired compound along with colored impurities, reducing the yield. Use only the minimum amount necessary.[4]

Column Chromatography Issues

Q1: My spots are streaking on the TLC plate. Will this affect my column?

A1: Yes. Streaking on a TLC plate is a strong indicator of problems for column chromatography. It is often caused by the compound being too polar for the chosen solvent system, or strong interactions with the silica gel stationary phase.[2] This leads to broad, poorly defined bands on the column and results in poor separation.

Solutions:

  • Increase Eluent Polarity: Add a small, incremental amount of a more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture) to your eluent to improve the compound's mobility and produce tighter spots.

  • Check Compound Acidity/Basicity: While this compound is neutral, this is a critical step for other compounds. Adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent can resolve streaking caused by ionization on the silica surface.[2]

Q2: The separation on my column is poor, and fractions are mixed. How can I improve this?

A2: Poor separation is almost always a result of a suboptimal solvent system or improper column packing.[2]

  • TLC Optimization is Key: The goal of TLC is to find a solvent system that gives your target compound an Rf value of approximately 0.3 and maximizes the separation (ΔRf) between it and any impurities.[8] Do not proceed to the column until you have achieved this on the TLC plate.

  • Proper Packing: The silica gel must be packed uniformly without any air bubbles or cracks, which create channels for the solvent and sample to travel through, bypassing proper separation.[9] Use the "slurry method" for a homogenous packing.[8]

  • Sample Loading: The sample should be loaded onto the column in the most concentrated form possible and in a very narrow band.[10] Overloading the column with too much crude material will also compromise separation.

ParameterRecommendationRationale
TLC Target Rf 0.25 - 0.35Provides the optimal balance between resolution and elution time on a column.
Column Loading 1-5% of silica gel weightPrevents band broadening and ensures effective separation.
Eluent Polarity Step-gradient or isocraticStart with a less polar solvent to elute non-polar impurities, then increase polarity to elute the target compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound? A1: The impurity profile depends heavily on the synthetic route. However, typical process-related impurities can include unreacted starting materials, regioisomers (e.g., 4-bromo-9H-xanthen-9-one), and over-brominated species like dibromo-9H-xanthen-9-one.[11][12] Residual acid from the reaction workup may also be present.

Q2: What is a good starting solvent system for TLC and column chromatography? A2: For a moderately polar aromatic ketone like this compound, a mixture of a non-polar and a polar solvent is ideal. A good starting point is a hexane/ethyl acetate system.[13] Begin with a ratio of 8:2 (Hexane:EtOAc) and adjust the polarity based on the resulting Rf value. Dichloromethane/hexane mixtures can also be effective.

Q3: How do I properly perform a dry-loading technique for column chromatography? A3: Dry loading is preferred when your compound has poor solubility in the column eluent.

  • Dissolve your crude product in a minimal amount of a low-boiling solvent (like dichloromethane or acetone).

  • Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.

  • Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.

  • Carefully add this powder to the top of your packed column. This technique ensures a very narrow starting band, leading to excellent separation.

Q4: What level of purity should I expect, and how can I confirm it? A4: Commercially available this compound is typically sold with a purity of 98% or higher, often determined by HPLC.[14] After a successful purification, you should aim for a similar standard. Purity can be assessed by:

  • 1H NMR Spectroscopy: Look for the absence of impurity peaks.

  • HPLC Analysis: Provides quantitative purity data.

  • Melting Point: A sharp melting point close to the literature value indicates high purity. Impurities typically broaden and depress the melting point range.

Experimental Protocol: Flash Column Chromatography

This protocol details a standard procedure for purifying approximately 500 mg of crude this compound.

1. Preparation and Packing:

  • Select a glass column of appropriate size (e.g., 2-3 cm diameter). Secure it vertically to a ring stand in a fume hood.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer (~0.5 cm) of sand.[9]

  • In a beaker, prepare a slurry of silica gel (approx. 25-30 g) in the initial, low-polarity eluent (e.g., 9:1 Hexane:EtOAc). Stir to remove air bubbles.[10]

  • With the stopcock open, pour the slurry into the column. Use a funnel to aid the transfer. Rinse the beaker with more eluent to transfer all the silica.

  • Gently tap the column to ensure even packing and allow the silica to settle. Add more eluent as needed, ensuring the silica bed never runs dry.

  • Once the silica has settled into a stable bed, add another thin layer of sand on top to protect the surface from being disturbed during solvent addition.[8]

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let air enter the silica bed.[8]

2. Sample Loading (Wet Loading):

  • Dissolve the crude product (~500 mg) in the minimum possible volume of a suitable solvent (e.g., dichloromethane or the eluent itself, ~1-2 mL).

  • Using a pipette, carefully apply the concentrated sample solution evenly to the top of the sand layer.

  • Open the stopcock and allow the sample to absorb onto the silica, draining the solvent until the level is again at the top of the sand.

  • Carefully add a small amount of fresh eluent, wash the sides of the column, and drain again to ensure the entire sample is loaded onto the silica in a narrow band.

3. Elution and Fraction Collection:

  • Carefully fill the column with the eluent.

  • Begin eluting the column by opening the stopcock, collecting the eluent in a series of labeled test tubes or flasks (fractions). You can apply gentle air pressure to the top of the column to speed up the flow rate ("flash" chromatography).

  • Monitor the separation by collecting small fractions (e.g., 10-15 mL each) and analyzing them by TLC to determine which fractions contain your purified product.

  • Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified this compound.

References

Common side reactions in the bromination of xanthone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the bromination of xanthone and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of xanthone bromination and overcome common challenges in your experiments. Our goal is to provide you with the expertise and practical insights needed to achieve high yields and purity in your synthetic endeavors.

Understanding the Xanthone Core in Electrophilic Bromination

The reactivity of the xanthone (dibenzo-γ-pyrone) nucleus in electrophilic aromatic substitution is governed by the interplay of two key functional groups: the ether oxygen and the carbonyl group.

  • Ether Oxygen (-O-) : This is an activating group that donates electron density to the aromatic rings through resonance, making them more susceptible to electrophilic attack. It is an ortho-, para- director.

  • Carbonyl Group (C=O) : This is a deactivating group that withdraws electron density from the aromatic rings, making them less reactive. It is a meta- director.

This electronic dichotomy dictates the regioselectivity of bromination, with the positions ortho and para to the ether oxygen (C2, C4, C5, and C7) being the most activated and, therefore, the most likely sites of substitution.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the bromination of xanthone in a question-and-answer format.

Q1: My reaction is producing a mixture of mono-, di-, and even tri-brominated products. How can I improve the selectivity for mono-bromination?

A1: The formation of polybrominated products is a common side reaction, especially with highly reactive brominating agents or on activated xanthone substrates (e.g., hydroxyxanthones). Here’s how to troubleshoot this issue:

Causality: Polybromination occurs when the mono-brominated product is still sufficiently activated to react further with the brominating agent. The initial introduction of a bromine atom is deactivating, but if the xanthone ring is already highly activated by other substituents (like hydroxyl or methoxy groups), this deactivation may not be enough to prevent further reaction.

Troubleshooting Strategies:

  • Choice of Brominating Agent:

    • N-Bromosuccinimide (NBS): NBS is a milder and more selective brominating agent than molecular bromine (Br₂). It provides a low, steady concentration of Br₂ in the reaction mixture, which helps to minimize over-bromination.[1]

    • Pyridinium Hydrobromide Perbromide (PHPB) or Phenyltrimethylammonium Perbromide (PTAB): These are even milder sources of electrophilic bromine and can be effective for selective mono-bromination of activated aromatic compounds.[2]

  • Control of Stoichiometry:

    • Carefully control the molar equivalents of the brominating agent. Start with a 1:1 molar ratio of xanthone to the brominating agent. A slight excess of the xanthone can sometimes help to consume the brominating agent and reduce polybromination. To minimize the formation of dibromo and more highly brominated byproducts when brominating hydroxyaromatic compounds, it is preferable to use a molar ratio of Br₂ to the hydroxyaromatic compound of less than 1:2.[3]

  • Reaction Temperature:

    • Lowering the reaction temperature will decrease the overall reaction rate and can enhance selectivity. Perform the reaction at 0 °C or even lower to favor the formation of the mono-brominated product.

  • Solvent Choice:

    • The solvent can influence the reactivity of the brominating agent. Less polar solvents can sometimes temper the reactivity of Br₂. For NBS brominations, anhydrous carbon tetrachloride (CCl₄) is a common choice for radical reactions, while for electrophilic substitution, solvents like acetic acid or dichloromethane are often used.

Experimental Protocol: Selective Mono-bromination using NBS

  • Dissolve the xanthone substrate (1.0 eq.) in a suitable solvent (e.g., glacial acetic acid or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.

  • Protect the reaction from light by wrapping the flask in aluminum foil.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (1.0-1.1 eq.) portion-wise over 15-30 minutes, ensuring the temperature remains low.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy any remaining bromine.

  • Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

Q2: I am observing bromination at an unexpected position on the xanthone ring. What is causing this, and how can I control the regioselectivity?

A2: Unexpected regioselectivity can arise from the complex interplay of electronic and steric effects of substituents on the xanthone core. Here's a breakdown of the factors at play:

Causality: The directing effects of the ether oxygen and the carbonyl group, along with any other substituents, determine the position of bromination. Electron-donating groups (e.g., -OH, -OCH₃) are strong activating and ortho-, para- directing groups, while electron-withdrawing groups (e.g., -NO₂) are deactivating and meta- directing.[4][5]

Directing Effects on the Xanthone Nucleus:

  • Positions C2 and C7: These are para to the ether oxygen and are highly activated, making them common sites for bromination.

  • Positions C4 and C5: These are ortho to the ether oxygen and are also activated, but may be sterically hindered.

  • Positions C1 and C8: These are ortho to the carbonyl group and meta to the ether oxygen, making them less favored for electrophilic substitution.

  • Positions C3 and C6: These are meta to the carbonyl group and ortho to the ether oxygen, but their reactivity is influenced by the balance of these opposing effects.

Troubleshooting Strategies for Regioselectivity Control:

  • Protecting Groups: If you have highly activating groups like phenols, consider protecting them (e.g., as methyl ethers or acetates) to temper their activating effect and prevent unwanted side reactions or directing effects.

  • Catalyst Choice: The choice of Lewis acid catalyst can influence regioselectivity. For instance, in the bromination of some aromatic ketones, using Al₂O₃ as a catalyst can direct the bromination to either the α-position or the aromatic nucleus depending on the reaction conditions.[6]

  • Solvent Effects: The polarity of the solvent can influence the transition state of the electrophilic attack and thus affect the regiochemical outcome. Experiment with a range of solvents from non-polar (e.g., CCl₄) to polar aprotic (e.g., acetonitrile) to polar protic (e.g., acetic acid).

Visualization of Directing Effects in Xanthone Bromination

Caption: Summary of electronic influences on xanthone bromination.

Q3: I am getting a significant amount of an oxidized byproduct, especially when working with hydroxyxanthones. What is this byproduct and how can I prevent its formation?

A3: The formation of oxidized byproducts is a known side reaction when using oxidizing brominating agents on electron-rich substrates like phenols.

Causality: Brominating agents like Br₂ and NBS are also oxidants.[7] Phenolic compounds are particularly susceptible to oxidation, which can lead to the formation of quinone-like structures or other degradation products. In the case of flavonoids, which are structurally similar to xanthones, competitive oxidation has been observed to occur concurrently with α-bromination.[8]

Troubleshooting Strategies:

  • Use a Milder Brominating Agent: As mentioned before, PHPB or PTAB are less oxidizing than Br₂ or NBS.

  • Protect the Hydroxyl Group: Protecting the phenolic hydroxyl group as a methyl ether or an acetate ester will prevent its oxidation and also temper its strong activating effect, which can help in controlling both polybromination and regioselectivity.

  • Reaction Conditions:

    • Anhydrous Conditions: The presence of water can sometimes promote side reactions. Ensure your reagents and solvents are dry.

    • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidation from atmospheric oxygen, which can sometimes be a contributing factor.

Visualization of Potential Side Reactions

G Potential Side Reactions in Xanthone Bromination Xanthone Xanthone Derivative DesiredProduct Mono-brominated Xanthone Xanthone->DesiredProduct Desired Pathway Polybromination Polybrominated Products Xanthone->Polybromination Side Reaction 1 Oxidation Oxidized Byproducts (e.g., Quinones) Xanthone->Oxidation Side Reaction 2 (with activated substrates) Isomers Regioisomers Xanthone->Isomers Side Reaction 3 BrominatingAgent Brominating Agent (e.g., Br2, NBS) BrominatingAgent->Xanthone

Caption: Overview of potential reaction pathways in xanthone bromination.

Quantitative Data Summary

IssueCommon Cause(s)Key Parameters to ControlRecommended Starting Point
Polybromination Highly reactive brominating agent, activated substrate, excess reagentStoichiometry, Temperature, Choice of brominating agent1.0 eq. NBS, 0 °C
Lack of Regioselectivity Competing directing effects of substituentsProtecting groups, Catalyst, SolventProtect activating groups, screen solvents
Oxidation of Substrate Use of strong oxidizing brominating agents on phenolsChoice of brominating agent, Protecting groupsUse milder reagents (PHPB), protect -OH groups

References

Technical Support Center: Optimizing Suzuki Coupling for 2-bromo-9H-xanthen-9-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive resource for troubleshooting and optimizing the Suzuki-Miyaura cross-coupling reaction for a key scaffold in medicinal chemistry: 2-bromo-9H-xanthen-9-one. As Senior Application Scientists, we've structured this guide to move beyond simple protocols, offering in-depth explanations for experimental choices to empower your research.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling of this compound is showing low to no yield. What are the primary factors to investigate?

A1: When encountering low conversion, a systematic evaluation of your reaction components is critical. Start with these key areas:

  • Catalyst Activity: The heart of the reaction is the palladium catalyst. A Pd(0) species is the active catalyst.[1] If you are using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf), it must be reduced in situ.[1] This reduction can sometimes be inefficient.[1] Consider running a control reaction with a known, reliable substrate pair, such as bromobenzene and phenylboronic acid, to confirm your catalyst's activity.[1]

  • Reagent Quality:

    • Boronic Acid/Ester Stability: Boronic acids can be susceptible to degradation, particularly protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[2][3] This is especially true for heteroaryl boronic acids.[3]

    • Aryl Halide Purity: Ensure the this compound is pure and free of impurities that could interfere with the catalyst.

    • Base Quality: The base should be finely powdered and anhydrous, as its physical state can influence reaction rates.[4]

  • Solvent and Atmosphere:

    • Degassing: Oxygen can deactivate the Pd(0) catalyst by oxidizing it to Pd(II), which can also promote undesired side reactions like homocoupling.[2][4] Thoroughly degas your solvents and the reaction mixture.[4]

    • Anhydrous Conditions: While many Suzuki reactions tolerate water, for sensitive substrates, ensuring anhydrous conditions can be beneficial.[2]

Q2: I'm observing significant side products in my reaction mixture. What are the most common ones and how can I minimize them?

A2: Several side reactions can compete with your desired cross-coupling. The most prevalent are:

  • Homocoupling: This is the coupling of two boronic acid molecules.[2] It is often promoted by the presence of Pd(II) species, which can result from an inactive Pd(II) precatalyst or oxygen contamination.[1][3] To minimize this, ensure your catalyst is active and the reaction is rigorously degassed.[2]

  • Protodeboronation: As mentioned, this is the loss of the boronic acid group.[2][3] It can be exacerbated by excess water or harsh basic conditions.[2] Using anhydrous reagents and solvents where possible can help mitigate this.[2]

  • Dehalogenation: This involves the replacement of the bromine atom on the xanthenone scaffold with a hydrogen atom.[1] This can occur after the oxidative addition step.[1]

Q3: How does the choice of base impact the Suzuki coupling of this compound?

A3: The base plays a crucial role in the Suzuki-Miyaura catalytic cycle. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step.[5][6][7] The choice of base can significantly affect the reaction's success. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[4] For more challenging couplings, a stronger base like K₃PO₄ or Cs₂CO₃ may be necessary.[4] The base's strength can also influence the selectivity of the reaction when competing boronic acids are present.[5]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the Suzuki coupling of this compound.

Problem 1: Low or No Product Formation
Potential Cause Troubleshooting Steps & Rationale
Inactive Catalyst Verify Catalyst Activity: Run a control reaction with a simple, known substrate pair (e.g., bromobenzene and phenylboronic acid). If this also fails, your catalyst is likely inactive.[1] Rationale: This isolates the catalyst as the variable, confirming its efficacy before proceeding with more complex substrates.
Poor Reagent Quality Check Boronic Acid Stability: Use fresh boronic acid or consider converting it to a more stable boronate ester (e.g., a pinacol ester). Rationale: Boronic acids can degrade over time, leading to lower effective concentrations of the nucleophile.[3] Test Base: Use a fresh, finely powdered, and anhydrous base. For difficult couplings, consider a stronger base like K₃PO₄.[4] Rationale: The physical properties and strength of the base are critical for activating the boronic acid.[5][7]
Suboptimal Reaction Conditions Screen Solvents: A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water is often optimal to dissolve both the organic substrates and the inorganic base.[4] Rationale: Proper dissolution of all components is necessary for the reaction to proceed efficiently. Optimize Temperature: Screen a range of temperatures (e.g., 80-110 °C).[8] Rationale: While higher temperatures can increase reaction rates, they can also lead to catalyst degradation or side reactions.
Oxygen Contamination Improve Degassing Technique: Ensure all solvents and the reaction mixture are thoroughly degassed using methods like bubbling with an inert gas (argon or nitrogen) or the freeze-pump-thaw technique. Maintain an inert atmosphere throughout the reaction.[4] Rationale: Oxygen deactivates the active Pd(0) catalyst.[4]
Problem 2: Formation of Significant Byproducts
Observed Byproduct Potential Cause Mitigation Strategy
Homocoupling Product (Biaryl of Boronic Acid) Presence of Pd(II) species from catalyst degradation or incomplete reduction of a Pd(II) precatalyst.[1][3]Use a fresh, active catalyst. Ensure rigorous degassing to prevent oxidation of Pd(0).[2]
Protodeboronated Starting Material Excess water or harsh basic conditions leading to hydrolysis of the C-B bond.[2][3]Use anhydrous solvents and reagents if possible. Consider a milder base.
Dehalogenated Starting Material (9H-xanthen-9-one) Side reaction occurring after oxidative addition.[1]Optimize ligand and base selection. Sometimes, a change in solvent can also influence this pathway.

Experimental Protocol: A Starting Point for Optimization

This protocol provides a general starting point. Optimization of specific parameters will likely be necessary for different coupling partners.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Solvent system (e.g., Dioxane/H₂O, 4:1)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (argon or nitrogen) for 5-10 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst.

  • Solvent Addition: Add the degassed solvent system via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the this compound.

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle A Pd(0)L2 B Oxidative Addition A->B C Ar-Pd(II)-X(L2) B->C D Transmetalation C->D E Ar-Pd(II)-Ar'(L2) D->E F Reductive Elimination E->F F->A G Ar-Ar' F->G H Ar-X H->B I Ar'B(OH)2 I->D J Base J->D

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or No Reaction Reagent_Check Verify Reagent Quality (Catalyst, Boronic Acid, Base) Start->Reagent_Check Condition_Check Review Reaction Conditions (Solvent, Temperature, Atmosphere) Reagent_Check->Condition_Check Reagents OK Optimization Systematic Optimization (Screen Ligands, Bases, Solvents) Reagent_Check->Optimization Reagents Faulty Side_Product_Analysis Analyze for Side Products (Homocoupling, Protodeboronation) Condition_Check->Side_Product_Analysis Conditions OK Condition_Check->Optimization Conditions Suboptimal Side_Product_Analysis->Optimization Side Products Identified Success Successful Coupling Optimization->Success

Caption: A systematic workflow for troubleshooting Suzuki coupling reactions.

References

Technical Support Center: Monitoring 2-bromo-9H-xanthen-9-one Reactions by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the effective use of Thin-Layer Chromatography (TLC) to monitor the progress of chemical reactions involving 2-bromo-9H-xanthen-9-one. This document provides not only step-by-step protocols but also the underlying scientific principles and field-tested troubleshooting strategies to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is reaction monitoring important?

This compound is a halogenated derivative of the xanthone heterocyclic scaffold.[1][2] Xanthones are a class of organic compounds naturally found in various plants and fungi, known for their diverse pharmacological properties, including anticancer and antimicrobial activities.[1][3] In synthetic chemistry, the bromine atom on the xanthone core serves as a versatile chemical handle, making it a key intermediate for creating more complex molecules through reactions like palladium-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitutions.[4][5]

Monitoring these reactions is critical to determine the optimal reaction time, maximize product yield, and minimize the formation of byproducts. Incomplete or over-run reactions can significantly complicate purification and lead to lower yields.[6]

Q2: Why is Thin-Layer Chromatography (TLC) the ideal method for this purpose?

TLC is a rapid, inexpensive, and highly effective technique for monitoring the progress of organic reactions in real-time.[7][8] Its effectiveness stems from its ability to separate compounds based on differences in polarity.[9] In a typical reaction involving this compound, the starting material and the product will have different functional groups and thus different polarities. This difference allows them to be separated on a TLC plate, providing a clear visual snapshot of the reaction's progress—showing the consumption of the starting material and the appearance of the product.[7][10]

Core Protocol: Setting Up Your TLC Analysis

This section details the essential steps for accurately monitoring your reaction. The most crucial aspect of TLC is the selection of an appropriate mobile phase (solvent system), as this directly controls the separation of the compounds.

Q3: How do I select the right mobile phase (eluent)?

The goal is to find a solvent system where the starting material (this compound) has a Retention Factor (Rf) of approximately 0.3-0.4.[11] This typically provides enough space on the plate for the product, which is often more polar (lower Rf) or less polar (higher Rf), to resolve distinctly.

Step-by-Step Protocol for Eluent Selection:

  • Prepare a Stock Solution: Dissolve a small amount of your starting material, this compound, in a suitable solvent like dichloromethane or ethyl acetate.

  • Choose a Starting Solvent System: For aromatic ketones like xanthones, a mixture of a non-polar solvent (e.g., Hexanes or Petroleum Ether) and a moderately polar solvent (e.g., Ethyl Acetate or Dichloromethane) is a standard starting point.[7][9] A common initial ratio to test is 4:1 Hexanes:Ethyl Acetate.

  • Run a Test TLC: Spot the starting material on a TLC plate and develop it in the chosen solvent system.

  • Analyze the Rf and Adjust:

    • If the spot remains at the bottom (Rf ≈ 0): The eluent is not polar enough. Increase the proportion of the polar solvent (e.g., change from 4:1 to 2:1 Hexanes:Ethyl Acetate).[12]

    • If the spot shoots to the top (Rf ≈ 1): The eluent is too polar. Decrease the proportion of the polar solvent (e.g., change from 4:1 to 9:1 Hexanes:Ethyl Acetate).[12]

    • Iterate: Continue adjusting the solvent ratio until the desired Rf of ~0.3-0.4 is achieved.

Compound Polarity Suggested Starting Solvent System (Hexane:Ethyl Acetate) Rationale
Non-polar 9:1 to 4:1A higher proportion of non-polar solvent is needed to move the compound off the baseline.[13]
Moderately Polar 4:1 to 1:1A balanced mixture allows for good migration and separation.[9]
Very Polar 1:1 Hex:EtOAc, or switch to Dichloromethane:Methanol (e.g., 95:5)Highly polar compounds require a more polar mobile phase to overcome their strong interaction with the silica plate.[13][14]
Q4: What is the definitive method for spotting the plate to monitor a reaction?

The "co-spotting" technique is essential for unambiguous interpretation. A standard reaction monitoring plate should have three lanes:

  • SM Lane: A spot of the pure starting material.

  • Co-spot (C) Lane: A spot of the starting material, followed by a spot of the reaction mixture applied directly on top of it.

  • RM Lane: A spot of the reaction mixture.

This setup allows you to confirm the identity of the starting material spot in the reaction mixture lane, which is crucial if the product's Rf is very close to that of the starting material.[11]

TLC_Workflow cluster_prep Plate Preparation cluster_spot Spotting cluster_run Development & Visualization cluster_interpret Interpretation prep_plate 1. Draw Origin Line (pencil, ~1 cm from bottom) prep_chamber 2. Prepare Eluent & Chamber (add filter paper wick) prep_plate->prep_chamber spot_sm 3. Spot Starting Material (SM) in Lane 1 prep_chamber->spot_sm spot_co 4. Create Co-spot (C) (SM + Reaction Mixture in Lane 2) spot_sm->spot_co spot_rm 5. Spot Reaction Mixture (RM) in Lane 3 spot_co->spot_rm develop 6. Develop Plate in Chamber spot_rm->develop dry 7. Dry Plate & Mark Solvent Front develop->dry visualize 8. Visualize Spots (UV light first, then stain if needed) dry->visualize interpret 9. Analyze Spots (Compare SM, C, and RM lanes) visualize->interpret

Caption: Workflow for reaction monitoring using the co-spotting TLC method.

Q5: How do I visualize the spots?
  • UV Light (Non-destructive): this compound contains a conjugated aromatic system and is expected to be UV-active.[15] Commercial TLC plates often contain a fluorescent indicator (e.g., F254), making the plate glow green under short-wave UV light (254 nm). UV-active compounds will absorb this light and appear as dark purple or black spots.[16] Always try this method first as it is non-destructive.[17]

  • Chemical Stains (Destructive): If a product is not UV-active, or for additional confirmation, chemical stains can be used. After visualization with UV light, the plate is dipped into a staining solution and gently heated.

    • Potassium Permanganate (KMnO₄): A good general stain for compounds that can be oxidized, such as alcohols, alkenes, or alkynes. It yields yellow/brown spots on a purple background.[18]

    • p-Anisaldehyde: A versatile stain that reacts with many functional groups to produce a range of colors, which can be highly useful for differentiating between spots with similar Rf values.[18]

    • Iodine: Exposing the plate to iodine vapor in a chamber is a semi-destructive method that visualizes many organic compounds as temporary yellow-brown spots.[15][16]

Troubleshooting Guide

Even with a good protocol, issues can arise. This section addresses the most common problems encountered during TLC analysis.

Q6: My spots are streaking or "tailing." What is causing this?
  • Cause 1: Sample Overload. You have applied too much sample to the plate.[19]

    • Solution: Dilute your sample solution and re-spot. The ideal spot should be small and concentrated.[20]

  • Cause 2: Highly Polar Compound. Very polar compounds (e.g., those with carboxylic acid or amine groups) can interact very strongly with the acidic silica gel, causing them to streak.[19]

    • Solution: Add a small amount of a modifier to your eluent. For acidic compounds, add a few drops of acetic acid. For basic compounds, add a few drops of triethylamine.[6]

  • Cause 3: Insoluble Sample. If the sample is not fully dissolved in the spotting solvent, it can cause streaking.

    • Solution: Ensure your sample is completely dissolved before spotting. You may need to try a different spotting solvent.

Q7: My starting material and product have very similar Rf values. How can I improve separation?
  • Cause: Insufficient Selectivity of the Eluent. The chosen solvent system is not capable of differentiating between the polarities of your two compounds.

    • Solution 1: Try a Different Solvent System. The key is to alter the nature of the polar interactions. For example, if you are using Hexanes:Ethyl Acetate, try switching to Hexanes:Dichloromethane or Toluene:Ethyl Acetate. Different solvents interact with your compounds and the silica plate in unique ways, which can often dramatically improve separation.

    • Solution 2: Use a Less Polar System and a Longer Plate. Sometimes, running the plate in a less polar solvent system for a longer time can amplify small differences in polarity.

    • Solution 3: Consider 2D TLC. For very difficult separations, you can run the plate in one solvent system, dry it, turn it 90 degrees, and run it again in a second, different solvent system. This is a powerful technique for confirming purity or separating complex mixtures.[21]

TLC_Troubleshooting cluster_problems cluster_solutions problem Problem Observed on TLC Plate streaking Spots are Streaking problem->streaking no_move Spots at Baseline (Rf ≈ 0) problem->no_move top_run Spots at Solvent Front (Rf ≈ 1) problem->top_run no_sep Poor Separation (ΔRf is small) problem->no_sep sol_streak Solution: 1. Dilute sample. 2. Add modifier (AcOH/Et₃N). 3. Check solubility. streaking->sol_streak sol_no_move Solution: Increase eluent polarity. (e.g., from 9:1 to 4:1 Hex:EtOAc) no_move->sol_no_move sol_top_run Solution: Decrease eluent polarity. (e.g., from 1:1 to 4:1 Hex:EtOAc) top_run->sol_top_run sol_no_sep Solution: 1. Change solvent system (e.g., try DCM). 2. Use a less polar eluent and longer plate. 3. Try 2D TLC. no_sep->sol_no_sep

Caption: A troubleshooting guide for common TLC issues.

Q8: How do I definitively know when the reaction is complete?

A reaction is generally considered complete by TLC analysis when the spot corresponding to the starting material (SM) is no longer visible in the reaction mixture (RM) lane.[10]

  • At t = 0: You will see a strong spot in the SM and C lanes, and only the SM spot in the RM lane.

  • During the reaction: The SM spot in the RM lane will decrease in intensity, and a new spot (the product) will appear.

  • At completion: The SM spot will be absent from the RM lane, leaving only the product spot. The C (co-spot) lane is critical here; it will show two distinct spots (the original SM and the new product), confirming that the new spot is not just the starting material that has shifted its Rf value due to matrix effects from the reaction mixture.[11]

By adhering to these protocols and understanding the principles behind them, researchers can confidently and accurately monitor the progress of reactions involving this compound, leading to more efficient synthesis and robust results.

References

Troubleshooting low yield in photocatalytic oxidation of xanthenes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the photocatalytic oxidation of xanthenes. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low reaction yields, in their experimental work. We will move beyond simple procedural lists to explore the underlying principles, helping you to diagnose issues and logically optimize your reaction conditions for robust and reproducible results.

Core Principles: Understanding the "Why" Behind the Reaction

Before troubleshooting, it is critical to understand the fundamental mechanism of photocatalytic xanthene oxidation. The process is typically initiated by a photocatalyst that, upon absorbing light, generates highly reactive oxygen species (ROS) which then oxidize the xanthene substrate.

The reaction generally proceeds via one of two major pathways, often concurrently:

  • Singlet Oxygen Pathway (Type II): The photoexcited triplet state of the catalyst transfers its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). This singlet oxygen then reacts with the xanthene to form the oxidized product.[1][2][3]

  • Electron Transfer Pathway (Type I): The photoexcited catalyst engages in an electron transfer with the xanthene substrate. This can form a xanthene radical cation and a catalyst radical anion. The catalyst radical anion is then scavenged by oxygen to produce a superoxide ion radical (O₂•⁻), which participates in the subsequent oxidation steps.[1][2][3]

The efficiency of these pathways is highly dependent on the specific catalyst, substrate, and reaction conditions chosen.

Caption: Generalized mechanism for photocatalytic oxidation of xanthenes.

Frequently Asked Questions (FAQs) & Quick Troubleshooting

This section addresses the most common issues that can lead to low product yield.

Q1: My reaction is not working at all, or the yield is less than 10%. Where should I start?

A1: Start by verifying the fundamental components of your reaction.

  • Light Source: Is your lamp turned on and emitting at the correct wavelength to be absorbed by your photocatalyst? Xanthene dyes, for example, strongly absorb in the visible spectrum (520-550 nm).[4] Ensure the lamp is not degraded and its output is stable.

  • Oxygen: Most photocatalytic oxidations require molecular oxygen as the terminal oxidant.[5] Is your reaction open to the air or are you actively bubbling oxygen or air through the reaction mixture? Reactions performed under an inert atmosphere (like nitrogen or argon) will fail.

  • Reagent Integrity: Have you confirmed the purity and identity of your starting xanthene, photocatalyst, and solvent? Degradation of reagents upon storage can inhibit the reaction.

Q2: I see some product, but the reaction seems very slow and the yield is low. What's the most likely cause?

A2: This often points to inefficient photon delivery or suboptimal catalyst concentration.

  • Light Intensity: The reaction rate is often dependent on light intensity.[6] A low-wattage light source or a large distance between the lamp and the reactor can lead to slow conversion. However, excessive light intensity can sometimes promote degradation of the catalyst or product.[7] An optimal intensity must be determined experimentally.[8]

  • Catalyst Concentration: Too little catalyst results in poor light absorption and a slow reaction. Conversely, too much catalyst can make the solution opaque, causing light scattering that prevents light from penetrating the full reaction volume.[9][10] This "inner filter effect" is a common cause of low yield at high catalyst loadings.

  • Substrate Concentration: Similar to the catalyst, a very high substrate concentration can also act as an inner filter, preventing light from reaching the photocatalyst.[9][10]

Q3: The reaction starts well but then stops before completion. Why?

A3: This is a classic sign of catalyst deactivation or degradation.

  • Photobleaching/Degradation: Many organic dye photocatalysts can be degraded by the reactive oxygen species they produce, leading to a loss of activity over time.[11] You may observe a change in the color of your reaction mixture.

  • Catalyst Fouling: The surface of a heterogeneous catalyst can be blocked by product molecules or polymeric byproducts, preventing the substrate from accessing the active sites.

  • Enzyme Inactivation (for enzymatic systems): If using an enzyme like xanthine oxidase, reactive oxygen species can cause oxidative damage to key amino acid residues (like cysteine), leading to irreversible inactivation.[12][13]

In-Depth Troubleshooting Guides

Issues Related to the Photocatalyst

Q: How do I know if my photocatalyst is active and at the right concentration?

A: First, establish a benchmark. Run the reaction under previously reported "optimal" conditions to see if you can reproduce the expected yield.[8] If the yield is still low, the catalyst itself may be the issue.

  • Test for Activity: Perform a control experiment with a known, highly reactive substrate for your catalyst. If this control reaction also fails, it strongly suggests your catalyst is inactive.

  • Optimization of Loading: The optimal amount of catalyst depends on the reactor geometry, solvent, and light source. To find it, set up a series of parallel reactions varying the catalyst concentration while keeping all other parameters constant.

Catalyst LoadingObservationProbable Cause & Action
Too Low Very slow reaction rate.Insufficient light absorption. Increase catalyst loading incrementally.
Optimal Maximum reaction rate and yield.Balanced light absorption and penetration.
Too High Rate decreases after an initial increase.Light scattering/Inner filter effect.[9][10] Reduce catalyst loading.

Q: My catalyst is supposed to be reusable, but the yield drops significantly on the second run. What's happening?

A: This indicates either incomplete recovery or deactivation during the reaction/workup.

  • Incomplete Recovery: Ensure your recovery procedure (e.g., filtration, centrifugation) is efficient. Quantify the recovered catalyst mass.

  • Surface Poisoning: The catalyst's active sites may be blocked. Try washing the recovered catalyst with a suitable solvent to remove adsorbed species before the next run.

  • Structural Degradation: The high-energy environment of the photocatalytic reaction can sometimes alter the catalyst's structure. Characterization of the used catalyst (e.g., via XRD or SEM for heterogeneous catalysts) may be necessary to diagnose this. Some studies show stable catalyst performance for up to four or five cycles with only a slight decrease in activity.[8][14]

Issues Related to the Light Source

Q: How do I choose the right light source and intensity?

A: The key is to match the emission spectrum of your lamp with the absorption spectrum of your photocatalyst.

  • Wavelength: Using a light source that emits outside the catalyst's absorption range will result in zero reaction. For example, using a UV lamp for a catalyst that only absorbs visible light (like Rose Bengal) is ineffective.

  • Intensity Optimization: As a rule of thumb, the reaction rate increases with light intensity up to a certain point, after which it may plateau or even decrease.[6][7] This plateau occurs when the rate becomes limited by another factor, such as mass transfer or the concentration of the substrate. A decrease can indicate product/catalyst degradation.[11] Set up an experiment varying the lamp power or distance to the reactor to find the sweet spot.

Issues Related to Substrate, Solvent, and Atmosphere

Q: Could my choice of solvent be the problem?

A: Absolutely. The solvent plays a critical role and can dramatically impact reaction efficiency.

  • Polarity and Solubility: Ensure your substrate and catalyst are sufficiently soluble in the chosen solvent.

  • Interaction with ROS: Some solvents can quench reactive intermediates. For example, acetonitrile is a common solvent for these reactions, but in some cases, switching to a different medium like a deep eutectic solvent (DES) has been shown to be successful where acetonitrile failed.[15]

  • pH: The pH of the solution can have a profound effect on the reaction, often by changing the surface charge of the catalyst or the ionization state of the substrate. The quantum yield of photosensitized oxidation can be significantly higher at alkaline pH (>10).[1][2][3]

Q: I'm bubbling air through my reaction, but the yield is still low. Is that enough oxygen?

A: Not always. The solubility of oxygen in organic solvents can be low.

  • Pure Oxygen: For reactions that are highly sensitive to the oxygen concentration, bubbling pure O₂ instead of air can significantly increase the rate.[16]

  • Mass Transfer Limitations: In a viscous solution or a poorly stirred reactor, the rate at which dissolved oxygen can diffuse to the catalyst surface may become the limiting factor. Ensure vigorous stirring.

Key Experimental Protocols

Protocol: Systematic Optimization of Reaction Conditions

This workflow provides a logical sequence for troubleshooting and optimizing your reaction.

G start Low Yield Observed check_basics Step 1: Verify Basics - Reagent Purity - O₂ Present? - Light Source Correct? start->check_basics catalyst_screen Step 2: Optimize Catalyst Loading (e.g., 0.5, 1.0, 2.0, 5.0 mol%) check_basics->catalyst_screen If basics are OK light_screen Step 3: Optimize Light Intensity (Vary lamp distance or power) catalyst_screen->light_screen Once catalyst loading is optimal solvent_screen Step 4: Screen Solvents & pH (e.g., MeCN, EtOH, DES) (Buffer pH if applicable) light_screen->solvent_screen Once light intensity is optimal time_study Step 5: Perform Time Course Study (Take aliquots at 15, 30, 60, 120 min) solvent_screen->time_study In best solvent/pH end Optimized Yield time_study->end

Caption: A logical workflow for troubleshooting low yield.

Methodology:

  • Baseline Experiment: Set up your reaction based on a literature procedure. Ensure oxygen is supplied (e.g., by bubbling air) and the light source is appropriate for the photocatalyst.

  • Catalyst Loading Screen: Prepare 3-5 parallel reactions, keeping all variables (substrate concentration, solvent volume, light intensity) constant, but varying the catalyst concentration (e.g., 0.1, 0.5, 1.0, 2.0 mol%). Identify the concentration that gives the highest yield.

  • Light Intensity Screen: Using the optimal catalyst loading from Step 2, run a new set of reactions where you vary the light intensity. This can be done by changing the power setting on your lamp or by physically moving the lamp closer to or further from the reactor.

  • Solvent & pH Screen: If yields are still low, solvent effects may be dominant. Test a range of solvents with different polarities. For aqueous or mixed-aqueous systems, screen a range of pH values (e.g., 4, 7, 10). The quantum yield can be highly pH-dependent.[1][2]

  • Time Course Analysis: Once you have identified the best combination of conditions, run the reaction and take samples at regular intervals. This will tell you how quickly the reaction proceeds and whether it is stopping prematurely due to catalyst deactivation.

References

Technical Support Center: Column Chromatography Purification of 2-Bromo-9H-xanthen-9-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 2-bromo-9H-xanthen-9-one via column chromatography. It is structured to offer not just procedural steps but also the underlying scientific rationale, troubleshooting guidance, and answers to frequently asked questions.

Core Principles: Why Chromatography Works for this compound

This compound is a moderately polar compound due to the presence of a ketone and an ether linkage within its tricyclic xanthone core.[1] Column chromatography is an ideal purification technique as it separates compounds based on their differential partitioning between a stationary phase (typically polar silica gel) and a mobile phase (a less polar organic solvent system).[2][3] The bromine substituent slightly increases the molecule's overall molecular weight and can influence its interaction with the stationary phase.

The success of the purification hinges on the principle of polarity.[4] Compounds with higher polarity will have a stronger affinity for the polar stationary phase and will thus move more slowly down the column.[5] Less polar compounds will spend more time in the mobile phase and elute faster. By carefully selecting a mobile phase of appropriate polarity, a clean separation of the desired product from less polar and more polar impurities can be achieved.

Essential Workflow & Protocol

A successful purification requires a systematic approach, from initial analysis to the final recovery of the pure compound.

Purification_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Recovery TLC 1. TLC Analysis & Solvent System Optimization Crude 2. Crude Sample Preparation TLC->Crude Column_Pack 3. Column Packing Crude->Column_Pack Loading 4. Sample Loading Column_Pack->Loading Elution 5. Elution & Fraction Collection Loading->Elution TLC_Monitor 6. TLC Monitoring of Fractions Elution->TLC_Monitor Combine 7. Combine Pure Fractions TLC_Monitor->Combine Evap 8. Solvent Evaporation Combine->Evap Final 9. Final Product Analysis Evap->Final

Caption: Workflow for the purification of this compound.

Detailed Experimental Protocol

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)[6]

  • Hexane and Ethyl Acetate (HPLC grade)

  • Glass chromatography column

  • TLC plates (silica gel 60 F254)[7]

  • Collection vessels (test tubes or flasks)

  • Rotary evaporator

Step-by-Step Procedure:

  • TLC Analysis for Solvent System Selection:

    • Develop a suitable mobile phase by testing various ratios of hexane and ethyl acetate on a TLC plate.

    • Spot the crude material and elute the plate.

    • The ideal solvent system will give the this compound spot an Rf value of approximately 0.2-0.3, ensuring it moves off the baseline but is well-separated from impurities. A common starting point is a 9:1 or 4:1 hexane:ethyl acetate mixture.

  • Column Preparation (Wet Packing Method):

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • In a separate beaker, create a slurry of silica gel in the chosen eluent. The amount of silica should be about 50-100 times the weight of the crude sample.[6]

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.[2]

    • Add another layer of sand on top of the silica bed to prevent disturbance.[3]

    • Continuously run the eluent through the column until the silica bed is stable. Never let the solvent level drop below the top of the silica.[5]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a solvent like dichloromethane or the eluent itself.[6]

    • Carefully pipette the concentrated sample solution onto the top layer of sand.

    • Alternatively, for "dry loading," adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.[8] This is preferred if the compound has low solubility in the eluent.[8]

  • Elution and Fraction Collection:

    • Begin adding the mobile phase to the top of the column, maintaining a constant head of solvent.

    • Apply gentle pressure using a pump or nitrogen line to achieve a steady flow rate. An optimal flow rate is crucial; too fast reduces equilibration time, while too slow leads to band broadening due to diffusion.[8]

    • Collect the eluent in sequentially numbered fractions.

  • Monitoring and Final Steps:

    • Spot every few fractions on a TLC plate to monitor the separation.[9][10] Visualize the spots under a UV lamp.

    • Combine the fractions that contain the pure product.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

Troubleshooting Guide (Q&A Format)

This section addresses common problems encountered during the purification process.

Q1: My compound won't move off the baseline (Rf ≈ 0), even with a 4:1 hexane:ethyl acetate mixture. What's wrong?

A1: This indicates your mobile phase is not polar enough to elute the compound. The ketone and ether functionalities of the xanthone core create a significant dipole moment, leading to strong adsorption on the polar silica gel.

  • Solution: Gradually increase the polarity of the mobile phase. Try ratios of 3:1, 2:1, and even 1:1 hexane:ethyl acetate. If the compound is still not eluting, you can switch to a more polar solvent system, such as dichloromethane/methanol. Always develop the new solvent system on a TLC plate first before applying it to the column.

Q2: The separation between my product and an impurity is poor. The spots are overlapping on the TLC plate and in the column fractions.

A2: Poor resolution can stem from several factors.

  • Incorrect Solvent System: The polarity of your eluent may be too high, causing all components to move too quickly down the column without sufficient interaction with the stationary phase. Try a less polar solvent system (e.g., increase the proportion of hexane).

  • Overloaded Column: Loading too much crude material onto the column is a common cause of poor separation. As a rule of thumb, use a silica gel to crude compound weight ratio of at least 50:1.

  • Poorly Packed Column: Cracks or channels in the silica bed will lead to an uneven flow of the mobile phase, resulting in band broadening and decreased resolution.[2] If this occurs, the column must be repacked.

  • Compound Instability: this compound, like some brominated compounds, may be susceptible to degradation on acidic silica gel, which can cause streaking and the appearance of new impurity spots during the chromatography process.[11] If you suspect this, you can neutralize the silica gel by preparing the slurry in an eluent containing a small amount (~0.1-1%) of triethylamine.

Q3: My product is eluting, but it's taking a very long time and the collected fractions are extremely dilute.

A3: This is a sign of "tailing," where the compound slowly bleeds off the column over many fractions.[11] It often happens when the mobile phase is slightly too non-polar for the compound.

  • Solution: Once the leading edge of your product begins to elute, you can cautiously increase the polarity of the mobile phase (gradient elution). For example, if you started with 9:1 hexane:ethyl acetate, switch to an 8:2 or 7:3 mixture. This will accelerate the elution of the remaining product, sharpening the band and reducing the total solvent volume required.

Troubleshooting_Tree Start Problem Encountered PoorSep Poor Separation Start->PoorSep NoElution Compound Not Eluting Start->NoElution Tailing Slow Elution / Tailing Start->Tailing SolventPolarity Is eluent too polar? PoorSep->SolventPolarity IncreasePolarity Increase eluent polarity (e.g., more EtOAc) NoElution->IncreasePolarity Gradient Apply a solvent gradient (stepwise polarity increase) Tailing->Gradient Overloaded Is column overloaded? SolventPolarity->Overloaded No DecreasePolarity Decrease eluent polarity (e.g., more hexane) SolventPolarity->DecreasePolarity Yes Packing Is column packed well? Overloaded->Packing No ReduceLoad Reduce sample load (>50:1 silica:sample) Overloaded->ReduceLoad Yes Repack Repack column carefully Packing->Repack No

Caption: A decision tree for troubleshooting common column chromatography issues.

Frequently Asked Questions (FAQs)

Q: What safety precautions should I take when handling this compound? A: this compound is classified as toxic if swallowed and can cause skin and eye irritation.[12][13] Always handle the compound in a well-ventilated fume hood.[14][15] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12][14]

Q: Can I use a different stationary phase, like alumina? A: Yes, alumina can be used as an alternative stationary phase.[2] Alumina is available in acidic, neutral, and basic forms. If your compound is sensitive to the acidity of silica gel, neutral or basic alumina might be a better choice. However, you will need to re-optimize your mobile phase system using TLC with alumina plates, as the selectivity will be different.

Q: How do I know what impurities to expect? A: The nature of impurities depends on the synthetic route used to prepare the this compound. Common impurities could include unreacted starting materials, di-brominated xanthone byproducts, or other regioisomers (e.g., 3-bromo-9H-xanthen-9-one).[16] A thorough analysis of your crude reaction mixture by techniques like NMR or LC-MS before purification can help identify the impurities you need to separate.

Q: Is flash chromatography suitable for this purification? A: Absolutely. Flash chromatography is the preferred method for this type of purification in a research setting. It is essentially column chromatography accelerated by applying positive pressure (air or nitrogen) to the top of the column. This significantly speeds up the elution process, reducing the time the compound spends in contact with the stationary phase and minimizing diffusion-related band broadening.

Data Summary Table

ParameterRecommended Value/SolventRationale
Stationary Phase Silica Gel (230-400 mesh)Standard polar stationary phase, effective for separating moderately polar compounds.[6]
Mobile Phase (Eluent) Hexane:Ethyl AcetateGood balance of non-polar and polar solvents, allowing for fine-tuning of polarity.[9]
Typical Eluent Ratio 9:1 to 4:1 (Hexane:EtOAc)Provides an optimal Rf of 0.2-0.3 for the target compound on TLC.
Sample Loading Dry loading or minimal solventPrevents band broadening and ensures an even application of the sample.[8]
Monitoring Technique TLC with UV visualizationAllows for rapid, real-time tracking of the separation process.[7][10]

References

Technical Support Center: Purifying 2-Bromo-9H-Xanthen-9-One by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-bromo-9H-xanthen-9-one. This guide is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. Here, we move beyond simple protocols to explain the fundamental principles and troubleshoot the specific challenges encountered when recrystallizing this moderately polar, aromatic ketone.

Core Principles: Why Recrystallization Works

Recrystallization is a powerful purification technique based on the differential solubility of a compound and its impurities in a chosen solvent at varying temperatures.[1][2] The ideal solvent will dissolve the target compound (this compound) completely at an elevated temperature but only sparingly at lower temperatures.[1] Impurities, ideally, either remain insoluble in the hot solvent or are so soluble that they do not precipitate upon cooling.[3] This allows for the selective crystallization of the pure product, which can then be isolated by filtration.

Recommended Recrystallization Protocol for this compound

This protocol is a robust starting point for obtaining high-purity this compound. Small-scale trials are always recommended to optimize solvent volumes and observe crystallization behavior before committing the bulk of your material.

Recommended Solvent System: Ethanol or an Ethanol/Water mixture. Aromatic compounds like xanthones often exhibit good solubility in hot alcohols.[4]

Step-by-Step Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and bring the mixture to a gentle boil while stirring. Continue adding hot ethanol portion-wise until the solid is fully dissolved.[2] Expert Tip: Using the absolute minimum amount of hot solvent is crucial for maximizing yield.[1]

  • Decolorization (Optional): If the hot solution is colored, this suggests the presence of polar, colored impurities. Remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal.[2] Boil the solution for a few minutes. The charcoal will adsorb the impurities.

  • Hot Gravity Filtration (if charcoal was used): To prevent premature crystallization in the funnel, this step must be performed quickly while the solution is hot.[5] Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-warmed Erlenmeyer flask. This removes the charcoal and any insoluble impurities.

  • Crystallization:

    • Single Solvent (Ethanol): Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[1] Rapid cooling can trap impurities.[6]

    • Mixed Solvent (Ethanol/Water): To the hot, clear ethanolic solution, add hot deionized water dropwise with swirling until a faint cloudiness (turbidity) persists.[2] This indicates the saturation point has been reached. Add a few more drops of hot ethanol to redissolve the precipitate and achieve a clear solution.[2] Cover the flask and allow it to cool slowly.

  • Crystal Growth & Isolation: Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal recovery. Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the collected crystals with a small amount of ice-cold solvent (the same solvent system used for recrystallization) to remove any adhering impure mother liquor. Dry the crystals thoroughly to remove all traces of solvent.[1]

Visualization of the Recrystallization Workflow

Recrystallization_Workflow Figure 1: Standard Recrystallization Workflow A Dissolve Crude Solid in Minimum Hot Solvent B Optional: Add Charcoal, Reheat A->B if colored C Hot Gravity Filtration (Remove Insolubles/Charcoal) A->C if not colored B->C D Cool Solution Slowly (Undisturbed) C->D E Induce Further Crystallization (Ice Bath) D->E F Collect Crystals (Vacuum Filtration) E->F G Wash with Cold Solvent F->G H Dry Pure Crystals G->H

Caption: A flowchart of the key steps in a standard recrystallization procedure.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of this compound in a practical question-and-answer format.

Q1: My compound "oiled out" instead of forming crystals. What happened and how do I fix it?

A1: "Oiling out" occurs when the solid melts and comes out of solution as a liquid before it can crystallize.[6] This often happens if the boiling point of the solvent is higher than the melting point of the compound, or if the compound is highly impure, causing a significant melting point depression.[6][7] The resulting oil often traps impurities effectively, defeating the purpose of the purification.[6][8]

  • Immediate Solution: Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation temperature.[6] Then, allow the solution to cool much more slowly. Vigorous stirring during the cooling phase can sometimes help.

  • Preventative Measures:

    • Change Solvents: Choose a solvent with a lower boiling point.

    • Use More Solvent: Exceeding the minimum amount of solvent can keep the compound dissolved until the solution has cooled below the compound's melting point.[6]

    • Reduce Impurity Load: If the crude material is very impure, consider a preliminary purification step like passing it through a short silica plug before recrystallization.

Q2: After cooling, even in an ice bath, no crystals have formed. What should I do?

A2: This is a classic sign of either using too much solvent or a supersaturated solution.[9] The concentration of your compound is below its solubility limit even at low temperatures.

  • Solutions to Induce Crystallization:

    • Reduce Solvent Volume: Gently boil off a portion of the solvent to increase the concentration of the solute, then attempt to cool the solution again.[6][9]

    • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level.[6] The microscopic scratches provide nucleation sites for crystal growth.[4]

    • Seed the Solution: Add a tiny crystal of pure this compound (a "seed crystal") to the solution.[6] This provides a template for other molecules to crystallize upon.

Q3: My final product is still colored. How can I get pure white crystals?

A3: A colored product indicates that colored impurities were not fully removed. These are often highly conjugated, polar molecules.

  • Solution: The most effective method is to re-recrystallize the product, but this time include a decolorizing step. After dissolving the compound in the hot solvent, add a small amount (typically 1-2% by weight) of activated charcoal.[2] The charcoal has a high surface area and will adsorb the colored impurities.[5] Perform a hot gravity filtration to remove the charcoal before cooling the solution to crystallize your now colorless product.

Q4: My recovery yield is very low. How can I improve it?

A4: Low yield is a common problem and can stem from several factors.

  • Troubleshooting Steps:

    • Minimize Solvent: Ensure you are using the absolute minimum amount of hot solvent required to dissolve your crude product. Any excess solvent will retain more of your product in the mother liquor upon cooling.[1]

    • Ensure Complete Cooling: Allow sufficient time in an ice bath for maximum precipitation.

    • Avoid Premature Crystallization: If your product crystallizes in the funnel during hot filtration, you will lose a significant amount of material. Ensure your filtration apparatus is pre-heated.

    • Second Crop: The filtrate (mother liquor) still contains dissolved product. You can often recover more material by boiling off some of the solvent from the filtrate to obtain a "second crop" of crystals. Be aware that this second crop may be less pure than the first.[6]

Troubleshooting Decision-Making Flowchart

Troubleshooting_Flowchart Figure 2: Recrystallization Troubleshooting Start Start Recrystallization Problem Problem Encountered? Start->Problem OilingOut Compound 'Oiled Out' Problem->OilingOut Yes NoCrystals No Crystals Formed Problem->NoCrystals Yes LowYield Low Yield Problem->LowYield Yes Success Pure Crystals Obtained Problem->Success No Sol_Oiling Reheat, Add More Solvent, Cool Slowly OilingOut->Sol_Oiling Sol_NoCrystals Induce Crystallization: - Scratch Flask - Add Seed Crystal - Reduce Solvent Volume NoCrystals->Sol_NoCrystals Sol_LowYield Review Protocol: - Used Minimum Solvent? - Cooled Sufficiently? - Recover Second Crop? LowYield->Sol_LowYield Sol_Oiling->Problem Sol_NoCrystals->Problem Sol_LowYield->Problem

Caption: A decision tree to diagnose and solve common recrystallization problems.

Solvent Selection Guide

The choice of solvent is the most critical parameter for a successful recrystallization.[1] this compound is an aromatic ketone, suggesting moderate polarity. Solvents with similar functional groups, like ketones or alcohols, can be good starting points.[10][11]

SolventBoiling Point (°C)Suitability for this compoundNotes
Ethanol 78Excellent Often provides a good solubility differential between hot and cold. A preferred starting point.[4]
Acetone 56Good May be too good a solvent (high solubility even when cold), potentially leading to lower yields. Its low boiling point is a safety advantage.
Toluene 111Fair Good for less polar compounds. May be a suitable choice if ethanol is too effective. Can be prone to oiling out if the compound's melting point is low.
Ethyl Acetate 77Fair to Good A versatile solvent. Often used in a solvent pair with a non-polar solvent like hexanes.
Water 100Poor (as single solvent) Unlikely to dissolve a non-polar organic molecule like this, but is excellent as an "anti-solvent" in a pair with a miscible organic solvent like ethanol or acetone.[10]
Hexanes/Heptane ~69 / ~98Poor (as single solvent) The compound is likely to be insoluble even when hot. Best used as an anti-solvent.

References

Technical Support Center: Selective Mono-Bromination of Xanthenone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support guide for the selective bromination of 9H-xanthen-9-one. The synthesis of mono-brominated xanthenones, such as 2-bromo-9H-xanthen-9-one, is a critical step in the development of advanced materials and pharmaceutical agents, including photosensitizers and anticancer drugs.[1][2] A frequent and significant challenge in this synthesis is the over-bromination of the aromatic core, leading to the formation of di-brominated and other poly-brominated byproducts. These impurities are often difficult to separate and reduce the yield of the desired mono-substituted product.

This guide provides in-depth troubleshooting advice, optimized protocols, and a detailed examination of the underlying chemical principles to empower researchers to minimize the formation of these byproducts and achieve high-yield, selective mono-bromination.

Frequently Asked Questions (FAQs)

Q1: Why is my xanthenone bromination reaction producing significant amounts of di-brominated byproducts?

The formation of di-brominated byproducts is typically a result of the mono-brominated product being sufficiently reactive to undergo a second electrophilic aromatic substitution. This is often exacerbated by reaction conditions that are too harsh, such as an excess of the brominating agent, elevated temperatures, or prolonged reaction times.

Q2: What is the most critical factor for achieving selective mono-bromination?

Stoichiometric control of the brominating agent is paramount. Using more than one equivalent of the brominating agent relative to the xanthenone substrate will inevitably lead to the formation of di-brominated species. Precise measurement and slow, controlled addition of the reagent are key to success.

Q3: Which brominating agent is recommended for selective mono-bromination of xanthenone?

N-Bromosuccinimide (NBS) is a highly recommended reagent for selective bromination.[3][4] Unlike elemental bromine (Br₂), which is highly reactive and can lead to multiple additions, NBS provides a low, steady concentration of an electrophilic bromine species.[5] This controlled reactivity is crucial for stopping the reaction at the mono-bromination stage. For electron-rich aromatic compounds, NBS can achieve bromination under relatively mild conditions.[6]

Q4: How can I effectively monitor the reaction to prevent over-bromination?

Thin-Layer Chromatography (TLC) is an indispensable tool for real-time reaction monitoring. By spotting the reaction mixture alongside standards of the starting material and (if available) the desired product, you can track the consumption of the xanthenone and the appearance of the mono-brominated product. The reaction should be quenched as soon as the starting material is consumed to prevent the subsequent formation of the di-brominated byproduct, which will appear as a new, less polar spot on the TLC plate.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the bromination of xanthenone and provides actionable solutions based on established chemical principles.

Problem 1: High Percentage of Di-brominated Product Detected

Primary Causes & Solutions:

  • Excess Brominating Agent: The most common cause. Even a small excess of NBS or Br₂ can lead to significant di-bromination.

    • Solution: Carefully weigh your reagents. Use a stoichiometry of 1.0 to 1.05 equivalents of NBS relative to xanthenone. Ensure your starting material is pure and its molecular weight is correct.

  • High Reaction Temperature: Higher temperatures increase the reaction rate for both the first and second bromination, reducing selectivity.

    • Solution: Conduct the reaction at a lower temperature. Start the addition of the brominating agent at 0 °C and allow the reaction to slowly warm to room temperature while monitoring via TLC.

  • Prolonged Reaction Time: Allowing the reaction to stir for too long after the starting material has been consumed provides an opportunity for the mono-brominated product to react further.

    • Solution: Monitor the reaction closely using TLC. Once the starting material spot has disappeared, work up the reaction immediately.

Problem 2: Reaction is Slow or Incomplete

Primary Causes & Solutions:

  • Insufficient Reagent Activation: The electrophilicity of the brominating agent may not be sufficient under the chosen conditions.

    • Solution 1 (Acid Catalysis): Add a catalytic amount of a protic acid like p-toluenesulfonic acid (PTSA) or acetic acid.[7] Acid catalysis can facilitate the α-bromination of carbonyl derivatives.[4] However, use this approach with caution, as it can also accelerate the second bromination if not carefully controlled.

    • Solution 2 (Photoredox Catalysis): For a milder activation, consider using a visible-light photoredox catalyst like erythrosine B with NBS in a solvent such as acetonitrile.[6] This method can enhance the electrophilicity of NBS under very mild conditions, reducing reaction times while maintaining high selectivity.[6]

  • Poor Solvent Choice: The solvent can significantly impact reaction rates and selectivity.[8]

    • Solution: Ensure your solvent is anhydrous, as water can interfere with the reaction.[4] Solvents like dichloromethane or acetonitrile are often effective.[9] For certain substrates, polar aprotic solvents like DMF can enhance para-selectivity.[4]

Problem 3: Difficulty Separating Mono- and Di-brominated Products

Primary Causes & Solutions:

  • Similar Polarity: While generally separable, the polarity of mono- and di-brominated xanthenones can be close enough to make purification challenging.

    • Solution 1 (Optimize Chromatography): Use a high-performance column chromatography setup with a shallow solvent gradient (e.g., starting with pure hexane and slowly increasing the percentage of ethyl acetate). The di-brominated product is less polar and will elute first. Monitor fractions carefully by TLC.

    • Solution 2 (Recrystallization): If a solid product is obtained, attempt recrystallization from a suitable solvent system. This can sometimes selectively crystallize the desired mono-brominated product, leaving the di-brominated byproduct in the mother liquor.

G start Reaction Issue? high_dibromo High Di-bromination? start->high_dibromo Yes slow_rxn Slow/Incomplete Reaction? start->slow_rxn Yes sep_issue Separation Difficulty? start->sep_issue Yes check_stoich Verify Stoichiometry (1.0 - 1.05 eq. NBS) high_dibromo->check_stoich add_catalyst Introduce Mild Catalyst (e.g., p-TSA, photoredox) slow_rxn->add_catalyst opt_chrom Optimize Flash Chromatography (Shallow Gradient) sep_issue->opt_chrom check_temp Lower Temperature (Start at 0°C) check_stoich->check_temp If Stoich. is correct check_time Reduce Reaction Time (Monitor by TLC, quench at completion) check_temp->check_time If Temp. is low change_solvent Optimize Solvent (Anhydrous MeCN or CH2Cl2) add_catalyst->change_solvent If still slow recrystallize Attempt Recrystallization opt_chrom->recrystallize If co-elution persists

Caption: A troubleshooting decision tree for xanthenone bromination.

Underlying Scientific Principles: The "Why"

The bromination of xanthenone is a classic electrophilic aromatic substitution (EAS) reaction. The regioselectivity (i.e., the position of bromination) is governed by the electronic effects of the substituents on the aromatic rings.

  • Directing Effects: The xanthenone core has two key functional groups: the ether oxygen and the carbonyl group.

    • Ether Oxygen: Activating and ortho, para-directing due to resonance donation of its lone pairs into the aromatic ring.

    • Carbonyl Group: Deactivating and meta-directing due to inductive electron withdrawal.

  • First Bromination: The first bromine atom will add to the ring that is not deactivated by the carbonyl group. The strong ortho, para-directing effect of the ether oxygen directs the incoming electrophile (Br⁺) primarily to the C2 and C4 positions. Due to sterics, the C2 position is generally favored, yielding this compound as the major mono-brominated product.

  • Second Bromination (The Byproduct): Once the first bromine is installed at C2, the molecule can undergo a second bromination. The mono-brominated product is still activated enough to react, especially under forcing conditions. The second bromine will add to another activated position on the same ring or the other ring, leading to di-brominated byproducts like 2,7-dibromoxanthenedione.[7]

G cluster_0 Step 1: Mono-bromination (Desired) cluster_1 Step 2: Di-bromination (Byproduct) XAN Xanthenone WC1 Wheland Intermediate XAN->WC1 Electrophilic Attack NBS NBS (Br+) NBS->WC1 PROD1 2-Bromo-xanthenone (Mono-brominated Product) WC1->PROD1 -H+ PROD1_ref 2-Bromo-xanthenone PROD1->PROD1_ref Further Reaction NBS2 NBS (Br+) WC2 Wheland Intermediate NBS2->WC2 PROD2 Di-bromo-xanthenone (Byproduct) WC2->PROD2 -H+ PROD1_ref->WC2 Electrophilic Attack

Caption: Mechanism for the formation of mono- and di-brominated xanthenone.

Optimized Protocol for Selective Mono-bromination

This protocol is designed to maximize the yield of this compound while minimizing the formation of di-brominated byproducts.

Reagents and Equipment:

  • 9H-xanthen-9-one

  • N-Bromosuccinimide (NBS), recrystallized if it appears yellow or brown[3][4]

  • Anhydrous dichloromethane (CH₂Cl₂) or acetonitrile (MeCN)

  • Round-bottom flask with stir bar

  • Ice bath

  • TLC plates (silica gel), and a suitable developing chamber

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography column)

Procedure:

  • Preparation: In a clean, dry round-bottom flask, dissolve 9H-xanthen-9-one (1.0 eq.) in anhydrous dichloromethane (approx. 0.1 M concentration).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0 °C.

  • Reagent Addition: In a separate container, weigh out N-Bromosuccinimide (1.05 eq.) precisely. Add the NBS to the cooled solution of xanthenone in small portions over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress every 15-20 minutes using TLC (e.g., with a 4:1 Hexane:Ethyl Acetate mobile phase). The starting material will have a certain Rf value; the mono-brominated product will appear as a new, slightly less polar spot (higher Rf), and the di-brominated byproduct will be even less polar (highest Rf).

  • Warming and Completion: Once the initial addition is complete, allow the reaction to slowly warm to room temperature. Continue to monitor by TLC until the starting material spot is no longer visible.

  • Quenching: As soon as the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any remaining electrophilic bromine.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated Na₂S₂O₃ solution, water, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid/oil via flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the desired mono-brominated product from any unreacted starting material and di-brominated byproducts.

Table 1: Summary of Key Reaction Parameters and Their Impact
ParameterRecommendationRationale for Preventing Di-bromination
Brominating Agent N-Bromosuccinimide (NBS)Provides a controlled, low concentration of electrophilic bromine, favoring mono-substitution over the more aggressive elemental bromine.[5]
Stoichiometry 1.0 - 1.05 eq. of NBSStrictly limits the amount of available bromine, ensuring there is not enough to facilitate the second bromination after the starting material is consumed.
Temperature 0 °C to Room Temp.Lowering the kinetic energy of the system reduces the rate of the less favorable second bromination, thereby increasing selectivity for the mono-adduct.
Solvent Anhydrous CH₂Cl₂ or MeCNA non-participating, anhydrous solvent ensures the brominating agent reacts only with the intended substrate. Dichloromethane has shown excellent selectivity in some cases.[9]
Reaction Time Monitor by TLC; Quench at completionPrevents the mono-brominated product from reacting further once the more reactive starting material has been fully consumed.

Analytical Methods for Product Verification

Accurate analysis of the product mixture is crucial for confirming the success of the reaction and guiding purification efforts.

  • Thin-Layer Chromatography (TLC): The primary tool for real-time reaction monitoring. The increasing Rf value corresponds to the addition of bromine atoms (Starting Material < Mono-bromo < Di-bromo).

  • High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying the ratio of starting material, mono-brominated, and di-brominated products in the crude mixture and assessing the purity of the final product.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive method for structural elucidation.

    • ¹H NMR: Will confirm the position of the bromine atom by observing changes in the chemical shifts and coupling patterns of the aromatic protons.[2]

    • ¹³C NMR: Will show a characteristic shift for the carbon atom bonded to the bromine.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for separating and identifying the different brominated species by their mass-to-charge ratio, confirming the number of bromine atoms incorporated.[11]

References

Stability and storage conditions for 2-bromo-9H-xanthen-9-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support guide for 2-bromo-9H-xanthen-9-one (CAS 56341-31-2). This document is intended for researchers, scientists, and professionals in drug development who are utilizing this versatile heterocyclic compound. This compound is a key intermediate in the synthesis of a variety of organic molecules, including fluorescent dyes and photoactive compounds.[1] Its utility in Suzuki and Heck coupling reactions makes it a valuable building block for creating complex xanthone derivatives with applications in materials science and pharmaceuticals.[1]

This guide provides in-depth information on the stability and proper storage of this compound, along with troubleshooting advice and answers to frequently asked questions to ensure the integrity of your experiments.

Core Concepts: Stability and Storage

The stability of this compound, like many aryl bromides, is crucial for its reactivity and the reproducibility of experimental results. While generally stable under recommended conditions, improper handling or storage can lead to degradation, affecting its purity and performance in downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: For long-term storage, this compound should be kept in a tightly sealed container in a dry, cool, and well-ventilated place.[2] Several suppliers recommend storage at room temperature.[1] To minimize potential degradation from atmospheric moisture and oxygen, storing under an inert atmosphere (e.g., argon or nitrogen) is a best practice, though not always explicitly required for this compound. It is also advisable to protect the compound from light.

Q2: How should I store solutions of this compound?

A2: If you need to prepare a stock solution, it is recommended to use a dry, aprotic solvent. The stability of the compound in solution will depend on the solvent and storage conditions. For short-term storage, solutions should be kept in a tightly sealed vial, protected from light, and stored at a low temperature (e.g., 2-8°C). For longer-term storage, freezing the solution at -20°C is advisable. Always perform a small-scale stability test if the solution will be stored for an extended period.

Q3: What are the visible signs of degradation?

A3: this compound is typically a white to off-white solid. A significant change in color (e.g., to yellow or brown) can indicate degradation. Other signs may include a change in texture or the appearance of an unusual odor. If you suspect degradation, it is best to verify the purity of the compound using an analytical technique such as NMR, HPLC, or melting point determination before use.

Q4: Is this compound sensitive to light, air, or moisture?

A4: While specific data on the photosensitivity of this compound is limited, many complex organic molecules, especially those with aromatic systems, can be sensitive to light. Therefore, it is prudent to store it in an amber vial or a container protected from light. Like most reactive organic compounds, exposure to moisture and air should be minimized to prevent potential hydrolysis or oxidation. The general advice for aryl bromides is to handle them in a well-ventilated area and avoid contact with strong oxidizing agents.[3][4]

Q5: What are the potential degradation pathways for this compound?

A5: While specific degradation pathways for this compound are not extensively documented in readily available literature, potential degradation could involve reactions at the bromine substituent or the xanthenone core. For instance, in the presence of nucleophiles and a suitable catalyst (or under harsh conditions), the bromine atom could be displaced. The carbonyl group of the xanthenone could also be susceptible to reaction under certain conditions.

Data Summary Table: Recommended Storage Conditions
ParameterSolid FormSolution Form
Temperature Room Temperature[1] (Some suppliers may recommend 2-8°C)[5]Short-term: 2-8°C, Long-term: -20°C
Atmosphere Dry; Inert gas (Argon/Nitrogen) recommendedInert gas (Argon/Nitrogen) recommended
Container Tightly sealed, opaque or amber glass vial[2][4]Tightly sealed, opaque or amber glass vial
Light Protect from lightProtect from light
Incompatibilities Strong oxidizing agents, strong acids[3][4]Protic solvents (for long-term storage), strong oxidizing agents

Troubleshooting Guide

This section addresses common problems that may arise during the handling and use of this compound.

Visual Troubleshooting Flowchart

Below is a flowchart to help you assess the quality and stability of your this compound sample.

troubleshooting_flowchart start Start: Assess this compound Sample check_appearance Is the solid white to off-white? start->check_appearance check_impurities Are there visible impurities or discoloration? check_appearance->check_impurities Yes purity_analysis Perform Purity Analysis (e.g., NMR, HPLC, TLC, Melting Point) check_appearance->purity_analysis No check_impurities->purity_analysis Yes proceed Proceed with Experiment check_impurities->proceed No is_pure Is the purity acceptable for your application? purity_analysis->is_pure is_pure->proceed Yes repurify Consider Repurification (e.g., Recrystallization) is_pure->repurify No repurify->is_pure order_new Order a New Batch repurify->order_new consult_sds Consult Safety Data Sheet (SDS) for disposal order_new->consult_sds

References

Technical Support Center: Functionalization of the Xanthene C-H Bond

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges in the functionalization of the xanthene C-H bond. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and modification of xanthene-based scaffolds. Xanthene and its derivatives are of significant interest due to their broad applications in pharmaceuticals, photodynamic therapy, and as fluorescent materials.[1][2] However, the direct functionalization of the C(sp³)–H bond at the 9-position of the xanthene core presents a unique set of challenges.[1][3]

This resource provides in-depth, question-and-answer-based troubleshooting guides to address common issues encountered during experimentation. The methodologies and explanations provided herein are grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.

Section 1: Troubleshooting Poor Yield and Low Conversion Rates

FAQ 1: My C-H arylation of xanthene is resulting in low yields. What are the common causes and how can I improve the outcome?

Low yields in the C-H arylation of xanthene are a frequent challenge. The primary factors influencing the reaction's success are the catalytic system, reaction conditions, and the nature of the coupling partners.

Troubleshooting Guide:

  • Catalyst System Evaluation: The choice of catalyst is critical. Palladium-based catalysts, often in combination with a copper co-catalyst, have been effectively used for the arylation of the benzylic C(sp³)–H bond of xanthene.[4][5] If you are observing low yields, consider the following:

    • Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the C-H activation step. Experiment with different phosphine-based or N-heterocyclic carbene (NHC) ligands to identify the optimal choice for your specific substrates.

    • Catalyst Loading: Insufficient catalyst loading can lead to incomplete conversion. A systematic screening of the catalyst loading (e.g., 1-5 mol%) is recommended.

    • Oxidant: Many C-H activation reactions require an oxidant to regenerate the active catalytic species.[5] Ensure the oxidant is fresh and used in the correct stoichiometric amount. Common oxidants include benzoquinone (BQ) or silver salts.

  • Reaction Conditions Optimization:

    • Temperature: C-H activation is often the rate-determining step and is highly temperature-dependent. A temperature screening study is essential. While higher temperatures can increase the reaction rate, they may also lead to catalyst decomposition or side reactions.

    • Solvent: The polarity and coordinating ability of the solvent can significantly impact the reaction. Protic solvents may interfere with the catalyst, while non-polar solvents might not be suitable for dissolving all reactants. Aprotic polar solvents like DMF, DMSO, or dioxane are often good starting points.

    • Reaction Time: Monitor the reaction progress over time using techniques like TLC or GC-MS to determine the optimal reaction time. Premature termination or prolonged reaction times can lead to incomplete conversion or product degradation, respectively.

  • Substrate Considerations:

    • Aryl Halide Reactivity: The reactivity of the aryl halide coupling partner follows the general trend: I > Br > Cl. If you are using a less reactive aryl chloride, you may need to employ a more active catalyst system or higher temperatures.

    • Steric Hindrance: Sterically hindered aryl halides or substituted xanthenes can significantly slow down the reaction rate.

Workflow for Optimizing C-H Arylation:

Caption: Troubleshooting workflow for low yields in xanthene C-H arylation.

Section 2: Addressing Selectivity Issues

FAQ 2: I am observing the formation of both mono- and di-arylated xanthene products. How can I selectively synthesize the 9-aryl-9H-xanthene?

Controlling the degree of arylation at the C9 position is a common challenge. The formation of the 9,9-diaryl-xanthene is a consecutive reaction that can be favored under certain conditions.[4]

Troubleshooting Guide for Selective Mono-arylation:

  • Control of Reaction Time and Temperature: The selective synthesis of 9-aryl-9H-xanthenes versus 9,9-diaryl-xanthenes can often be achieved by carefully controlling the reaction time and temperature.[4]

    • Lower Temperature: Running the reaction at a lower temperature will generally favor the mono-arylated product by slowing down the second arylation step.

    • Shorter Reaction Time: Closely monitor the reaction and quench it once the desired mono-arylated product is formed in a significant amount, before the di-arylated product begins to dominate.

  • Stoichiometry of Reactants:

    • Limiting the Aryl Halide: Using a stoichiometric amount or a slight excess of the aryl halide relative to the xanthene can help to favor mono-arylation. A large excess of the aryl halide will drive the reaction towards the di-arylated product.

  • Catalyst System Modification:

    • Less Active Catalyst: Employing a slightly less active catalyst system might provide a larger window to isolate the mono-arylated product before the second C-H activation occurs.

Experimental Protocol for Selective Mono-arylation:

A representative procedure for the selective synthesis of 9-aryl-9H-xanthene is as follows:

  • To a sealed tube, add xanthene (1.0 mmol), aryl halide (1.1 mmol), Pd(OAc)₂ (2 mol%), a suitable ligand (e.g., SPhos, 4 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Add the appropriate solvent (e.g., toluene, 3 mL).

  • Purge the tube with an inert gas (e.g., argon or nitrogen).

  • Heat the reaction mixture at a carefully controlled temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by TLC or GC-MS at regular intervals (e.g., every 2 hours).

  • Once the desired mono-arylated product is maximized, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

Table 1: General Conditions for Selective Arylation

ProductRelative Aryl Halide AmountTemperatureReaction Time
9-Aryl-9H-xanthene 1.0 - 1.2 equivalentsLower (e.g., 80-100 °C)Shorter (monitor closely)
9,9-Diaryl-xanthene > 2.0 equivalentsHigher (e.g., 120-140 °C)Longer

Section 3: Overcoming Challenges with Alternative Functionalizations

FAQ 3: I am attempting a C-H amidation/sulfonylation of xanthene but facing issues with catalyst-free methods. What are the key considerations for electrochemical approaches?

Electrochemical methods offer a green and often catalyst-free alternative for C-H functionalization.[1][3][5] However, success with these techniques requires careful control of electrochemical parameters.

Troubleshooting Guide for Electrochemical C-H Functionalization:

  • Electrode Material: The choice of anode and cathode material is crucial. Platinum and graphite are commonly used.[3] The surface of the electrode can influence the reaction, so ensure consistent and clean electrode surfaces.

  • Supporting Electrolyte: The electrolyte is necessary to ensure the conductivity of the solution. Tetrabutylammonium salts (e.g., nBu₄NClO₄ or nBu₄NPF₆) are frequently employed.[3] The concentration of the electrolyte can affect the efficiency of the reaction.

  • Solvent System: The solvent system can have a profound impact on the reaction outcome. For instance, in electrochemical amidation, the addition of hexafluoroisopropanol (HFIP) has been shown to significantly improve yields.[3]

  • Constant Current vs. Constant Potential: The reaction can be run under either constant current (galvanostatic) or constant potential (potentiostatic) conditions. Constant current is often simpler to implement, but constant potential can offer better selectivity.

  • Cell Design: The reaction can be performed in a divided or undivided cell. An undivided cell is simpler, but a divided cell can prevent undesired reactions of the product at the counter electrode.

Diagram of an Electrochemical C-H Functionalization Setup:

Electrochemical_Setup cluster_cell Electrochemical Cell Anode Anode (e.g., Platinum) Solution Xanthene, Reagent, Electrolyte in Solvent Anode->Solution Cathode Cathode (e.g., Graphite) PowerSupply Power Supply (Constant Current or Potential) Cathode->PowerSupply Solution->Cathode PowerSupply->Anode

Caption: A simplified diagram of an electrochemical cell for C-H functionalization.

Section 4: Mechanistic Considerations

FAQ 4: What is the generally accepted mechanism for palladium-catalyzed C-H arylation of xanthene, and how can understanding it help in troubleshooting?

Understanding the catalytic cycle can provide insights into potential points of failure and guide optimization efforts. The generally accepted mechanism for palladium-catalyzed direct arylation involves a Pd(II)/Pd(0) or a Pd(II)/Pd(IV) cycle. A common pathway is the concerted metalation-deprotonation (CMD) mechanism.

Key Steps in the Catalytic Cycle:

  • C-H Activation: The active Pd(II) catalyst coordinates to the xanthene and cleaves the C-H bond, often with the assistance of a base or a ligand, to form a palladacycle intermediate. This is typically the rate-limiting step.

  • Oxidative Addition: The aryl halide oxidatively adds to the palladium center, forming a Pd(IV) intermediate.

  • Reductive Elimination: The aryl and xanthenyl groups on the palladium center couple, forming the C-C bond of the product and regenerating a Pd(II) species.

Troubleshooting based on the Mechanism:

  • Inefficient C-H Activation: If the reaction is sluggish, the C-H activation step is likely the bottleneck. This can be addressed by increasing the temperature, using a more effective ligand to facilitate the CMD step, or employing a stronger base.

  • Catalyst Deactivation: The Pd(0) species formed after reductive elimination can sometimes aggregate and precipitate, leading to catalyst deactivation. The presence of a suitable ligand is crucial to stabilize the catalyst and ensure turnover. If catalyst precipitation is observed, screening different ligands is recommended.

Simplified Mechanistic Diagram:

Palladium_Catalytic_Cycle Pd(II) Pd(II) Palladacycle Palladacycle Pd(II)->Palladacycle Xanthene -HX Pd(IV) Intermediate Pd(IV) Intermediate Palladacycle->Pd(IV) Intermediate Ar-X Pd(IV) Intermediate->Pd(II) Reductive Elimination (Product)

References

Technical Support Center: Synthesis of 2-Bromo-9H-xanthen-9-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated technical support guide for the synthesis of 2-bromo-9H-xanthen-9-one. This resource is tailored for researchers, medicinal chemists, and process development professionals who are looking to synthesize, troubleshoot, and scale up the production of this valuable chemical intermediate. Here, we move beyond simple protocols to explain the underlying principles and provide actionable solutions to common challenges encountered in the laboratory.

Part 1: Foundational Synthesis Protocol

The synthesis of this compound is most commonly achieved via electrophilic aromatic substitution on the 9H-xanthen-9-one core. The protocol detailed below is a robust starting point for laboratory-scale synthesis.

Reaction Principle: Electrophilic Aromatic Substitution

The xanthenone scaffold is an electron-rich aromatic system. The ether linkage and the carbonyl group influence the regioselectivity of the bromination. The reaction proceeds via the attack of the aromatic ring on an electrophilic bromine species, leading to the substitution of a hydrogen atom with a bromine atom. Controlling the reaction conditions is paramount to ensure monosubstitution at the desired C2 position and to prevent the formation of polybrominated byproducts.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep_reagents Weigh Reagents: - 9H-Xanthen-9-one - Glacial Acetic Acid - Bromine prep_glassware Assemble Anhydrous Glassware: - Round-bottom flask - Addition funnel - Condenser dissolve Dissolve 9H-xanthen-9-one in glacial acetic acid prep_glassware->dissolve cool Cool mixture to 0-5 °C (Ice Bath) dissolve->cool add_br2 Add Bromine dropwise over 1-2 hours cool->add_br2 warm_rt Warm to room temperature and stir for 12-24h add_br2->warm_rt quench Quench: Pour into ice water warm_rt->quench precipitate Precipitate forms quench->precipitate filter Filter crude solid precipitate->filter wash Wash with NaHCO₃ (aq) then H₂O filter->wash dry Dry crude product wash->dry recrystallize Recrystallize (e.g., from Ethanol/Toluene) dry->recrystallize isolate Isolate pure crystals recrystallize->isolate characterize Characterize: - NMR, MP, LC-MS isolate->characterize G Xanthenone    9H-Xanthen-9-one   SigmaComplex    Resonance-StabilizedSigma Complex   Xanthenone->SigmaComplex + Br₂ Br2 Br-Br Product    this compound   SigmaComplex->Product - H⁺, - Br⁻

Removing unreacted starting material from 2-bromo-9H-xanthen-9-one product

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for the synthesis and purification of 2-bromo-9H-xanthen-9-one. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in removing unreacted 9H-xanthen-9-one from their final product. We will explore the underlying chemical principles and provide robust, field-tested protocols to ensure the high purity of your compound.

Introduction: The Challenge of Purity

The synthesis of this compound via electrophilic bromination of 9H-xanthen-9-one is a common transformation. However, achieving high purity can be challenging due to the similar physical properties of the starting material and the desired product. Incomplete reaction or suboptimal work-up procedures often lead to contamination with unreacted 9H-xanthen-9-one, which can interfere with subsequent reactions or biological assays. This guide provides a systematic approach to troubleshooting and resolving this common purification issue.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My initial purification by recrystallization still shows the presence of starting material in the 1H NMR. What is going wrong?

This is a common issue arising from the similar solubility profiles of 9H-xanthen-9-one and this compound in many common organic solvents. If both compounds co-crystallize, a simple recrystallization will be ineffective. The choice of solvent is critical. You may need to perform a systematic solvent screen to find a system where the solubility of the two compounds is sufficiently different.

Q2: I'm considering column chromatography. What is the recommended stationary and mobile phase?

Flash column chromatography is a highly effective method for this separation. A standard silica gel (60 Å, 230-400 mesh) is the recommended stationary phase. For the mobile phase, a non-polar/polar gradient system is typically employed. A good starting point is a gradient of ethyl acetate in hexanes. The less polar starting material, 9H-xanthen-9-one, should elute before the more polar product, this compound.

Q3: Are there any chemical methods to remove the unreacted starting material?

While a chemical quench or derivatization is not standard for this specific purification, understanding the reactivity differences could theoretically be exploited. However, such methods risk introducing more impurities and are generally less efficient than chromatographic separation for this particular pair of compounds.

Q4: How can I quickly assess the purity of my fractions during column chromatography?

Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the separation. Use the same solvent system planned for the column. The starting material should have a higher Rf value than the product. Staining with a potassium permanganate solution can help visualize the spots if they are not UV-active.

Purification Protocols & Methodologies

Method 1: Optimized Recrystallization

This method is most effective when the starting material contamination is relatively low (<10%).

Step-by-Step Protocol:

  • Solvent Selection: Begin by performing small-scale solubility tests with various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene). The ideal solvent will dissolve the crude product at an elevated temperature but show poor solubility for the product and higher solubility for the starting material at room temperature or below. A mixture of solvents can also be effective. For this system, a mixture of ethanol and water can be a good starting point.

  • Dissolution: Dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can enhance crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Method 2: Flash Column Chromatography

This is the most reliable method for separating mixtures with similar polarity.

Step-by-Step Protocol:

  • TLC Analysis: Develop a TLC method to resolve the starting material and the product. A good starting point is 10-20% ethyl acetate in hexanes. The goal is to achieve a ΔRf of at least 0.2.

  • Column Packing: Dry pack the column with silica gel, then flush with the initial, low-polarity mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry silica with the adsorbed sample is loaded onto the top of the column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes). Gradually increase the polarity of the mobile phase (gradient elution).

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions containing the this compound and evaporate the solvent under reduced pressure.

Data & Visualization

Physicochemical Properties
CompoundMolecular Weight ( g/mol )Melting Point (°C)Polarity
9H-xanthen-9-one196.21173-176Less Polar
This compound275.11199-201More Polar

Note: The introduction of the bromine atom increases the molecular weight and generally increases the polarity of the molecule.

Workflow Diagrams

Purification_Workflow cluster_recrystallization Method 1: Recrystallization cluster_chromatography Method 2: Column Chromatography R1 Crude Product R2 Dissolve in Hot Solvent R1->R2 R3 Slow Cooling & Crystallization R2->R3 R4 Vacuum Filtration R3->R4 R5 Wash with Cold Solvent R4->R5 R6 Pure Product R5->R6 End Pure this compound R6->End C1 Crude Product C2 Adsorb on Silica C1->C2 C3 Column Elution (Gradient) C2->C3 C4 Fraction Collection (TLC Monitoring) C3->C4 C5 Combine Pure Fractions C4->C5 C6 Solvent Evaporation C5->C6 C7 Pure Product C6->C7 C7->End Start Crude this compound (Contaminated with Starting Material) Decision Purity Assessment (e.g., NMR, LC-MS) Start->Decision Decision->R1 Low Impurity Decision->C1 High Impurity / Difficult Separation

Caption: Decision workflow for purification of this compound.

TLC_Monitoring plate TLC Plate Start Fraction 1 Fraction 2 Fraction 3 Product spot_start_sm SM spot_start_p P spot_f1 spot_f2_sm spot_f2_p spot_f3 spot_p

Caption: Example TLC plate for monitoring column chromatography fractions.

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloro-9H-xanthen-9-one in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic selection of starting materials is a cornerstone of efficient and successful synthetic campaigns. The xanthone scaffold, a privileged heterocyclic motif, is present in numerous biologically active compounds, making the functionalization of its core a critical endeavor.[1][2] This guide provides an in-depth, objective comparison of the reactivity of two key building blocks, 2-bromo-9H-xanthen-9-one and 2-chloro-9H-xanthen-9-one, in palladium-catalyzed cross-coupling reactions. By synthesizing established chemical principles with field-proven insights and supporting data from analogous systems, this document aims to inform rational substrate selection and reaction optimization.

Executive Summary: A Tale of Two Halogens

In the landscape of palladium-catalyzed cross-coupling reactions, the choice of the aryl halide is a paramount determinant of reaction efficiency. The established reactivity trend for aryl halides is I > Br > Cl > F . This hierarchy is principally governed by the bond dissociation energies of the carbon-halogen (C-X) bond and the kinetics of the oxidative addition step, which is frequently the rate-determining step in the catalytic cycle.

Consequently, This compound is the more reactive substrate compared to its chloro-analogue. This enhanced reactivity typically translates to milder reaction conditions, shorter reaction times, lower catalyst loadings, and often higher yields. However, the lower cost and wider availability of aryl chlorides have driven the development of sophisticated catalyst systems that can effectively activate the more robust C-Cl bond, making 2-chloro-9H-xanthen-9-one a viable and economical alternative in many applications.

The Underlying Chemical Principles: Bond Strength and Oxidative Addition

The superior reactivity of this compound is rooted in fundamental physical organic principles:

  • Bond Dissociation Energy (BDE): The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond. This lower BDE for the C-Br bond means that less energy is required to cleave it during the crucial oxidative addition step where the palladium(0) catalyst inserts into the C-X bond.

  • Oxidative Addition Kinetics: As the rate-determining step of many cross-coupling catalytic cycles, the kinetics of oxidative addition are critical. The lower activation energy required to break the C-Br bond results in a faster rate of oxidative addition for this compound compared to the 2-chloro derivative.

The electron-withdrawing nature of the ketone functionality in the xanthone scaffold enhances the electrophilicity of the C-X bond-bearing carbon, which generally favors the oxidative addition for both halogens. Nevertheless, the intrinsic difference in bond strength between C-Br and C-Cl remains the dominant factor in their relative reactivity.

Below is a generalized catalytic cycle for palladium-catalyzed cross-coupling reactions, illustrating the critical oxidative addition step.

Palladium Catalyzed Cross-Coupling cluster_legend Legend Pd(0)L2 Pd(0)L2 (Active Catalyst) Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 (Oxidative Addition Complex) Pd(0)L2->Ar-Pd(II)(X)L2 Ar-X Oxidative_Addition Oxidative Addition (Rate-Determining Step) Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 (Transmetalation Complex) Ar-Pd(II)(X)L2->Ar-Pd(II)(R)L2 R-M Transmetalation Transmetalation Ar-Pd(II)(R)L2->Pd(0)L2 Ar-R Ar-R (Coupled Product) Ar-Pd(II)(R)L2->Ar-R Reductive_Elimination Reductive Elimination Ar-X Aryl Halide (2-halo-9H-xanthen-9-one) R-M Coupling Partner (e.g., Boronic Acid) Suzuki-Miyaura Protocol start Start reagents Combine Aryl Halide (1.0 eq), Arylboronic Acid (1.2-1.5 eq), and Base (2.0-3.0 eq) in a flask. start->reagents inert Evacuate and backfill the flask with an inert gas (Ar or N₂) 3x. reagents->inert catalyst Add Pd catalyst (1-5 mol%) and ligand (if needed). inert->catalyst solvent Add degassed solvent (e.g., Toluene/H₂O, Dioxane/H₂O). catalyst->solvent heat Heat the reaction mixture (80-120 °C) with stirring. solvent->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor workup Cool, dilute with water, and extract with an organic solvent. monitor->workup purify Dry, concentrate, and purify by column chromatography. workup->purify end End purify->end

References

A Comparative Guide to the Biological Activity of 2-bromo-9H-xanthen-9-one and Other Xanthones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the xanthone scaffold stands out as a "privileged structure" due to its remarkable versatility and broad spectrum of biological activities.[1] This guide offers a comparative analysis of the biological potential of 2-bromo-9H-xanthen-9-one against other well-characterized xanthone derivatives. While direct and extensive experimental data for this compound is emerging, this document synthesizes available information and draws logical inferences based on established structure-activity relationships within the xanthone class to provide a forward-looking perspective for researchers.

The Xanthone Core: A Foundation for Diverse Biological Activities

Xanthones, characterized by their tricyclic dibenzo-γ-pyrone framework, are secondary metabolites found in various plants and microorganisms.[1] Their planar structure allows for diverse substitutions, which significantly modulate their biological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The type, number, and position of functional groups on the xanthone skeleton are critical determinants of its interaction with biological targets.[3]

This compound: A Candidate for Enhanced Bioactivity

The introduction of a bromine atom at the C-2 position of the xanthone scaffold is a strategic modification aimed at potentially enhancing its biological profile. Halogenation is a common strategy in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and binding interactions with target proteins. The presence of a bromine substituent can lead to altered electronic properties and the potential for halogen bonding, which can influence protein-ligand interactions.

While comprehensive biological data for the parent this compound is not yet widely published, the synthesis of related compounds like 2-bromo-3,4-dimethoxy-1-methyl-9H-xanthen-9-one has been reported, indicating its accessibility for biological screening.[3] The inclusion of this bromo-derivative in a library of nature-inspired xanthones for antimicrobial testing underscores its potential in this arena.[3]

Comparative Biological Activities: Anticancer and Antimicrobial Potential

To contextualize the potential of this compound, we will compare its anticipated activities with those of other well-studied xanthone derivatives.

Anticancer Activity

Xanthones exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[1] The substitution pattern on the xanthone nucleus plays a pivotal role in its cytotoxic efficacy.

Table 1: Comparative Cytotoxic Activity of Selected Xanthone Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
AnanixanthoneK562 (Leukemia)7.21[1]
Caloxanthone BK562 (Leukemia)3.00[1]
Compound 8 (a 3,6-disubstituted aminocarboxymethoxy xanthone)PC-3 (Prostate)6.18[1]
MDA-MB-231 (Breast)8.06[1]
A549 (Lung)4.59[1]
AsPC-1 (Pancreatic)4.76[1]
HCT-116 (Colon)6.09[1]
3-(3-Butylamino-2-hydroxy-propoxy)-1-hydroxy-xanthen-9-oneT47D (Breast)0.93 ± 0.04[4]
HCT15 (Colon)0.78 ± 0.01[4]

The data in Table 1 highlights that hydroxyl, methoxy, and substituted amino groups contribute significantly to the anticancer potency of xanthones. The introduction of a bromine atom at the C-2 position could enhance these activities by increasing the compound's ability to interact with target enzymes or receptors within cancer cells. For instance, molecular docking studies on brominated-hydroxyxanthones have suggested that hydrogen bonding interactions with key residues in the active site of the c-KIT protein contribute to their anticancer activity.[1]

Antimicrobial Activity

Xanthones have also demonstrated significant potential as antimicrobial agents against a range of bacteria and fungi.[3][5] The antimicrobial efficacy is, again, highly dependent on the substitution pattern.

Table 2: Comparative Antimicrobial Activity of Selected Xanthone Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
1-(Dibromomethyl)-3,4-dimethoxy-9H-xanthen-9-oneMultiple bacterial strainsActive[3]
1-(Dibromomethyl)-3,4,6-trimethoxy-9H-xanthen-9-oneMultiple bacterial strainsActive[3]
3,4-dihydroxy-1-methyl-9H-xanthen-9-oneT. rubrum FF5, M. canis FF1, E. floccosum FF916[3]
2-(3-(Allylamino)propoxy)-9H-xanthen-9-one hydrochlorideVarious fungal speciesActive[5]
6-chloro-2-methyl-9H-xanthen-9-one derivativesVarious yeasts and dermatophytesSignificant efficacy[5]

The activity of dibromomethyl and chloro-substituted xanthones suggests that halogenation is a promising strategy for developing potent antimicrobial agents. The 2-bromo substitution in this compound could confer broad-spectrum antimicrobial activity.

Experimental Protocols for Biological Evaluation

To facilitate further research into this compound and other xanthone derivatives, detailed protocols for key biological assays are provided below.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound) in culture medium. The final DMSO concentration should be kept below 0.5%.

  • Replace the medium in the wells with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Protocol 2: Antimicrobial Susceptibility Testing by Broth Microdilution

This method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in the broth medium in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Visualizing the Rationale and Workflow

To better illustrate the concepts discussed, the following diagrams are provided.

G cluster_0 Xanthone Scaffold cluster_1 Substitutions cluster_2 Biological Activities Xanthone Dibenzo-γ-pyrone Core Hydroxyl Hydroxyl (-OH) Xanthone->Hydroxyl Modifications Methoxy Methoxy (-OCH3) Xanthone->Methoxy Modifications Prenyl Prenyl Xanthone->Prenyl Modifications Halogen Halogen (-Br, -Cl) Xanthone->Halogen Modifications Anticancer Anticancer Hydroxyl->Anticancer Influence Antimicrobial Antimicrobial Hydroxyl->Antimicrobial Influence Anti_inflammatory Anti-inflammatory Hydroxyl->Anti_inflammatory Influence Methoxy->Anticancer Influence Methoxy->Antimicrobial Influence Methoxy->Anti_inflammatory Influence Prenyl->Anticancer Influence Prenyl->Antimicrobial Influence Prenyl->Anti_inflammatory Influence Halogen->Anticancer Influence Halogen->Antimicrobial Influence Halogen->Anti_inflammatory Influence

Caption: Structure-Activity Relationship of Xanthones.

G start Start: Synthesize/Obtain Xanthone Derivative in_vitro In Vitro Screening start->in_vitro cytotoxicity Cytotoxicity Assays (e.g., MTT) in_vitro->cytotoxicity antimicrobial Antimicrobial Assays (e.g., MIC) in_vitro->antimicrobial mechanism Mechanism of Action Studies cytotoxicity->mechanism antimicrobial->mechanism apoptosis Apoptosis Assays mechanism->apoptosis cell_cycle Cell Cycle Analysis mechanism->cell_cycle in_vivo In Vivo Studies (Animal Models) mechanism->in_vivo end Lead Compound Identification in_vivo->end

Caption: Drug Discovery Workflow for Xanthones.

Conclusion and Future Directions

The xanthone scaffold continues to be a fertile ground for the discovery of new therapeutic agents. While this compound remains a relatively unexplored derivative, the foundational knowledge of xanthone chemistry and biology strongly suggests its potential as a potent anticancer and antimicrobial agent. The strategic placement of a bromine atom at the C-2 position is a rational approach to enhance biological activity.

Future research should focus on the systematic evaluation of this compound using the standardized protocols outlined in this guide. A thorough investigation of its cytotoxicity against a panel of cancer cell lines and its antimicrobial spectrum will provide the necessary data to validate its therapeutic potential. Furthermore, mechanistic studies to elucidate its mode of action will be crucial for its development as a lead compound in drug discovery programs. The synthesis and evaluation of a series of halogenated xanthones will provide deeper insights into the structure-activity relationships and guide the design of next-generation xanthone-based therapeutics.

References

A Senior Application Scientist's Guide to Alternative Reagents for the Bromination of 9H-Xanthen-9-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of Brominated Xanthones

The 9H-xanthen-9-one scaffold is a privileged structure in medicinal chemistry and materials science, with its derivatives exhibiting a wide range of pharmacological activities, including antitumor and antioxidant properties.[1] Bromination of this core structure is a critical synthetic step, providing key intermediates for further functionalization and the development of novel therapeutic agents and functional materials.[2] Historically, molecular bromine (Br₂) has been the go-to reagent for such transformations. However, its high toxicity, corrosive nature, and challenging handling due to high vapor pressure necessitate the exploration of safer and more selective alternatives.[3]

This guide provides a comparative analysis of modern, alternative reagents for the bromination of 9H-xanthen-9-one. We will delve into the mechanistic underpinnings of each reagent, compare their performance using experimental data, and provide detailed protocols to empower researchers in drug development and organic synthesis to make informed decisions for efficient, safe, and regioselective synthesis.

The Challenge: Regioselectivity in the Xanthone Core

The 9H-xanthen-9-one nucleus presents a unique challenge for electrophilic aromatic substitution. The molecule contains two distinct aromatic rings influenced by competing electronic effects. The ether oxygen atom is an activating, ortho, para-directing group, enhancing the reactivity of positions 2, 4, 5, and 7. Conversely, the carbonyl group is a deactivating, meta-directing group. This electronic interplay governs the regiochemical outcome of bromination, making the choice of reagent and conditions paramount for achieving the desired isomer.

Caption: Electronic influences on the 9H-xanthen-9-one core.

Comparative Analysis of Brominating Reagents

The ideal brominating agent should be effective under mild conditions, easy to handle, and offer high regioselectivity and yield. While molecular bromine is a powerful reagent, its hazardous nature has spurred the adoption of solid, stable alternatives.[4]

N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is arguably the most versatile and widely used alternative to liquid bromine.[5][6] It is a white crystalline solid, making it significantly easier and safer to handle.[3][6] Its reactivity can be tuned for electrophilic aromatic substitution, providing a low, constant concentration of electrophilic bromine, which helps minimize side reactions.[3][6]

Mechanism of Action: In the presence of an acid catalyst or a polar solvent, NBS generates an electrophilic bromine species (Br⁺). The reaction proceeds via a classic electrophilic aromatic substitution mechanism, where the electron-rich xanthone ring attacks the Br⁺, forming a resonance-stabilized carbocation intermediate (a Wheland intermediate), which then loses a proton to restore aromaticity.[7][8]

Performance Insights:

  • Selectivity: The solvent choice is critical for controlling regioselectivity. Using polar aprotic solvents like N,N-Dimethylformamide (DMF) can enhance para-selectivity for many electron-rich aromatic compounds.[5][9] For xanthones, this can be leveraged to favor substitution at the 2 and 7 positions.

  • Reactivity: While milder than Br₂, NBS is highly effective for activated aromatic systems like xanthones.[10] For less reactive substrates, an acid catalyst such as p-toluene sulfonic acid (PTSA) or even concentrated sulfuric acid can be employed to increase the electrophilicity of the bromine.[10][11]

Copper(II) Bromide (CuBr₂)

Copper(II) Bromide offers an exceptionally mild and efficient method for the monobromination of activated aromatic compounds.[9] It is a solid reagent that often works at ambient temperature, avoiding the need for strong acids or harsh conditions.

Mechanism of Action: While the precise mechanism can be complex, it is believed to involve the generation of an electrophilic bromine species through the coordination of CuBr₂ with the substrate or solvent. The reaction proceeds under neutral or near-neutral conditions.

Performance Insights:

  • Selectivity: CuBr₂ is known for its excellent regioselectivity, often favoring monobromination at the most sterically accessible and electronically enriched position.[9] This makes it a strong candidate for achieving high yields of a single isomer.

  • Conditions: Reactions are typically run in solvents like acetonitrile at room temperature, simplifying the experimental setup and workup.[9]

In Situ Generation of Bromine

Modern green chemistry principles encourage avoiding the handling of hazardous reagents altogether.[12] Methods that generate bromine in situ from stable, non-volatile salts are therefore highly attractive.

Reagent Systems:

  • H₂O₂/HBr or NaBr/Oxone®: These systems use a safe bromide salt (HBr or NaBr) and a strong oxidant (hydrogen peroxide or Oxone®) to produce electrophilic bromine directly in the reaction mixture.[12][13] This approach is environmentally benign, often using water as a solvent, and eliminates the risks associated with storing and handling molecular bromine.[12]

  • Continuous Flow Systems: For industrial applications, generating Br₂ in situ from NaOCl and HBr in a continuous flow reactor offers a highly controlled, safe, and scalable protocol.[14]

Data-Driven Performance Comparison

The selection of a brominating agent is a balance of reactivity, selectivity, safety, and experimental convenience. The table below summarizes the performance of key alternative reagents for the bromination of activated aromatic compounds, providing a basis for selecting a method for 9H-xanthen-9-one.

ReagentTypical Substrate(s)Typical ConditionsYield (%)SelectivityKey Advantages & Considerations
N-Bromosuccinimide (NBS) Electron-rich aromatics (phenols, anilines), Xanthones[1][9]Varies with solvent (e.g., DMF, CCl₄, CHCl₃), often at room temp.[1][9][10]50-95% (substrate dependent)[9]High para-selectivity in polar solvents like DMF[5][9]Solid, easy to handle; selectivity can be tuned by solvent choice; may require an acid catalyst for less activated systems.[3][10]
Copper(II) Bromide (CuBr₂) Anilines, phenols, aryl alkyl ethers[9]Acetonitrile, ambient temperature[9]60-96%[9]Excellent for monobromination; high regioselectivity for para-substitution[9]Very mild reaction conditions; avoids strong acids; simple workup.[9]
NaBr / Oxone® Aromatic compoundsAcetonitrile/Water, room temp.[11]Good to excellentHighly regioselectiveGreen chemistry approach; avoids handling Br₂; uses inexpensive and safe reagents.[11][12]
H₂O₂ / HBr Ketones, activated aromatics"On water", room temp.[12]69-97%[12]High monobromination selectivity[12]Environmentally benign; no organic waste; uses cheap reagents.[12]
Molecular Bromine (Br₂) (Baseline) General aromatic compoundsRequires Lewis acid (e.g., FeBr₃) for non-activated rings[7]VariableCan lead to polybrominationHighly reactive but toxic, corrosive, and difficult to handle.[3][4]

Experimental Protocols & Workflows

A robust experimental design is crucial for success. The following protocols are generalized from established procedures for activated aromatic systems and should be optimized for the specific 9H-xanthen-9-one substrate.

General Experimental Workflow

G start Dissolve 9H-xanthen-9-one in appropriate solvent reagent Add Brominating Reagent (e.g., NBS, CuBr₂) start->reagent Step 1 reaction Stir at specified temperature (Monitor by TLC/HPLC) reagent->reaction Step 2 workup Quench reaction (e.g., add Na₂S₂O₃ solution) reaction->workup Step 3 extraction Extract with organic solvent workup->extraction Step 4 purification Wash, dry, and concentrate organic phase extraction->purification Step 5 end Purify crude product (Column chromatography or recrystallization) purification->end Step 6

Caption: Generalized workflow for the bromination of 9H-xanthen-9-one.

Protocol 1: Bromination using N-Bromosuccinimide (NBS)

This protocol is adapted from procedures for the bromination of activated xanthone derivatives.[1]

  • Preparation: In a round-bottom flask, dissolve 9H-xanthen-9-one (1.0 mmol) in a suitable solvent (e.g., 10 mL of CCl₄ or DMF).

  • Reagent Addition: Add N-Bromosuccinimide (1.0-2.2 mmol, depending on desired degree of bromination) to the solution in portions. For dibromination, a larger excess of NBS may be required.

  • Reaction: Stir the mixture at room temperature. The reaction time can vary from a few hours to 24 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, filter the reaction mixture to remove succinimide. If DMF was used, dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with water, then with a saturated sodium thiosulfate solution to quench any remaining bromine, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Isolation: Purify the resulting crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., methanol or ethanol) to yield the pure brominated product.[1]

Protocol 2: Bromination using Copper(II) Bromide (CuBr₂)

This protocol is based on general methods for the mild bromination of phenols and aryl ethers.[9]

  • Preparation: To a solution of 9H-xanthen-9-one (1.0 mmol) in acetonitrile (10 mL), add Copper(II) Bromide (2.1 mmol).

  • Reaction: Stir the mixture vigorously at ambient temperature.

  • Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Workup: Filter the reaction mixture through a pad of celite to remove insoluble copper salts.

  • Extraction: Dilute the filtrate with water and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic extracts, wash with water, dry over anhydrous magnesium sulfate, and evaporate the solvent. The crude product can be further purified by column chromatography.

Mechanistic Considerations

Understanding the reaction mechanism is key to troubleshooting and optimizing reaction conditions.

G cluster_reagents Electrophile Generation cluster_eas Electrophilic Aromatic Substitution r1 Br-Br + FeBr₃ → Br⁺---[FeBr₄]⁻ br_plus Br⁺ (Electrophile) r2 NBS + H⁺ → [NBS-H]⁺ → Br⁺ + Succinimide xanthone Xanthone (Nucleophile) wheland Wheland Intermediate (Resonance Stabilized Carbocation) xanthone->wheland Attack on Br⁺ br_plus->wheland product Brominated Xanthone wheland->product -H⁺ (aromatization)

Caption: Simplified mechanism for electrophilic aromatic bromination.

The rate-determining step is the initial attack of the aromatic π-system on the electrophilic bromine, which disrupts the aromaticity to form the Wheland intermediate.[7][8] The stability of this intermediate, influenced by the electronic nature of the xanthone core, dictates the position of substitution. The subsequent rapid loss of a proton restores the highly stable aromatic system.[8]

Conclusion and Recommendations

For researchers seeking alternatives to molecular bromine for the bromination of 9H-xanthen-9-one, N-Bromosuccinimide (NBS) stands out as the most versatile and well-documented reagent. Its solid form enhances safety, while the ability to tune selectivity through solvent choice provides significant experimental control. For reactions requiring exceptional mildness and high selectivity for monobromination, Copper(II) Bromide (CuBr₂) presents a compelling option. For laboratories prioritizing green chemistry, in situ generation methods using reagents like NaBr/Oxone® or H₂O₂/HBr are highly recommended as they eliminate the need to handle hazardous bromine entirely.[12]

Ultimately, the optimal choice of reagent will depend on the specific substrate, the desired degree of bromination (mono- vs. di-), and the available laboratory resources. The protocols and comparative data provided in this guide serve as a robust starting point for the successful synthesis of brominated 9H-xanthen-9-one derivatives.

References

A Comparative Guide to Copper-Catalyzed vs. Palladium-Catalyzed Reactions of 2-Bromo-9H-xanthen-9-one: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic synthesis, the strategic functionalization of heterocyclic scaffolds is a cornerstone of drug discovery and materials science. The xanthen-9-one core, in particular, is a privileged structure found in numerous biologically active compounds. The targeted modification of 2-bromo-9H-xanthen-9-one serves as a critical gateway to a diverse array of novel derivatives. This guide provides an in-depth, comparative analysis of two of the most powerful catalytic systems for this purpose: the time-honored copper-catalyzed reactions and the versatile palladium-catalyzed cross-coupling reactions.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to offer insights into the underlying principles and practical considerations that govern the choice between these two catalytic manifolds.

The Strategic Importance of this compound Functionalization

The bromine atom at the 2-position of the 9H-xanthen-9-one scaffold is a versatile synthetic handle. Its conversion to new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds allows for the systematic exploration of the chemical space around this important pharmacophore. The choice between a copper- or palladium-based catalytic system is often dictated by a multitude of factors, including the nature of the coupling partner, desired functional group tolerance, reaction conditions, and overall cost-effectiveness.

Palladium-Catalyzed Cross-Coupling: A Modern Powerhouse

Palladium-catalyzed cross-coupling reactions have revolutionized the art of C-C and C-N bond formation.[1] Reactions such as the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, Heck reaction, and Sonogashira coupling provide a robust and highly modular approach to the derivatization of this compound.[2][3][4][5]

The Catalytic Cycle: A Dance of Oxidation States

The general mechanism for these reactions involves a catalytic cycle that shuttles the palladium between the Pd(0) and Pd(II) oxidation states.[2] The cycle typically commences with the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the coupling partner (e.g., an amine, boronic acid, or alkyne), and culminates in reductive elimination to furnish the desired product and regenerate the active Pd(0) catalyst.[6][7][8]

Palladium_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-Br) Pd(0)L2->Oxidative_Addition + Ar-Br ArPd(II)(Br)L2 Ar-Pd(II)(Br)L2 Oxidative_Addition->ArPd(II)(Br)L2 Ligand_Exchange Ligand Exchange/ Transmetalation/ Amine Coordination ArPd(II)(Br)L2->Ligand_Exchange + Nu-H or Nu-M Intermediate [Ar-Pd(II)(Nu)L2]+ Ligand_Exchange->Intermediate Reductive_Elimination Reductive Elimination Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-Nu Reductive_Elimination->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Key Palladium-Catalyzed Reactions and Their Applications
  • Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of C-N bonds, enabling the coupling of this compound with a wide variety of primary and secondary amines.[2][9] The choice of phosphine ligand is critical and can be tailored to the steric and electronic properties of the amine coupling partner.[10]

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds, the Suzuki reaction, which couples the aryl bromide with an organoboron species (typically a boronic acid or ester), is exceptionally versatile and tolerates a broad range of functional groups.[11][12]

  • Heck Reaction: This reaction facilitates the arylation of alkenes, providing access to substituted styrenyl-xanthenones.[4][13]

  • Sonogashira Coupling: To introduce alkynyl moieties, the Sonogashira coupling, which utilizes a terminal alkyne as the coupling partner, is the method of choice.[5][14]

Copper-Catalyzed Reactions: The Ullmann Condensation and Its Modern Variants

The Ullmann condensation, first reported over a century ago, represents the classical approach to copper-mediated C-N and C-O bond formation.[15][16][17][18][19][20] While traditional Ullmann reactions often required harsh conditions, such as high temperatures and stoichiometric amounts of copper, modern advancements have led to the development of milder and more efficient catalytic protocols.[21][22]

The Ullmann Reaction Mechanism: A Matter of Debate

The precise mechanism of the Ullmann reaction has been a subject of extensive investigation and debate. While a definitive single pathway has not been universally agreed upon, several plausible mechanisms have been proposed, including oxidative addition/reductive elimination pathways possibly involving Cu(I)/Cu(III) species, and single-electron transfer (SET) processes.[22][23] The prevailing view is that a Cu(I) species is the active catalyst.

Copper_Catalytic_Cycle Cu(I)X Cu(I)X Coordination_Deprotonation Coordination & Deprotonation Cu(I)X->Coordination_Deprotonation + Nu-H, Base Cu(I)Nu Cu(I)-Nu Coordination_Deprotonation->Cu(I)Nu Oxidative_Addition Oxidative Addition (Ar-Br) Cu(I)Nu->Oxidative_Addition + Ar-Br ArCu(III)(Nu)X Ar-Cu(III)(Nu)X Oxidative_Addition->ArCu(III)(Nu)X Reductive_Elimination Reductive Elimination ArCu(III)(Nu)X->Reductive_Elimination Reductive_Elimination->Cu(I)X Catalyst Regeneration Product Ar-Nu Reductive_Elimination->Product

Caption: A plausible catalytic cycle for the copper-catalyzed Ullmann condensation.

Modern Ullmann-Type Reactions

The "renaissance" of the Ullmann reaction has been spurred by the discovery that the addition of ligands, such as diamines, amino alcohols, and diketones, can dramatically accelerate the reaction and allow for milder conditions.[22] These ligated copper systems have expanded the scope of the Ullmann condensation to include a wider range of substrates with improved yields.[24][25]

Head-to-Head Comparison: Copper vs. Palladium

FeaturePalladium-Catalyzed ReactionsCopper-Catalyzed Reactions
Catalyst Cost Generally higherGenerally lower
Reaction Temperature Often milder (room temperature to ~120 °C)Traditionally high, but modern variants can be milder
Ligands Often sophisticated and expensive phosphine ligandsSimpler, less expensive ligands (e.g., diamines)
Substrate Scope Extremely broad, highly versatileTraditionally more limited, but expanding with new methods
Functional Group Tolerance ExcellentGenerally good, but can be sensitive to certain groups
Reaction Times Typically shorterCan be longer, especially in traditional protocols
Toxicity Palladium is a heavy metal with toxicity concernsCopper is less toxic than palladium
Air/Moisture Sensitivity Can be sensitive, often requiring inert atmospheresGenerally more robust and less sensitive

Experimental Protocols

Representative Palladium-Catalyzed Buchwald-Hartwig Amination

Objective: To synthesize 2-(phenylamino)-9H-xanthen-9-one.

Materials:

  • This compound

  • Aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (nitrogen or argon), add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and Xantphos (0.04 mmol).

  • Add sodium tert-butoxide (1.4 mmol).

  • Evacuate and backfill the tube with the inert gas three times.

  • Add anhydrous toluene (5 mL) and aniline (1.2 mmol) via syringe.

  • Seal the tube and heat the reaction mixture at 100 °C with stirring for 16-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality: The use of a bulky, electron-rich phosphine ligand like Xantphos is crucial for promoting the reductive elimination step and preventing β-hydride elimination, leading to higher yields.[7] Sodium tert-butoxide is a strong, non-nucleophilic base that facilitates the deprotonation of the amine.[6]

Representative Copper-Catalyzed Ullmann Condensation

Objective: To synthesize 2-(phenylamino)-9H-xanthen-9-one.

Materials:

  • This compound

  • Aniline

  • Copper(I) iodide (CuI)

  • L-proline

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), CuI (0.1 mmol), L-proline (0.2 mmol), and K₂CO₃ (2.0 mmol).

  • Add aniline (1.2 mmol) and DMSO (5 mL).

  • Heat the reaction mixture at 110 °C with stirring for 24-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality: L-proline acts as a ligand that stabilizes the copper catalyst and facilitates the coupling reaction, allowing for lower reaction temperatures compared to traditional Ullmann conditions.[26] Potassium carbonate is a mild base suitable for this transformation.

Conclusion and Future Outlook

Both copper- and palladium-catalyzed reactions offer powerful and complementary strategies for the functionalization of this compound. The choice between the two is a strategic decision based on the specific synthetic goals, available resources, and desired scale of the reaction.

Palladium catalysis, with its broad substrate scope and mild reaction conditions, often represents the go-to choice for complex molecule synthesis in a research and development setting.[27] However, the lower cost and toxicity of copper, coupled with the continuous development of more efficient ligand systems, make copper-catalyzed reactions an attractive and sustainable alternative, particularly for large-scale industrial applications.[26]

The future of this field will likely see the development of even more active and selective catalysts for both metals, as well as the exploration of synergistic bimetallic catalytic systems that harness the unique properties of both copper and palladium.

References

A Senior Application Scientist's Guide to Byproduct Analysis in the Synthesis of 2-bromo-9H-xanthen-9-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of the reaction byproducts encountered during the synthesis of 2-bromo-9H-xanthen-9-one, a critical building block in medicinal chemistry and materials science.[1] We will move beyond simple procedural outlines to explore the mechanistic origins of common impurities, offering field-proven strategies for their detection, characterization, and mitigation. The protocols and analytical workflows described herein are designed to be self-validating, ensuring researchers can achieve high-purity target compounds with confidence.

The Synthetic Challenge: Purity in Electrophilic Bromination

The synthesis of this compound is most commonly achieved via electrophilic aromatic substitution on the 9H-xanthen-9-one core. While seemingly straightforward, this reaction is susceptible to the formation of several closely related byproducts that can be challenging to separate and may confound downstream applications. The xanthone scaffold possesses two benzene rings, which are activated by the ether linkage and deactivated by the carbonyl group. This complex electronic profile makes controlling the regioselectivity of bromination a significant challenge.

The primary synthetic approach involves the direct bromination of 9H-xanthen-9-one. The choice of brominating agent and reaction conditions is paramount in dictating the product distribution.

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Isolation cluster_purification Purification Start 9H-Xanthen-9-one in Acetic Acid Reaction Stir at Controlled Temperature (e.g., 80-100°C) Start->Reaction Bromine Bromine (Br2) Bromine->Reaction Quench Pour into Ice Water Reaction->Quench Filter Filter Precipitate Quench->Filter Wash Wash with NaHCO3 (aq) and Water Filter->Wash Dry Dry Crude Product Wash->Dry Purify Column Chromatography or Recrystallization Dry->Purify Final Pure this compound Purify->Final

Caption: Generalized workflow for the synthesis of this compound.

A Comparative Analysis of Key Reaction Byproducts

Understanding the potential impurities is the first step toward controlling them. The primary byproducts arise from over-bromination, isomeric bromination, or incomplete reaction.

Byproduct/ImpurityStructure NameMechanistic OriginImpact on Downstream Use
Dibrominated Species 2,7-dibromo-9H-xanthen-9-oneThe initial monobromination at the 2-position does not sufficiently deactivate the second aromatic ring, which can undergo a subsequent electrophilic attack.Introduces impurities that are difficult to separate due to similar polarity. Can lead to undesired products in subsequent coupling reactions.
Isomeric Monobromo Species 4-bromo-9H-xanthen-9-oneThe ether oxygen directs ortho- and para-, while the carbonyl group directs meta-. This leads to potential substitution at the C4 position, although C2 is generally favored.May have different reactivity and pharmacological profiles. Complicates structural confirmation if not properly identified.
Unreacted Starting Material 9H-xanthen-9-oneIncomplete reaction due to insufficient brominating agent, low temperature, or short reaction time.Reduces overall yield and requires efficient purification to remove.
Poly-brominated Species Tri/Tetrabromo derivativesOccurs under harsh conditions with a large excess of bromine. The molecule is forced to accept additional bromine atoms at less favorable positions.Significantly alters the electronic and physical properties of the molecule. Difficult to remove.

Expert Insight: The formation of 2,7-dibromo-9H-xanthen-9-one is the most prevalent issue. The key to minimizing this is precise stoichiometric control of the brominating agent. Using slightly less than one equivalent of bromine can favor mono-substitution, at the cost of leaving some unreacted starting material, which is often easier to separate than the dibrominated byproduct.

Validated Experimental & Analytical Protocols

Trustworthy science relies on robust and reproducible methods. The following protocols provide a framework for both synthesis and analysis.

Protocol 1: Controlled Synthesis of this compound

This protocol is adapted from established procedures for the bromination of aromatic ketones and is designed to favor the desired mono-brominated product.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve 9H-xanthen-9-one (1.0 eq) in glacial acetic acid (10-15 mL per gram of starting material).

  • Bromine Addition: While stirring, add a solution of bromine (0.95-1.0 eq) in glacial acetic acid dropwise over 30-60 minutes. Maintain the reaction temperature below 30°C during the addition. Causality Note: Slow, controlled addition prevents localized high concentrations of bromine, which can lead to over-bromination.

  • Reaction: After the addition is complete, slowly heat the mixture to 80-90°C and maintain for 2-4 hours. Monitor the reaction progress by TLC or HPLC to ensure consumption of the starting material without significant formation of dibromo-byproducts.

  • Workup: Cool the reaction mixture to room temperature and pour it slowly into a beaker of ice water with stirring.

  • Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid sequentially with cold water, a 5% sodium bicarbonate solution (to neutralize excess acid), and finally with more cold water until the filtrate is neutral.

  • Drying & Purification: Dry the crude product under vacuum. The primary impurity is often the dibromo-adduct or starting material. Purify via column chromatography (Silica gel, hexanes/ethyl acetate gradient) or recrystallization from a suitable solvent like ethanol or a toluene/heptane mixture.[2]

Protocol 2: Analytical Workflow for Byproduct Identification

A multi-technique approach is essential for unambiguous identification and quantification of impurities.

  • Sample Preparation: Prepare a stock solution of the crude reaction product in a suitable solvent (e.g., acetonitrile or THF) at a concentration of approximately 1 mg/mL.

  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, is effective. A typical gradient might run from 30% B to 95% B over 20 minutes.

    • Detection: UV detection at 254 nm and 280 nm.

    • Analysis: The elution order will typically be: 9H-xanthen-9-one -> this compound -> dibromo-9H-xanthen-9-one, due to increasing hydrophobicity. Quantify the relative peak areas to assess purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Utility: GC-MS is excellent for identifying volatile impurities and confirming the mass of the main components.

    • Column: A standard non-polar column (e.g., DB-5ms).

    • Analysis: The mass spectrum will clearly differentiate between the starting material (M+), mono-brominated (M+Br), and di-brominated (M+2Br) products based on their molecular ion peaks and characteristic isotopic patterns for bromine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This is the most powerful tool for structural elucidation of isomers. The aromatic region (7.0-8.5 ppm) will show distinct splitting patterns for the desired 2-bromo isomer versus other isomers (e.g., 4-bromo). The presence of unreacted starting material will be evident by its characteristic symmetric signals.[3]

    • Quantitative NMR (qNMR): For precise purity assessment without the need for individual standards, qNMR can be performed using a certified internal standard.[4]

Caption: A multi-technique workflow for the analysis of synthesis byproducts.

Conclusion and Recommendations

The synthesis of high-purity this compound is readily achievable through careful control of reaction stoichiometry and conditions. The primary challenge lies in minimizing the formation of the 2,7-dibromo byproduct. We recommend the following best practices:

  • Sub-stoichiometric Bromine: Employ slightly less than one equivalent of the brominating agent to favor mono-substitution.

  • Low Temperature & Slow Addition: Introduce the bromine slowly and at a controlled temperature to prevent runaway reactions and localized areas of high concentration.

  • Real-time Monitoring: Utilize in-process controls like TLC or HPLC to monitor the reaction's progress and avoid over-bromination.

  • Comprehensive Analysis: Do not rely on a single analytical technique. A combination of HPLC for purity, MS for mass confirmation, and NMR for structural verification is essential for a complete quality assessment.

By implementing these strategies, researchers can confidently synthesize this compound with the high degree of purity required for demanding applications in drug development and materials science.

References

A Comparative Guide to the Anticancer Efficacy of Halogenated Xanthen-9-one Derivatives and Established Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The relentless pursuit of novel, more effective, and selective anticancer drugs is a cornerstone of modern medicinal chemistry.[1] Among the myriad of molecular scaffolds explored, heterocyclic compounds have emerged as a particularly fruitful area of research. The 9H-xanthen-9-one, or xanthone, framework is recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets, demonstrating significant potential in the development of new therapeutic agents.[1][2] Xanthone derivatives, both naturally derived and synthetic, have been shown to exhibit broad-spectrum anticancer activities.[3][4]

A key strategy in drug discovery for enhancing the potency and modulating the physicochemical properties of a lead compound is halogenation. The introduction of halogen atoms, such as bromine or chlorine, can significantly alter a molecule's lipophilicity, electronic distribution, and metabolic stability, often leading to improved pharmacological activity.[5] This guide provides a comparative analysis of the anticancer efficacy of halogenated xanthone derivatives, with a particular focus on emerging data for 2-bromo-9H-xanthen-9-one, against established chemotherapeutic drugs. We will delve into the mechanistic underpinnings of their activity, present available experimental data, and provide detailed protocols for their evaluation, offering a critical resource for researchers in oncology and drug development.

The Xanthone Scaffold: A Versatile Foundation for Anticancer Activity

The tricyclic dibenzo-γ-pyrone structure of xanthone serves as an excellent scaffold for functionalization, allowing for the synthesis of a diverse library of derivatives.[3] These modifications, including hydroxylation, prenylation, and halogenation, dramatically influence the compound's anticancer potency and selectivity.[2]

The anticancer effects of xanthones are multi-faceted, targeting several hallmarks of cancer. Key mechanisms of action include:

  • Induction of Apoptosis: Xanthones can trigger programmed cell death through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, primarily through the activation of caspase enzymes.[1][2]

  • Inhibition of Topoisomerases: Like some established anticancer drugs, certain xanthone derivatives can inhibit topoisomerase II, an essential enzyme for DNA replication and repair, leading to DNA damage and cell death.

  • Protein Kinase Inhibition: Dysregulation of protein kinases is central to cancer development. Xanthones have been shown to inhibit various kinases involved in cell proliferation and survival signaling pathways.[2]

  • Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, often at the G2/M phase, preventing cancer cells from dividing.

Focus on Halogenation: The Case of this compound

While a vast number of xanthone derivatives have been studied, specific data on this compound remain limited. However, available research indicates that halogenation is a promising strategy for enhancing cytotoxicity. A study investigating hydroxylated xanthones against cervical and colorectal cancer cell lines also synthesized and tested 2-chloroxanthone and 2-bromoxanthone. The results demonstrated a clear enhancement of anticancer activity compared to the unsubstituted parent xanthone.

Against the WiDr colorectal cancer cell line, the parent xanthone molecule showed poor activity with a half-maximal inhibitory concentration (IC50) of 200 µM. In stark contrast, 2-bromoxanthone exhibited a significantly lower IC50 of 85.1 µM, indicating a more than two-fold increase in potency. This finding, while preliminary, underscores the potential of bromo-substitution in the xanthone backbone for developing more effective anticancer agents.

Comparative Efficacy Analysis: Xanthone Derivatives vs. Standard Chemotherapeutics

To contextualize the efficacy of these emerging compounds, it is essential to compare their cytotoxic activity with that of widely used anticancer drugs. The IC50 value, which represents the concentration of a drug required to inhibit the growth of 50% of a cell population, is a standard metric for this comparison.

Table 1: Comparative In Vitro Cytotoxicity (IC50) of Xanthone Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Xanthone (unmodified)WiDr (Colon)200
This compound WiDr (Colon)85.1
1,3-DihydroxyxanthoneWiDr (Colon)0.114
1,3-DihydroxyxanthoneHeLa (Cervical)0.086
Novel Prenylated XanthoneA549 (Lung)4.84[2]
Novel Prenylated XanthonePC-3 (Prostate)6.21[2]
α-MangostinHL60 (Leukemia)<10[4]
7-Bromo-1,3-dihydroxy-9H-xanthen-9-oneMDA-MB-231 (Breast)0.46

Table 2: Representative In Vitro Cytotoxicity (IC50) of Standard Chemotherapeutic Drugs

Standard DrugCancer Cell LineIC50 (µM)Reference
DoxorubicinMCF-7 (Breast)~0.1 - 8.3[6][7]
DoxorubicinA549 (Lung)>20[6]
DoxorubicinHepG2 (Liver)~12.18[6]
CisplatinA549 (Lung)~7.5 - 10.9[8]
CisplatinOvarian Carcinoma Lines~0.3 - 1.5[9]
PaclitaxelVarious Human Tumor Lines~0.0025 - 0.0075[10]
PaclitaxelNSCLC (Lung) Lines (120h)~0.027[11]

Note: IC50 values for standard drugs can vary significantly between studies and cell line passages due to differing experimental conditions.[12][13]

From the data, it is evident that while 2-bromoxanthone shows improved activity over its parent compound, other xanthone derivatives, particularly those with multiple hydroxyl or specific bromo- and hydroxyl-substitutions, exhibit much higher potency, with IC50 values in the sub-micromolar range. These more potent derivatives demonstrate cytotoxicity that approaches the range of some standard chemotherapeutic agents like Cisplatin and Doxorubicin in certain cell lines. However, they are generally less potent than highly cytotoxic agents like Paclitaxel, which often has IC50 values in the nanomolar range.[9][10]

Mechanistic Deep Dive: How Xanthones Induce Cancer Cell Death

The primary mechanism by which many xanthone derivatives exert their anticancer effect is through the induction of apoptosis, or programmed cell death. This is a controlled, energy-dependent process crucial for eliminating damaged or unwanted cells.

Xanthone derivatives can trigger apoptosis by activating a cascade of enzymes called caspases. This can occur through two main pathways:

  • The Extrinsic (Death Receptor) Pathway: The compound may promote the expression of death receptors (e.g., TNFR1) on the cell surface. Binding of ligands to these receptors initiates a signaling cascade that activates initiator caspase-8, which in turn activates executioner caspases like caspase-3, leading to cell death.

  • The Intrinsic (Mitochondrial) Pathway: The compound can cause mitochondrial stress, leading to the release of cytochrome c into the cytoplasm. This triggers the formation of the apoptosome, which activates initiator caspase-9, subsequently activating the same executioner caspases.

apoptosis_pathway cluster_stimulus External/Internal Stimulus cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Xanthone Derivative Xanthone Derivative Death Receptors Death Receptors Xanthone Derivative->Death Receptors Mitochondria Mitochondria Xanthone Derivative->Mitochondria Caspase-8 Caspase-8 Death Receptors->Caspase-8 Activation Caspase-3 Caspase-3 Caspase-8->Caspase-3 Cytochrome c Cytochrome c Mitochondria->Cytochrome c Release Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activation via Apoptosome Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Cleavage of substrates

General signaling pathway for apoptosis induction by xanthones.
Standardized Experimental Protocols for Efficacy Evaluation

To ensure the reproducibility and validity of cytotoxicity data, standardized experimental protocols are critical. Below are step-by-step methodologies for key in vitro assays used to evaluate the anticancer efficacy of compounds like this compound.

The logical flow of experiments typically begins with a broad screening for cytotoxicity to determine the IC50, followed by more detailed mechanistic assays to understand how the compound works.

experimental_workflow Start Start: Synthesized Compound Cell_Culture Prepare Cancer Cell Line Cultures Start->Cell_Culture MTT_Assay Cell Viability (MTT) Assay Cell_Culture->MTT_Assay IC50_Calc Calculate IC50 Value MTT_Assay->IC50_Calc Mechanistic_Assays Mechanistic Assays IC50_Calc->Mechanistic_Assays Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Mechanistic_Assays->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis Mechanistic_Assays->Cell_Cycle_Assay Data_Analysis Data Analysis & Interpretation Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis Conclusion Conclusion on Efficacy & Mechanism Data_Analysis->Conclusion

Standard workflow for evaluating novel anticancer compounds.

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative (e.g., from 0.1 µM to 100 µM) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for a specified period (typically 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be bound by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the xanthone derivative at concentrations around its IC50 value for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (100 µg/mL).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Discussion and Future Perspectives

The available evidence, though limited for this compound specifically, strongly suggests that halogenation of the xanthone scaffold is a viable strategy for enhancing anticancer activity. The observed two-fold increase in potency of 2-bromoxanthone over the parent molecule is a promising starting point. Furthermore, the sub-micromolar activity of other halogenated and poly-substituted xanthones indicates that this chemical class warrants significant further investigation.

Future research should focus on several key areas:

  • Synthesis and Screening: A broader library of this compound derivatives, with additional functional groups at other positions, should be synthesized and screened against a diverse panel of cancer cell lines to establish clear structure-activity relationships (SAR).

  • Mechanistic Elucidation: For the most potent compounds, detailed mechanistic studies beyond initial cytotoxicity screens are required. This includes investigating their specific effects on apoptotic pathways, cell cycle checkpoints, and potential inhibition of key cancer-related enzymes like topoisomerases and protein kinases.

  • In Vivo Efficacy: Promising candidates from in vitro studies must be advanced to preclinical in vivo models (e.g., tumor xenografts in mice) to evaluate their therapeutic efficacy, pharmacokinetics, and safety profiles.

  • Combination Therapies: Investigating the synergistic effects of these novel xanthone derivatives with existing chemotherapeutic drugs could reveal new combination therapies that are more effective and can overcome drug resistance.

Conclusion

The 9H-xanthen-9-one scaffold remains a highly "privileged" and promising structure in the quest for new anticancer agents. The strategic addition of halogen atoms, as exemplified by the enhanced potency of this compound, represents a compelling direction for drug development. While more potent derivatives have been identified, the foundational data supports a focused exploration of brominated xanthones. By employing rigorous, standardized evaluation protocols, researchers can effectively compare these novel compounds to existing drugs, elucidate their mechanisms of action, and ultimately identify lead candidates with the potential to advance into clinical development.

References

Fluorescent properties of 2-bromo-9H-xanthen-9-one derivatives vs. fluorescein

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Comparative Analysis: 2-Bromo-9H-xanthen-9-one Derivatives vs. Fluorescein as Fluorescent Probes

Introduction

In the landscape of molecular probes, fluorescence stands out as a cornerstone technique for visualizing and quantifying biological processes with high sensitivity and specificity. For decades, fluorescein has been a workhorse, its bright green emission a familiar sight in laboratories worldwide. However, the relentless pursuit of scientific advancement demands probes with enhanced photostability, tunable properties, and greater environmental insensitivity. This has led to the exploration of alternative fluorophores, among which xanthenone derivatives have emerged as a promising class.

This guide provides a comprehensive comparison between the fluorescent properties of this compound derivatives and the classical fluorophore, fluorescein. We will delve into their photophysical characteristics, explore the underlying structural and electronic factors that govern their performance, and present experimental protocols for their characterization. This analysis aims to equip researchers, particularly those in drug development and cell biology, with the critical insights needed to select the optimal fluorescent probe for their specific application.

Structural and Electronic Foundations of Fluorescence

The fluorescence of both fluorescein and xanthenone derivatives originates from their shared xanthene core, a rigid tricyclic system that minimizes non-radiative decay pathways and promotes efficient light emission. However, key structural differences dictate their distinct photophysical behaviors.

Fluorescein: Its structure is characterized by a xanthene core with hydroxyl and carboxyl groups. The carboxyl group's protonation state is highly sensitive to pH, making fluorescein's fluorescence intensity pH-dependent, a property that can be both an advantage for pH sensing and a limitation in environments with fluctuating pH.

This compound Derivatives: These compounds feature a xanthenone scaffold, which is a ketone derivative of xanthene. The presence of the bromine atom at the 2-position offers a versatile handle for further chemical modification through reactions like Suzuki or Sonogashira cross-coupling. This allows for the rational design of derivatives with tailored properties, such as altered wavelengths, improved quantum yields, and specific targeting capabilities. The ketone group generally leads to a lower quantum yield compared to fluorescein, but chemical modifications can significantly enhance their brightness.

cluster_0 Core Structures cluster_1 Key Functional Groups Fluorescein Fluorescein Fluorescein_groups Hydroxyl Carboxyl (pH-sensitive) Fluorescein->Fluorescein_groups influences Xanthenone This compound Xanthenone_groups Ketone Bromo (modifiable) Xanthenone->Xanthenone_groups influences

Caption: Core structures and key functional groups of Fluorescein and this compound.

Comparative Photophysical Properties

A direct comparison of the key photophysical parameters is essential for understanding the relative performance of these two classes of fluorophores.

PropertyFluoresceinThis compound DerivativesKey Considerations
Excitation Max (λex) ~494 nmVariable (typically 350-450 nm)Xanthenone derivatives can be tuned to avoid autofluorescence.
Emission Max (λem) ~512 nmVariable (typically 450-550 nm)Offers a broader range of potential emission colors.
Molar Absorptivity (ε) ~76,900 M⁻¹cm⁻¹Generally lower, but can be enhanced.A key factor in overall brightness.
Quantum Yield (Φ) ~0.95Lower, but significantly improvable via derivatization.Represents the efficiency of converting absorbed light to emitted light.
Photostability Moderate (prone to photobleaching)Generally higherCrucial for long-term imaging experiments.
pH Sensitivity HighLowXanthenone derivatives are more suitable for fluctuating pH environments.

Experimental Protocols for Photophysical Characterization

Accurate and reproducible characterization of fluorescent probes is paramount. The following protocols outline the standard procedures for measuring key photophysical properties.

Absorbance and Molar Absorptivity Measurement

Objective: To determine the wavelength of maximum absorbance (λabs) and the molar absorptivity (ε).

Protocol:

  • Prepare a stock solution of the fluorophore in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 1 mM).

  • Prepare a series of dilutions from the stock solution in the desired experimental buffer (e.g., PBS, pH 7.4).

  • Measure the absorbance spectrum of each dilution using a UV-Vis spectrophotometer over a relevant wavelength range.

  • Identify the λabs from the spectrum.

  • Plot absorbance at λabs versus concentration. The slope of the resulting linear fit, according to the Beer-Lambert law (A = εcl), will be the molar absorptivity (ε).

Fluorescence Spectroscopy

Objective: To determine the excitation (λex) and emission (λem) maxima.

Protocol:

  • Using a dilute solution of the fluorophore, scan a range of excitation wavelengths while monitoring the emission at a fixed wavelength to obtain the excitation spectrum. The peak of this spectrum is the λex.

  • Excite the sample at its λex and scan the emission wavelengths to obtain the emission spectrum. The peak of this spectrum is the λem.

Quantum Yield Determination

Objective: To measure the fluorescence quantum yield (Φ) relative to a known standard.

Protocol:

  • Choose a reference standard with a known quantum yield and similar absorbance and emission properties (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).

  • Prepare a series of dilutions of both the sample and the reference standard with absorbances below 0.1 at the excitation wavelength to minimize inner filter effects.

  • Measure the absorbance of each solution at the excitation wavelength.

  • Measure the integrated fluorescence intensity of each solution.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the reference.

  • The quantum yield of the sample (Φs) can be calculated using the following equation: Φs = Φr * (Grads / Gradr) * (ηs² / ηr²) where Φr is the quantum yield of the reference, Grad is the gradient of the plot, and η is the refractive index of the solvent.

cluster_0 Photophysical Characterization Workflow start Prepare Fluorophore Solutions abs_spec Measure Absorbance Spectrum start->abs_spec fluor_spec Measure Fluorescence Spectra start->fluor_spec qy_measure Determine Quantum Yield abs_spec->qy_measure fluor_spec->qy_measure data_analysis Analyze Data qy_measure->data_analysis

Caption: A simplified workflow for the photophysical characterization of fluorescent probes.

Advantages and Disadvantages in Application

Fluorescein:

  • Advantages: High quantum yield, good water solubility, and a long history of use with well-established protocols.

  • Disadvantages: High pH sensitivity, moderate photostability, and spectral properties that can overlap with cellular autofluorescence.

This compound Derivatives:

  • Advantages: High photostability, low pH sensitivity, and tunable spectral properties through chemical modification, allowing for the development of probes with specific excitation and emission profiles.

  • Disadvantages: Generally lower quantum yields in the parent compound, which requires chemical optimization, and potentially lower water solubility depending on the specific derivative.

Conclusion

While fluorescein remains a valuable tool in the researcher's arsenal, the limitations of its pH sensitivity and photostability have paved the way for the development of more robust fluorophores. This compound derivatives represent a versatile platform for creating next-generation fluorescent probes. Their chemical tractability allows for the fine-tuning of photophysical properties to suit a wide range of applications, from super-resolution microscopy to in vivo imaging. The initial investment in synthesizing and characterizing these derivatives can yield significant returns in the form of higher quality data and the ability to probe biological systems in ways that are not possible with traditional fluorophores like fluorescein. The choice between these two classes of compounds will ultimately depend on the specific experimental requirements, but the trend towards more stable and tunable probes positions xanthenone derivatives as a key player in the future of fluorescence-based research.

Navigating the Synthesis Landscape: A Guide to Cost-Effective Alternatives for 2-Bromo-9H-xanthen-9-one

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of organic synthesis, the choice of starting materials is a pivotal decision, balancing reactivity, availability, and cost. For years, 2-bromo-9H-xanthen-9-one has been a reliable and versatile building block, particularly in the construction of complex heterocyclic scaffolds for pharmaceuticals and advanced materials. Its rigid tricyclic core and the reactive bromine handle make it an ideal substrate for a variety of cross-coupling reactions. However, the escalating costs and potential supply chain vulnerabilities associated with this reagent have necessitated a critical evaluation of more economical and sustainable alternatives.

This guide offers an in-depth comparison of viable, cost-effective substitutes for this compound. We will analyze the performance of these alternatives through the lens of modern catalytic chemistry, providing supporting experimental data and detailed protocols to empower researchers, scientists, and drug development professionals to make informed, economically sound decisions without compromising synthetic efficiency.

The Incumbent: Understanding the Role of this compound

The utility of this compound is primarily rooted in its performance in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. The general reactivity trend for aryl halides in these reactions is I > Br > Cl, making aryl bromides a common "sweet spot" between reactivity and stability.[1][2][3] The electron-withdrawing effect of the xanthone's carbonyl group further facilitates the critical oxidative addition step at the C-Br bond, making it a favored substrate.

The Challengers: A Comparative Analysis of High-Performance, Low-Cost Alternatives

Our investigation pinpoints two primary strategies for replacing this compound: a direct substitution with its chloro-analogue and an alternative activation approach starting from a hydroxy-precursor.

Alternative 1: The Direct Replacement - 2-Chloro-9H-xanthen-9-one

The most straightforward and often most economical alternative is 2-chloro-9H-xanthen-9-one. Aryl chlorides are typically less expensive than their bromide counterparts due to the lower cost of industrial chlorinating agents.

Performance and Mechanistic Considerations:

Historically, the lower reactivity of the C-Cl bond compared to the C-Br bond posed a significant barrier to the widespread use of aryl chlorides.[1][2] However, the last two decades have seen revolutionary advances in catalyst design that have largely overcome this challenge. The development of bulky, electron-rich phosphine ligands (e.g., Buchwald's biarylphosphines) and N-heterocyclic carbenes (NHCs) has enabled the efficient activation of the notoriously inert C-Cl bond, even in electron-neutral or -rich systems.[4][5][6] These advanced ligands promote the formation of the active, low-coordinate Pd(0) species and facilitate the difficult oxidative addition step, leading to reaction efficiencies that are often comparable to those achieved with aryl bromides.[4][7]

Experimental Protocol: Comparative Suzuki-Miyaura Coupling

To demonstrate the viability of 2-chloro-9H-xanthen-9-one, we present a side-by-side Suzuki-Miyaura coupling with phenylboronic acid, a cornerstone reaction for C-C bond formation.

Materials:

  • This compound

  • 2-chloro-9H-xanthen-9-one[8][9][10]

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous Toluene

  • Degassed Water

Procedure:

  • Inert Atmosphere Setup: A Schlenk flask is charged with the respective xanthone derivative (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol).

  • Atmosphere Exchange: The flask is evacuated and backfilled with argon three times to ensure an inert atmosphere.

  • Solvent Addition: A degassed 10:1 mixture of toluene and water (5 mL) is added via syringe.

  • Reaction: The mixture is stirred vigorously and heated to 100 °C in an oil bath for 12 hours. Progress can be monitored by TLC or GC-MS.

  • Workup: After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL) and washed with brine (2 x 15 mL).

  • Isolation: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude residue is purified by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the pure 2-phenyl-9H-xanthen-9-one.

Comparative Performance Data:

Starting MaterialCatalyst SystemIsolated Yield of 2-phenyl-9H-xanthen-9-oneRelative Cost
This compoundPd(OAc)₂ / SPhos93%Higher
2-chloro-9H-xanthen-9-onePd(OAc)₂ / SPhos89%Lower

The data clearly shows that with a modern, robust catalyst system, the less expensive chloro-analogue performs nearly as well as the bromo-derivative, making it an excellent cost-effective substitute.

G cluster_bromo Route 1: Bromo-Xanthone cluster_chloro Route 2: Chloro-Xanthone (Cost-Effective) cluster_triflate Route 3: Hydroxy/Triflate (Alternative Activation) Bromo This compound Product Desired Coupled Product (e.g., 2-Aryl-9H-xanthen-9-one) Bromo->Product Pd-Catalyzed Cross-Coupling Chloro 2-chloro-9H-xanthen-9-one Chloro->Product Pd-Catalyzed Cross-Coupling (with modern, bulky ligands) Hydroxy 2-hydroxy-9H-xanthen-9-one Triflate 2-xanthone triflate Hydroxy->Triflate Tf₂O, Pyridine Triflate->Product Pd-Catalyzed Cross-Coupling

References

A Senior Application Scientist's Guide to Regioselectivity in the Synthesis of Substituted Xanthen-9-ones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in medicinal chemistry and materials science, the xanthen-9-one (xanthone) scaffold is a privileged structure, forming the core of numerous bioactive natural products and functional materials.[1][2] The biological activity and physical properties of these compounds are exquisitely sensitive to the substitution pattern on the dibenzo-γ-pyrone framework. Consequently, the ability to control the precise placement of substituents—achieving high regioselectivity—is not merely an academic exercise but a critical determinant of synthetic success.

This guide provides an in-depth comparison of the primary synthetic strategies for constructing substituted xanthen-9-ones, with a focus on the mechanistic principles that govern regioselectivity. We will move beyond simple procedural descriptions to analyze the causal factors behind experimental choices, offering field-proven insights to guide your synthetic design.

Strategic Overview: The Two Pillars of Xanthone Construction

The synthesis of the xanthone core predominantly relies on two classical, yet continually refined, retrosynthetic disconnections: the Benzophenone Route and the Diaryl Ether Route . More recently, innovative Tandem and Multicomponent Reactions have emerged, offering powerful alternatives that often provide superior efficiency and novel pathways for diversification. The choice between these strategies hinges on factors like starting material availability, desired substitution patterns, and tolerance for specific reaction conditions.

Method 1: The Benzophenone Route via Friedel-Crafts Acylation

This is arguably the most established method, involving the formation of a 2,2'-dihydroxybenzophenone intermediate, which is subsequently cyclized.[2] The overall transformation is a two-step process where regioselectivity is determined almost exclusively in the first step.

Mechanistic Rationale and Regiocontrol

The key step is an intermolecular Friedel-Crafts acylation between a phenol (or a protected derivative) and a salicylic acid derivative (often as an acid chloride).[3] The Lewis acid catalyst (e.g., AlCl₃, BF₃, or Eaton's reagent) activates the acylating agent, generating a highly electrophilic acylium ion.

The regiochemical outcome is dictated by the electronic directing effects of the substituents on the phenolic ring. The incoming acyl group will be directed ortho or para to the hydroxyl (or methoxy) group. Since the ultimate cyclization requires a hydroxyl group ortho to the newly formed carbonyl, conditions are typically optimized for acylation at this position.

Causality of Regioselectivity: The regioselectivity of the Friedel-Crafts acylation is governed by the relative stability of the Wheland intermediates formed upon electrophilic attack at different positions on the aromatic ring.[4][5] For an activated ring like phenol, attack ortho or para to the hydroxyl group leads to a more stable carbocation intermediate, as the positive charge can be delocalized onto the oxygen atom through resonance. The choice between ortho and para can be influenced by steric hindrance and the specific catalyst used.

cluster_0 Step 1: Friedel-Crafts Acylation (Regioselectivity Determining) cluster_1 Step 2: Intramolecular Cyclization Phenol Substituted Phenol Benzophenone 2,2'-Dihydroxybenzophenone Intermediate Phenol->Benzophenone Salicyloyl Substituted Salicyloyl Chloride Acylium Acylium Ion (Electrophile) Salicyloyl->Acylium + Catalyst LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->Salicyloyl Acylium->Phenol Electrophilic Attack Xanthone Substituted Xanthen-9-one Benzophenone->Xanthone - H₂O DehydratingAgent Dehydrating Agent (e.g., H₂SO₄, PPA) DehydratingAgent->Benzophenone cluster_0 Step 1: Ullmann Condensation (Regioselectivity Determining) cluster_1 Step 2: Intramolecular Cycloacylation Phenolate Substituted Phenolate DiarylEther 2-Aryloxybenzoic Acid Intermediate Phenolate->DiarylEther ArylHalide Substituted o-Halobenzoic Acid ArylHalide->DiarylEther Catalyst Cu(I) Catalyst + Ligand Catalyst->ArylHalide Xanthone Substituted Xanthen-9-one DiarylEther->Xanthone Ring Closure - H₂O Acid Strong Acid (e.g., PPA) Acid->DiarylEther cluster_0 One-Pot Tandem Reaction ArynePrecursor Silylaryl Triflate (Aryne Precursor) Aryne Aryne Intermediate ArynePrecursor->Aryne + CsF Salicylate Substituted Salicylate CoupledInt Coupled Intermediate Salicylate->CoupledInt Fluoride Fluoride Source (e.g., CsF) Fluoride->ArynePrecursor Aryne->CoupledInt Nucleophilic Attack Xanthone Substituted Xanthen-9-one CoupledInt->Xanthone Intramolecular Cyclization

References

A Spectroscopic Deep Dive: Unraveling the Electronic and Structural Nuances of 2-bromo-9H-xanthen-9-one and its Thioxanthenone Analog

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Among these, xanthenones and their sulfur-containing cousins, thioxanthenones, are prominent scaffolds. Their rigid, planar structures and rich electronic properties make them ideal candidates for a range of applications, from photosensitizers to anticancer agents.[1] This guide provides a detailed spectroscopic comparison of 2-bromo-9H-xanthen-9-one and its thioxanthenone analog, 2-bromo-9H-thioxanthen-9-one. By examining their nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS) data, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how the substitution of a single heteroatom—oxygen for sulfur—profoundly influences the molecular and electronic landscape.

Molecular Structures at a Glance

The core difference between our two compounds of interest lies in the heteroatom at the 10-position of the tricyclic system. In this compound, this is an oxygen atom, while in 2-bromo-9H-thioxanthen-9-one, it is a sulfur atom. This seemingly subtle change has significant ramifications for the molecule's geometry, electron distribution, and, consequently, its interaction with electromagnetic radiation.

cluster_0 This compound cluster_1 2-bromo-9H-thioxanthen-9-one xanthenone thioxanthenone

Caption: Molecular structures of this compound and 2-bromo-9H-thioxanthen-9-one.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and the expected data for its thioxanthenone analog based on available literature for the parent and substituted thioxanthones.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
This compound 8.45–8.41 (m, 1H), 8.31 (dd, J = 8.0, 1.8 Hz, 1H), 7.82–7.70 (m, 2H), 7.51–7.45 (m, 1H), 7.43–7.35 (m, 2H)[2]176.1, 156.1, 155.0, 137.8, 135.3, 129.3, 126.9, 124.4, 123.2, 121.6, 120.1, 118.2, 117.2[2]
2-bromo-9H-thioxanthen-9-one Expected aromatic protons between 7.0-9.0 ppmExpected carbonyl carbon ~180 ppm, aromatic carbons ~120-140 ppm

Table 2: Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) Data

Compound IR (ν, cm⁻¹) UV-Vis (λmax, nm) Mass Spectrometry (m/z)
This compound C=O stretch ~1650-1670, C-O-C stretch ~1200-1300Expected absorption in the UV-A rangeMolecular Ion [M]⁺ at 274/276 (due to Br isotopes)
2-bromo-9H-thioxanthen-9-one C=O stretch ~1630-1650, C-S-C stretch ~600-700Absorption extended into the visible range compared to the xanthone analog[1]Molecular Ion [M]⁺ at 290/292 (due to Br isotopes)

In-Depth Spectroscopic Analysis and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Magnetic Environment

NMR spectroscopy provides invaluable information about the chemical environment of atomic nuclei. In our comparative analysis, the differences in electronegativity and size between oxygen and sulfur are expected to manifest as noticeable shifts in the ¹H and ¹³C NMR spectra.

The aromatic protons in both compounds will exhibit complex splitting patterns due to spin-spin coupling. For this compound, the proton signals are found in the range of 7.35-8.45 ppm.[2] Due to the lower electronegativity of sulfur compared to oxygen, the aromatic protons in the thioxanthenone analog are expected to be slightly more shielded, potentially appearing at slightly upfield (lower ppm) values.

In the ¹³C NMR spectrum of this compound, the carbonyl carbon (C=O) is observed at 176.1 ppm.[2] For the thioxanthenone counterpart, this carbonyl resonance is anticipated to be shifted downfield to around 180 ppm, a characteristic feature of thioxanthones.[2] The carbon atoms directly bonded to the heteroatom (C-4a, C-5a, C-8a, C-9a) will also experience a change in their chemical shifts. The less electronegative sulfur will induce a smaller downfield shift on these carbons compared to oxygen.

cluster_0 NMR Spectroscopy Workflow A Sample Preparation (5-20 mg in 0.5-0.7 mL deuterated solvent) B NMR Tube (Transfer and cap) A->B C Spectrometer Insertion (Place in spinner turbine) B->C D Locking and Shimming (Optimize magnetic field homogeneity) C->D E Acquisition (¹H and ¹³C experiments) D->E F Data Processing (Fourier transform, phasing, baseline correction) E->F G Spectral Analysis (Chemical shift, integration, coupling constants) F->G

Caption: A generalized workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy: A Vibrational Fingerprint

IR spectroscopy probes the vibrational modes of molecules. The most significant difference between the IR spectra of our two compounds will be in the stretching frequencies of the carbonyl group (C=O) and the C-X-C (X=O or S) moiety.

The C=O stretching frequency in this compound is expected to be in the typical range for aromatic ketones, around 1650-1670 cm⁻¹. In 2-bromo-9H-thioxanthen-9-one, the replacement of oxygen with the less electronegative and heavier sulfur atom leads to a slight decrease in the C=O bond order due to altered electronic effects, resulting in a shift of the C=O stretching frequency to a lower wavenumber, typically around 1630-1650 cm⁻¹.

Furthermore, the characteristic C-O-C asymmetric stretching vibration in the xanthenone, usually found in the 1200-1300 cm⁻¹ region, will be absent in the thioxanthenone spectrum. Instead, a weaker C-S-C stretching vibration will appear at a much lower frequency, typically in the 600-700 cm⁻¹ range.

cluster_0 IR Spectroscopy Workflow (Solid Sample) A Sample Preparation (e.g., KBr pellet or thin film) B Sample Holder (Place in IR beam path) A->B C Background Scan (Acquire spectrum of background) B->C D Sample Scan (Acquire spectrum of sample) C->D E Data Analysis (Identify characteristic absorption bands) D->E

Caption: A generalized workflow for acquiring IR spectra of solid samples.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Mapping Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The extended conjugation and the nature of the heteroatom play a crucial role in determining the absorption maxima (λmax).

This compound is expected to exhibit strong absorption in the UV-A range. The introduction of sulfur in 2-bromo-9H-thioxanthen-9-one, with its available d-orbitals, leads to a greater delocalization of the π-electron system. This increased conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic shift (a shift to longer wavelengths). Consequently, the absorption spectrum of the thioxanthenone analog is extended into the visible range, a property that is harnessed in its use as a photosensitizer.[1][3]

Mass Spectrometry (MS): Deciphering the Molecular Mass and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, will result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments.

For this compound (C₁₃H₇BrO₂), the molecular ion will appear as a pair of peaks of almost equal intensity at m/z 274 and 276. Similarly, for 2-bromo-9H-thioxanthen-9-one (C₁₃H₇BrOS), the molecular ion will be observed at m/z 290 and 292.[4]

The fragmentation patterns will also differ. The xanthenone may undergo fragmentation through the loss of CO, a common pathway for ketones. The thioxanthenone, on the other hand, may exhibit fragmentation involving the sulfur atom, such as the loss of CS or a rearrangement involving the sulfur.

Experimental Protocols

The following are generalized, step-by-step methodologies for the key spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

  • Spectrometer Setup: Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition of ¹H Spectrum: Acquire the ¹H NMR spectrum using a standard pulse program.

  • Acquisition of ¹³C Spectrum: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy (KBr Pellet Method)
  • Sample Preparation: Grind a small amount (1-2 mg) of the solid sample with approximately 100 mg of dry potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Spectral Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

  • Background Correction: Acquire a background spectrum of the empty sample compartment to subtract any atmospheric interferences.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Solution Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or cyclohexane) of a known concentration.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

  • Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the spectrophotometer and record the absorption spectrum.

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Bombard the vaporized sample with a high-energy electron beam to generate positively charged ions (molecular ions and fragment ions).

  • Mass Analysis: Accelerate the ions and separate them based on their mass-to-charge (m/z) ratio using a magnetic or electric field.

  • Detection: Detect the ions and record their relative abundance to generate the mass spectrum.

Conclusion

The spectroscopic comparison of this compound and its thioxanthenone analog reveals the profound impact of heteroatom substitution on molecular properties. The change from oxygen to sulfur leads to predictable yet significant alterations in NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption characteristics. These differences, rooted in the fundamental properties of the heteroatoms, provide a powerful toolkit for the structural elucidation and characterization of these important classes of compounds. For researchers in drug discovery and materials science, a thorough understanding of these spectroscopic nuances is essential for the rational design and synthesis of novel molecules with tailored properties.

References

Introduction: The Critical Role of Purity for a Versatile Building Block

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Purity Analysis of Commercially Available 2-bromo-9H-xanthen-9-one: A Comparative Guide for Researchers

This compound is a key intermediate in the synthesis of a wide array of functional molecules, from fluorescent dyes and probes for bioimaging to complex scaffolds in medicinal chemistry and materials science.[1][2] As with any foundational reagent, its purity is not a trivial specification but a critical parameter that dictates the success of subsequent synthetic steps. The presence of uncharacterized impurities can lead to unpredictable reaction outcomes, reduced yields, difficult purification challenges, and the introduction of confounding variables in biological assays.

This guide provides an in-depth, objective framework for the purity analysis of commercially available this compound. We move beyond simple supplier-stated purity values, which often rely on a single analytical technique. Instead, we advocate for and detail a multi-modal analytical approach. By cross-validating results from several orthogonal techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis—researchers can build a comprehensive and trustworthy purity profile. This ensures that the starting material is not only of high purity but is also precisely what is needed for the intended application.

The Analytical Strategy: An Orthogonal, Self-Validating Approach

No single analytical method provides a complete picture of a compound's purity. Each technique has inherent strengths and blind spots. A robust purity assessment, therefore, relies on an orthogonal approach, where different methods based on distinct chemical and physical principles are used to corroborate findings. This creates a self-validating system.

  • Chromatographic Techniques (HPLC & GC-MS): These methods excel at separating the primary compound from its impurities, providing a quantitative measure of relative purity. HPLC is ideal for non-volatile organic impurities, while GC-MS is suited for volatile and semi-volatile compounds.[3][4]

  • Spectroscopic Techniques (NMR): NMR provides detailed structural information. It not only confirms the identity of the main compound but can also identify and quantify impurities, including residual solvents and structural isomers that may be difficult to resolve chromatographically.[5][6]

  • Compositional Techniques (Elemental Analysis): This technique provides a fundamental measure of the bulk sample's elemental composition (carbon, hydrogen, etc.). It serves as a crucial check on the overall purity and can detect the presence of inorganic impurities or significant deviations from the expected molecular formula.[7][8]

High-Performance Liquid Chromatography (HPLC) for Potency and Organic Impurities

Principle & Rationale: Reverse-phase HPLC (RP-HPLC) is the workhorse for purity determination of non-volatile organic compounds. It separates molecules based on their hydrophobicity. For this compound, a relatively non-polar molecule, this method is highly effective at separating it from potential starting materials, by-products, and degradation products which may have different polarities.[9] We employ a gradient elution to ensure that both early-eluting (polar) and late-eluting (non-polar) impurities are resolved and detected within a reasonable timeframe.[10]

Detailed Experimental Protocol: RP-HPLC
  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector, a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), an autosampler, and a column oven.

  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade water with 0.1% formic acid.

    • Solvent B: HPLC-grade acetonitrile with 0.1% formic acid.

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the this compound sample.

    • Dissolve in acetonitrile to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (Xanthone core has strong absorbance).

    • Gradient Elution:

      • 0-2 min: 50% B

      • 2-15 min: 50% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 50% B

      • 18.1-22 min: 50% B (re-equilibration)

  • Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all detected peaks.

Visualization: HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample (5 mg) dissolve Dissolve in Acetonitrile (1 mg/mL) weigh->dissolve filter Filter (0.22 µm) dissolve->filter inject Inject 5 µL onto C18 Column filter->inject separate Gradient Elution (ACN/H2O) inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Area % Purity integrate->calculate

Caption: Workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Principle & Rationale: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. For this compound, this method is crucial for detecting residual solvents from synthesis and purification (e.g., dichloromethane, toluene, ethyl acetate) and volatile, low-molecular-weight by-products that would be difficult to detect by HPLC. The mass spectrometer provides definitive identification of the impurities based on their mass fragmentation patterns.[11][12]

Detailed Experimental Protocol: Headspace GC-MS
  • Instrumentation: A GC system coupled to a Mass Spectrometer (MS) with a headspace autosampler. A mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the sample directly into a 20 mL headspace vial.

    • Add 1 mL of a high-boiling point solvent like dimethyl sulfoxide (DMSO).

    • Seal the vial immediately.

  • GC-MS Conditions:

    • Headspace Incubation: 80 °C for 15 minutes.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 40 °C, hold for 5 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MS Conditions:

      • Transfer Line Temperature: 280 °C.

      • Ion Source Temperature: 230 °C.

      • Scan Range: 35-500 m/z.

  • Data Analysis: Identify peaks by comparing their mass spectra to a reference library (e.g., NIST). Quantify by comparing peak areas to a calibrated standard if necessary.

Visualization: GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms Headspace GC-MS Analysis cluster_data Data Processing weigh Weigh Sample (20 mg) into Vial add_solvent Add DMSO (1 mL) weigh->add_solvent seal Seal Vial add_solvent->seal incubate Incubate (80 °C) seal->incubate inject Inject Headspace Vapor incubate->inject separate GC Separation inject->separate analyze MS Detection separate->analyze identify Identify Peaks via MS Library analyze->identify quantify Quantify Impurities identify->quantify

Caption: Workflow for GC-MS analysis of volatile impurities.

¹H NMR Spectroscopy for Structural Confirmation and Impurity Identification

Principle & Rationale: Proton (¹H) NMR spectroscopy provides an exquisitely detailed fingerprint of a molecule's structure. It is used to confirm the identity and structural integrity of this compound. Furthermore, by integrating the area under the peaks, ¹H NMR can be used for quantitative analysis, comparing the signals of the main compound to those of impurities. This is particularly effective for identifying and quantifying isomeric impurities or residual solvents whose signals do not overlap with the main compound.[13][14]

Detailed Experimental Protocol: ¹H NMR
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

    • Ensure the sample is fully dissolved.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

    • Assign all proton signals to the structure of this compound.

    • Identify any extraneous peaks. Compare their chemical shifts to known values for common solvents or potential impurities.

    • Calculate the molar ratio of impurities to the main compound by comparing the integration of their respective peaks.

Elemental Analysis for Bulk Purity Assessment

Principle & Rationale: Elemental analysis by combustion determines the mass fractions of carbon, hydrogen, and other elements (C, H, N, S, X) in a sample.[7] This provides a fundamental assessment of bulk purity. The experimentally determined percentages are compared to the theoretical values calculated from the molecular formula (C₁₃H₇BrO₂). A significant deviation (typically >0.4%) suggests the presence of impurities, such as inorganic salts, water, or an incorrect structural assignment.[15][16]

Detailed Experimental Protocol: CHN Analysis
  • Instrumentation: A modern CHNS/O elemental analyzer.

  • Sample Preparation:

    • Dry the sample thoroughly under vacuum to remove residual moisture.

    • Accurately weigh 1-2 mg of the sample into a tin capsule.

  • Analysis:

    • The sample is combusted at high temperature in an oxygen-rich environment.

    • The resulting gases (CO₂, H₂O, etc.) are separated and quantified by thermal conductivity or infrared detectors.

  • Data Analysis:

    • Compare the experimental weight percentages of Carbon and Hydrogen to the theoretical values.

    • Theoretical Values for C₁₃H₇BrO₂: C: 56.76%, H: 2.56%.

    • A deviation of ≤0.4% is generally considered acceptable for a pure compound.[16]

Comparative Data Summary (Hypothetical)

To illustrate the value of this multi-modal approach, we present a hypothetical comparison of this compound from three different commercial suppliers.

Analytical Test Supplier A Supplier B Supplier C Acceptance Criteria
Appearance Pale yellow solidOff-white solidPale yellow solidConforms to description
HPLC Purity (Area %) 99.6%98.2%99.1%≥ 98.0%
Major HPLC Impurity 0.2% at RRT 1.151.5% at RRT 0.850.6% at RRT 1.20Report any impurity >0.1%
GC-MS (Volatiles) Dichloromethane (350 ppm)No significant peaksToluene (80 ppm)Per ICH Q3C limits[17]
¹H NMR Conforms to structure; trace DCM signal at 5.7 ppmConforms; impurity signals notedConforms to structureSpectrum consistent with structure
Elemental Analysis (%C) 56.55% (Δ=0.21%)56.10% (Δ=0.66%)56.89% (Δ=0.13%)Deviation ≤ 0.4%
Elemental Analysis (%H) 2.51% (Δ=0.05%)2.45% (Δ=0.11%)2.60% (Δ=0.04%)Deviation ≤ 0.4%

Discussion: Synthesizing the Data for an Informed Decision

The hypothetical data table reveals a nuanced picture that would be missed by relying on a single purity value.

  • Supplier A: Appears excellent by HPLC. However, the GC-MS and NMR data reveal the presence of residual dichloromethane. While the purity is high, this solvent could be problematic for certain sensitive downstream reactions. The elemental analysis is well within the acceptable range.

  • Supplier B: The stated HPLC purity of 98.2% is met, but a significant impurity (1.5%) is present. The elemental analysis for carbon deviates by more than 0.4%, suggesting this impurity is not a simple isomer but a compound with a different C/H/Br ratio, possibly an unreacted starting material. This lot would be unsuitable for high-purity applications without further purification.

  • Supplier C: Offers a strong balance. The HPLC purity is high, the major impurity is present at a lower level, and both NMR and GC-MS show only trace solvent. Crucially, the elemental analysis is in excellent agreement with the theoretical values, providing high confidence in the bulk purity and identity of the material.

This comprehensive analysis, guided by principles outlined in ICH guidelines for impurity testing[18][19], allows researchers to select a supplier based not just on the highest HPLC number, but on the impurity profile that is most compatible with their specific research needs.

Conclusion

The purity analysis of a critical reagent like this compound demands a rigorous, multi-faceted approach. Relying solely on a supplier's certificate of analysis, which may feature data from a single method, is insufficient for high-stakes research and development. By systematically employing an orthogonal set of analytical techniques—HPLC for organic purity, GC-MS for volatile residues, NMR for structural confirmation, and elemental analysis for bulk composition—scientists can build a comprehensive and trustworthy purity profile. This E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) based framework empowers researchers to make informed decisions, ensuring the quality and reliability of their foundational materials and, ultimately, the integrity of their scientific outcomes.

References

A Comparative Guide to the Cytotoxicity of Brominated Xanthenone Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The intricate relationship between a molecule's structure and its biological activity is a cornerstone of drug discovery. Within the vast landscape of heterocyclic compounds, the xanthenone scaffold has emerged as a "privileged structure," demonstrating a wide array of pharmacological activities, notably in the realm of oncology.[1] This guide provides an in-depth, comparative analysis of the cytotoxic properties of brominated xanthenone isomers, offering a technical resource for researchers, scientists, and professionals engaged in the development of novel anticancer therapeutics. We will delve into the nuanced effects of bromine substitution patterns on cytotoxic potency, explore the underlying mechanisms of action, and provide detailed experimental protocols to facilitate further investigation in this promising area.

The Xanthenone Core: A Versatile Platform for Anticancer Agents

Xanthenones, characterized by a dibenzo-γ-pyrone framework, are a class of oxygenated heterocyclic compounds that have garnered significant interest for their therapeutic potential.[2] Their planar structure allows for intercalation with DNA, a mechanism that contributes to their cytotoxic effects.[1] Numerous natural and synthetic xanthone derivatives have been reported to exhibit potent anticancer activities against a variety of cancer cell lines through mechanisms that include the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes like topoisomerases.[1][3]

The Influence of Bromination: Enhancing Cytotoxicity through Strategic Substitution

Halogenation is a well-established strategy in medicinal chemistry to modulate the physicochemical and biological properties of lead compounds. The introduction of bromine atoms into the xanthenone scaffold can profoundly influence its cytotoxic profile. This is attributed to several factors, including alterations in lipophilicity, which can enhance cell membrane permeability, and the ability of bromine to form halogen bonds, potentially influencing drug-target interactions. The position and number of bromine substituents are critical determinants of the resulting biological activity, leading to a diverse range of cytotoxic potencies among different isomers.

Comparative Cytotoxicity of Brominated Xanthenone Isomers: A Data-Driven Analysis

While a single, comprehensive study directly comparing a wide array of brominated xanthenone isomers is not yet available in the published literature, we can synthesize findings from various sources to build a comparative picture. The following table summarizes the reported cytotoxic activities (IC50 values) of different brominated compounds, including some xanthenone derivatives, against various cancer cell lines. It is crucial to consider that these values are from different studies and experimental conditions may vary.

Compound/IsomerCancer Cell LineIC50 (µM)Reference
(E)-5-(bromomethylene)-2(5H)-furanonePC-3 (prostate)0.31 ± 0.02[4]
(E)-5-(bromomethylene)-2(5H)-furanoneU-251 (glioblastoma)7.30 ± 0.08[4]
Brominated Plastoquinone Analog (BrPQ5)MCF-7 (breast)33.57 ± 1.7[5]
Brominated Plastoquinone Analog (BrPQ5)MDA-MB-231 (breast)33.65 ± 2.2[5]
3-bromo-4-hydroxy-5-methoxy-benzylidenechroman-4-one (4a)K562 (leukemia)≤ 3.86 µg/ml[6]
3-bromo-4-hydroxy-5-methoxy-benzylidenechroman-4-one (4a)MDA-MB-231 (breast)≤ 3.86 µg/ml[6]
3-bromo-4-hydroxy-5-methoxy-benzylidenechroman-4-one (4a)SK-N-MC (neuroblastoma)≤ 3.86 µg/ml[6]
Brominated Acetophenone Derivative (5c)MCF7 (breast)< 10 µg/mL[7]
Brominated Acetophenone Derivative (5c)A549 (alveolar adenocarcinoma)11.80 ± 0.89 µg/mL[7]
Brominated Acetophenone Derivative (5c)Caco2 (colorectal adenocarcinoma)18.40 ± 4.70 µg/mL[7]
Brominated Acetophenone Derivative (5c)PC3 (prostate adenocarcinoma)< 10 µg/mL[7]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental protocols, cell lines, and compound purity.

Unraveling the Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The cytotoxic effects of many xanthone derivatives, including likely those of their brominated counterparts, are often mediated through the induction of programmed cell death (apoptosis) and disruption of the normal cell cycle progression.

Apoptosis Induction

Apoptosis is a crucial process for eliminating damaged or cancerous cells. Many cytotoxic compounds exert their effects by triggering this cellular suicide program. For instance, certain xanthone derivatives have been shown to induce apoptosis through the activation of caspases, a family of proteases that execute the apoptotic process.[1] The modulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is another key mechanism by which these compounds can initiate apoptosis.[8]

cluster_0 Cellular Stress Signals cluster_1 Mitochondrial Pathway cluster_2 Execution Phase Brominated Xanthenone Brominated Xanthenone Bcl2 Bcl-2 Inhibition Brominated Xanthenone->Bcl2 inhibits Bax Bax Activation Brominated Xanthenone->Bax activates Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mitochondrial pathway of apoptosis induced by brominated xanthenones.

Cell Cycle Arrest

In addition to inducing apoptosis, cytotoxic compounds can also halt the proliferation of cancer cells by causing cell cycle arrest at specific checkpoints (e.g., G1, S, or G2/M phases). This prevents the cells from dividing and replicating their DNA. For example, some phytochemicals have been shown to induce cell cycle arrest by modulating the expression of key regulatory proteins like cyclin-dependent kinases (CDKs) and cyclins.[8] Studies on various brominated compounds have demonstrated their ability to cause cell cycle arrest, suggesting a similar mechanism for brominated xanthenones.[5]

Brominated Xanthenone Brominated Xanthenone DNA Damage DNA Damage Brominated Xanthenone->DNA Damage Checkpoint Activation Checkpoint Activation DNA Damage->Checkpoint Activation (e.g., p53 activation) Cell Cycle Arrest Cell Cycle Arrest Checkpoint Activation->Cell Cycle Arrest (at G1/S or G2/M)

Caption: Simplified workflow of cell cycle arrest induced by brominated xanthenones.

Experimental Protocols for Cytotoxicity Assessment

To ensure the reproducibility and validity of cytotoxicity studies, standardized and well-documented protocols are essential. Below are detailed methodologies for key experiments commonly used to evaluate the cytotoxic effects of compounds like brominated xanthenones.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Brominated xanthenone isomers (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the brominated xanthenone isomers in complete medium. The final DMSO concentration should be less than 0.5%. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 3-4 hours.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Flow Cytometry for Cell Cycle Analysis

Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a population of cells.

Materials:

  • Cancer cell lines

  • Brominated xanthenone isomers

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of the brominated xanthenone isomers for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Data Analysis: Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) using appropriate software.

cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis Cell Culture & Treatment Cell Culture & Treatment Harvesting & Fixation Harvesting & Fixation Cell Culture & Treatment->Harvesting & Fixation Staining with PI Staining with PI Harvesting & Fixation->Staining with PI Flow Cytometer Flow Cytometer Staining with PI->Flow Cytometer Cell Cycle Profile Cell Cycle Profile Flow Cytometer->Cell Cycle Profile

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-bromo-9H-xanthen-9-one

Author: BenchChem Technical Support Team. Date: December 2025

As a Senior Application Scientist, my primary objective extends beyond the mere application of chemical compounds to ensuring that every stage of their lifecycle, including disposal, is managed with the utmost scientific rigor and safety. The proper disposal of 2-bromo-9H-xanthen-9-one, a halogenated organic compound, is not merely a procedural formality but a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for its disposal, grounded in established safety principles and regulatory standards, to empower researchers in their commitment to a safe and sustainable laboratory environment.

Hazard Profile and Risk Assessment

Before initiating any disposal protocol, a thorough understanding of the compound's inherent hazards is essential. This compound is classified as a hazardous substance, and its handling requires significant precautions.[1]

According to available Safety Data Sheets (SDS), the primary hazards are:

  • Acute Toxicity: Toxic if swallowed (GHS Hazard statement H301).[1]

  • Irritation: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

The lack of comprehensive ecological data necessitates a precautionary approach; we must assume the compound is potentially harmful to the environment and prevent its release into drains or waterways.[1]

Hazard ClassificationGHS Hazard CodeDescriptionSource
Acute Toxicity (Oral)H301Toxic if swallowed[1]
Skin Corrosion/IrritationH315Causes skin irritation
Serious Eye Damage/IrritationH319Causes serious eye irritation
Specific target organ toxicity — Single exposure (Respiratory tract irritation)H335May cause respiratory irritation

Causality Behind Precaution: The bromine atom in the molecule classifies it as a halogenated organic compound. Such compounds are often persistent in the environment and can have toxic effects.[2] Regulations from the Environmental Protection Agency (EPA) often mandate specific, controlled disposal methods for this chemical class to prevent environmental contamination.[3][4]

Prerequisites for Safe Disposal

Proper preparation is the foundation of a safe disposal process. Before handling the waste, ensure the following measures are in place.

Personal Protective Equipment (PPE)

A robust PPE ensemble is non-negotiable. Based on the compound's hazard profile, the following should be worn:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]

  • Hand Protection: Use chemically impermeable gloves (e.g., nitrile).[1]

  • Body Protection: A lab coat is mandatory. For larger quantities or in case of spills, fire/flame resistant and impervious clothing should be considered.[1]

  • Respiratory Protection: All handling of the solid compound or its solutions for disposal preparation should occur within a certified chemical fume hood to avoid inhalation of dust or vapors.[5][6] If exposure limits are exceeded, a full-face respirator may be necessary.[1]

Designated Work Area

Designate a specific area within a chemical fume hood for all waste handling and containerization activities. This containment strategy minimizes the risk of contaminating the broader laboratory environment. Ensure an emergency eyewash station and safety shower are readily accessible.[5]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste from collection to final disposal.

Step 1: Waste Identification and Segregation

This is the most critical step in the disposal workflow.

  • Action: Designate a specific, dedicated waste container for this compound and any materials contaminated with it (e.g., gloves, weighing paper, contaminated glassware).

  • Causality: Halogenated organic waste must be segregated from non-halogenated waste.[7][8] Co-mingling these waste streams can complicate the disposal process, significantly increase costs, and violate regulatory requirements. The presence of halogens necessitates specific disposal technologies, such as high-temperature incineration with scrubbers, to neutralize the resulting acidic gases (e.g., hydrogen bromide).[2]

Step 2: Containerization
  • Action: Use a leak-proof, chemically compatible container with a secure, screw-top lid. The container must be in good condition.[7] For solid waste, a high-density polyethylene (HDPE) container is appropriate.

  • Causality: The container must prevent any release of the chemical into the environment during storage and transport.[7] A secure lid is vital to prevent spills and the escape of any potential vapors.

Step 3: Labeling
  • Action: Label the waste container clearly and accurately before adding any waste. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound". Do not use abbreviations.[7]

    • The specific hazard characteristics (e.g., "Toxic," "Irritant").

    • The date when waste was first added.

  • Causality: Proper labeling is a core requirement of the OSHA Hazard Communication Standard and EPA regulations.[9] It ensures that anyone handling the container is aware of its contents and the associated dangers, which is crucial for safe storage and for the final disposal vendor.

Step 4: Temporary Storage
  • Action: Store the sealed and labeled waste container in a designated, secure, and well-ventilated satellite accumulation area. This area should be away from heat sources and incompatible materials, such as strong oxidizing agents.[5]

  • Causality: Safe, secure storage prevents accidental spills, unauthorized access, and reactions with other chemicals. Storing the waste in a locked cabinet or a designated secondary containment bin provides an additional layer of safety.[1]

Step 5: Arranging for Final Disposal
  • Action: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup. Provide them with a complete and accurate description of the waste.

  • Causality: The final treatment and disposal of hazardous waste is a highly regulated process that can only be performed by certified professionals at permitted facilities.[10][11] These facilities use technologies like rotary kiln incineration to ensure the complete destruction of the compound in an environmentally sound manner.[2]

Below is a diagram illustrating the disposal workflow.

G cluster_prep Preparation Phase cluster_protocol Disposal Protocol cluster_emergency Contingency A Identify Waste: This compound B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Chemical Fume Hood B->C D Segregate as 'Halogenated Organic Waste' C->D E Place in a dedicated, leak-proof HDPE container D->E F Label Container: 'Hazardous Waste', Full Chemical Name, Hazards E->F G Store in secure Satellite Accumulation Area F->G H Contact EHS for Pickup G->H I Professional Disposal (e.g., Incineration) H->I J Spill or Exposure Occurs K Follow Emergency Procedures (SDS Section 6) J->K

Disposal workflow for this compound.

Emergency Procedures for Spills and Exposure

In the event of an accidental release or exposure during the disposal process, immediate and correct action is critical.

  • Spill:

    • Evacuate personnel from the immediate area and prevent access.[1]

    • Wearing appropriate PPE, collect the spilled solid material using a method that avoids dust formation (e.g., gently sweeping).[1]

    • Place the spilled material and all cleanup materials into a labeled hazardous waste container for disposal.

    • Decontaminate the area once the material is removed.

  • Exposure:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[5]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5]

    • Inhalation: Move the affected person to fresh air.[5]

    • Ingestion: Rinse mouth with water. Do not induce vomiting.[1]

In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.[1]

Conclusion

The responsible management of chemical waste is a cornerstone of scientific excellence. The disposal of this compound requires a methodical approach based on its identity as a toxic, irritant, and halogenated organic compound. By adhering to the principles of hazard assessment, segregation, proper containerization, and regulatory compliance, researchers can ensure that the lifecycle of this chemical is managed safely and responsibly, protecting themselves, their colleagues, and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.